IDE-IN-1
Beschreibung
Eigenschaften
IUPAC Name |
(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H55N7O7/c42-23-9-7-16-32-40(54)48-34(25-27-11-3-1-4-12-27)41(55)47-33(26-28-17-19-30(20-18-28)37(51)29-13-5-2-6-14-29)39(53)44-24-10-8-15-31(38(43)52)45-35(49)21-22-36(50)46-32/h2,5-6,13-14,17-22,27,31-34H,1,3-4,7-12,15-16,23-26,42H2,(H2,43,52)(H,44,53)(H,45,49)(H,46,50)(H,47,55)(H,48,54)/b22-21+/t31-,32-,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZABWWULWHRIY-JAXGQCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NCCCCC(NC(=O)C=CC(=O)NC(C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2C(=O)N[C@@H](C(=O)NCCCC[C@H](NC(=O)/C=C/C(=O)N[C@H](C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H55N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IDE and Id1 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for "IDE-IN-1" did not correspond to a specific, publicly documented chemical entity. This guide provides a comprehensive overview of the two most probable interpretations of the query: inhibitors of Insulin-Degrading Enzyme (IDE) and inhibitors of Inhibitor of Differentiation 1 (Id1). Both are significant targets in current therapeutic research.
Section 1: Inhibitors of Insulin-Degrading Enzyme (IDE)
Insulin-Degrading Enzyme (IDE), also known as insulysin, is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the catabolism of several key peptide hormones and amyloidogenic peptides, including insulin, glucagon, and amyloid-beta (Aβ).[1][2] Its dysregulation has been implicated in type 2 diabetes and Alzheimer's disease.
Core Mechanism of Action of IDE Inhibitors
The primary mechanism of IDE involves the engulfment of its substrate into a catalytic chamber. IDE consists of two N- and C-terminal domains that can exist in an "open" conformation, allowing substrate entry, and a "closed" conformation, where the substrate is enclosed for degradation.[3] IDE inhibitors are designed to interfere with this process through several mechanisms:
-
Active Site Inhibition: Many inhibitors target the zinc ion within the catalytic site, essential for the enzyme's proteolytic activity. These are often competitive inhibitors that mimic the substrate's transition state.
-
Exosite Binding: Some inhibitors bind to exosites, which are regions on the enzyme outside of the active site. This binding can allosterically modulate the enzyme's conformation, preventing the transition to the active "closed" state or hindering substrate binding.[4]
-
Conformational Stabilization: Certain inhibitors function by stabilizing the "closed," inactive conformation of IDE, thereby preventing substrate access and degradation.[5]
Quantitative Data for IDE Modulators
The following table summarizes quantitative data for selected IDE inhibitors and activators.
| Compound | Type | Target | IC50 | Ki | Assay Type | Reference |
| NTE-1 | Inhibitor | Human IDE | 4 nM (screening assay), 11 nM (CF-hIDE), 15 nM (WT-hIDE), 18 nM (rat liver lysate) | - | Insulin Degradation Assay | [6] |
| ML345 | Inhibitor | Human IDE | - | - | Fluorescent substrate cleavage | [7] |
| Ii1 | Inhibitor | Human IDE | Submicromolar | 1.7 nM | Aβ Degradation Assay | [7][8] |
| 6bK | Inhibitor | Human IDE | 50 nM | - | HTRF Assay | [4] |
| Hit 1 | Activator | Human IDE | EC50 = 5.5 µM | - | Not Specified |
Experimental Protocols
1. Homogeneous Fluorogenic IDE Inhibitor Screening Assay
This protocol is adapted from commercially available kits and is a common method for high-throughput screening of IDE inhibitors.[9][10]
-
Objective: To measure the enzymatic activity of IDE in the presence of potential inhibitors using a fluorogenic substrate.
-
Principle: The assay utilizes an internally quenched fluorogenic substrate. When cleaved by IDE, a highly fluorescent molecule is released, and the increase in fluorescence intensity is proportional to IDE activity.
-
Materials:
-
Purified recombinant IDE
-
Fluorogenic IDE substrate (e.g., FRET-based peptide)
-
Assay Buffer (e.g., PR-02 Buffer)
-
Test compounds (inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Thaw IDE on ice and dilute to a working concentration of 0.5 ng/µl in assay buffer. Keep the diluted enzyme on ice.[9]
-
Prepare serial dilutions of the test inhibitor at concentrations 10-fold higher than the desired final concentrations. If the compound is soluble in DMSO, ensure the final DMSO concentration in the assay does not exceed 1%.[9]
-
In a 96-well plate, add 20 µl of diluted IDE to all wells except the "Negative Control" wells.
-
Add 20 µl of assay buffer to the "Negative Control" wells.
-
Add 5 µl of the inhibitor solution to the "Test Inhibitor" wells. For "Positive Control" and "Negative Control" wells, add 5 µl of the diluent solution (e.g., assay buffer with the same DMSO concentration as the inhibitor wells).
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.
-
Prepare the IDE substrate by diluting it (e.g., 2000-fold) in the assay buffer.
-
Initiate the enzymatic reaction by adding 25 µl of the diluted substrate to all wells. Protect the plate from direct light.[9]
-
Incubate at room temperature for 30-60 minutes.
-
Read the fluorescence intensity using a plate reader with excitation at 320 nm and emission at 380 nm.[9]
-
Calculate the percent inhibition relative to the controls.
-
2. Fluorescence Anisotropy High-Throughput Screening Assay
This method is used to identify compounds that bind to the exosite of IDE.[11]
-
Objective: To identify small molecules that displace a fluorescent probe bound to an exosite of IDE.
-
Principle: A fluorescently labeled probe that binds to an IDE exosite will have a high fluorescence anisotropy value due to its slow tumbling when bound to the large enzyme. If a test compound displaces the probe, the free probe will tumble faster, resulting in a decrease in fluorescence anisotropy.
-
Procedure:
-
Mix human recombinant IDE with a fluorescein-labeled macrocycle probe (e.g., FL-6b) in an appropriate buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl).[11]
-
Transfer the enzyme-probe mixture to a 96-well plate.
-
Add test compounds at the desired final concentration (e.g., 20 µM). Include a known exosite-binding inhibitor as a positive control.[11]
-
Allow the mixture to equilibrate for 30 minutes at room temperature.
-
Measure the fluorescence anisotropy using a spectrophotometer (e.g., excitation 492 nm, emission 523 nm).[11]
-
Mandatory Visualization
Section 2: Inhibitors of Inhibitor of Differentiation 1 (Id1)
Inhibitor of Differentiation 1 (Id1) is a member of the helix-loop-helix (HLH) family of proteins. Id proteins lack a basic DNA-binding domain and act as dominant-negative regulators of basic HLH (bHLH) transcription factors.[12] By sequestering bHLH proteins, Id1 prevents their binding to DNA and subsequent transcriptional activation of genes involved in cell differentiation. Overexpression of Id1 is associated with numerous cancers, promoting proliferation, angiogenesis, and metastasis.[12]
Core Mechanism of Action of Id1 Inhibitors
Id1 inhibitors are primarily designed to disrupt the protein-protein interactions between Id1 and its bHLH binding partners. The mechanisms include:
-
Direct Binding to Id1: Small molecules can be designed to bind to a hydrophobic pocket on Id1, inducing a conformational change that prevents its dimerization with bHLH proteins.[13]
-
Inducing Id1 Degradation: Some inhibitors, upon binding to Id1, can destabilize the protein, leading to its ubiquitination and subsequent degradation by the proteasome.[14]
-
Inhibiting Upstream Signaling: Targeting pathways that lead to the upregulation of Id1 expression, such as the BMP or MAPK/ERK pathways, can indirectly inhibit Id1 function.
Quantitative Data for Id1 Inhibitors
The following table provides quantitative data for selected Id1 inhibitors.
| Compound | Type | Target | IC50 | Assay Type | Reference |
| AGX51 | Inhibitor | Id1 | 40 µM (in 4T1 cells) | Cell-based Id1 degradation | |
| C527 | Inhibitor (of USP1) | USP1 (Id1 deubiquitinase) | 0.88 µM | Deubiquitinating enzyme assay | [14] |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Assess Id1-bHLH Interaction
This protocol is a standard method to study protein-protein interactions in a cellular context.[15]
-
Objective: To determine if a test compound can disrupt the interaction between Id1 and its bHLH binding partner (e.g., E47).
-
Principle: An antibody against a "bait" protein (e.g., Id1) is used to pull down the protein from a cell lysate. If a "prey" protein (e.g., E47) is interacting with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.
-
Procedure:
-
Culture cells (e.g., HEK293T) and treat with the test compound or vehicle control for a specified time.
-
Harvest the cells and prepare a whole-cell lysate using a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-Id1) overnight at 4°C.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody against the prey protein (e.g., anti-E47) to detect its presence. A decrease in the prey protein signal in the compound-treated sample indicates inhibition of the interaction.
-
2. Reporter Gene Assay for Id1-Regulated Transcription
This assay measures the functional consequence of Id1 inhibition.
-
Objective: To quantify the effect of an Id1 inhibitor on the transcriptional activity of bHLH transcription factors.
-
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene driven by a promoter with bHLH binding sites (E-boxes), and expression vectors for Id1 and a bHLH protein. Id1 will inhibit the bHLH-driven luciferase expression. An effective Id1 inhibitor will restore luciferase expression.
-
Procedure:
-
Co-transfect cells with an E-box luciferase reporter plasmid, a bHLH expression vector, an Id1 expression vector, and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treat the transfected cells with various concentrations of the test compound.
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in the presence of the compound indicates inhibition of Id1 function.
-
Mandatory Visualization
References
- 1. Frontiers | Antibody-Mediated Inhibition of Insulin-Degrading Enzyme Improves Insulin Activity in a Diabetic Mouse Model [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designed Inhibitors of Insulin-Degrading Enzyme Regulate the Catabolism and Activity of Insulin [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Designed Inhibitors of Insulin-Degrading Enzyme Regulate the Catabolism and Activity of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
- 11. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitor of Differentiation 1 (Id1) in Cancer and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are ID1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 14. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
IDE-IN-1: A Technical Guide to a Novel Insulin-Degrading Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin-Degrading Enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the catabolism of insulin and other bioactive peptides. Its activity is a key determinant of insulin clearance, and dysregulation of IDE has been implicated in the pathophysiology of type 2 diabetes and Alzheimer's disease. Pharmacological inhibition of IDE presents a promising therapeutic strategy to enhance insulin signaling by prolonging the hormone's bioavailability. This document provides a comprehensive technical overview of IDE-IN-1, a potent and selective peptide hydroxamic acid inhibitor of IDE. We will delve into its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization, providing a foundational resource for researchers in metabolic disease and neurodegeneration.
Introduction to Insulin-Degrading Enzyme (IDE)
IDE, also known as insulysin, is a highly conserved protease belonging to the M16 family of zinc-metalloproteases.[1] Unlike many other proteases, IDE possesses a unique enclosed catalytic chamber that selectively entraps and degrades small to medium-sized peptides, with a high affinity for insulin.[2] The enzyme is primarily cytosolic but can also be found in peroxisomes, endosomes, and on the cell surface.[3] Beyond insulin, IDE's substrate repertoire includes glucagon, amyloid-β (Aβ), and atrial natriuretic peptide, highlighting its broad physiological significance.[1][4] The development of specific inhibitors for IDE has been a long-standing goal in drug discovery to modulate the levels of these critical signaling peptides.[5]
This compound: A Rationally Designed Inhibitor
This compound (referred to as Ii1 in some literature) is a novel peptide hydroxamic acid inhibitor developed through a rational design approach.[5][6] This inhibitor was engineered to be highly potent and selective for IDE, overcoming a significant hurdle in the field, as many early-generation inhibitors suffered from off-target effects, particularly on other metalloproteases.[5]
Mechanism of Action
This compound functions as a competitive inhibitor of IDE.[7] It binds to the active site of the enzyme, directly competing with substrates like insulin. The hydroxamic acid moiety within this compound is critical for its inhibitory activity, as it chelates the zinc ion essential for the catalytic function of IDE.[5] Crystallographic studies of similar inhibitor-IDE complexes have revealed that these inhibitors stabilize a "closed," inactive conformation of the enzyme, preventing substrate entry and degradation.[5][6]
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for this inhibitor.
Table 1: In Vitro Inhibitory Potency of this compound Against IDE
| Substrate | Ki (nM) | Hill Slope |
| Insulin | 1.2 ± 0.1 | 1.1 ± 0.1 |
| Amyloid-β (1-40) | 1.3 ± 0.2 | 1.0 ± 0.1 |
| Atrial Natriuretic Peptide | 1.2 ± 0.1 | 1.0 ± 0.1 |
| Glucagon | 1.1 ± 0.1 | 1.0 ± 0.1 |
Data represent the mean ± SEM from 4-6 independent experiments. The substrate concentration was kept constant relative to its KM for comparative analysis.[7]
Table 2: Selectivity Profile of this compound
| Protease | Class | % Inhibition at 1 µM |
| Neprilysin (NEP) | Zinc-metalloprotease | < 10% |
| Endothelin-Converting Enzyme-1 (ECE1) | Zinc-metalloprotease | < 5% |
| Angiotensin-Converting Enzyme-1 (ACE1) | Zinc-metalloprotease | < 5% |
| Matrix-Metalloprotease-1 (MMP1) | Zinc-metalloprotease | < 5% |
| Cathepsin B | Cysteine protease | < 5% |
| Cathepsin D | Aspartate protease | < 5% |
| Trypsin | Serine protease | < 5% |
| Plasmin | Serine protease | < 5% |
| 20S Proteasome | Threonine protease | < 5% |
Data are the mean of 2-3 experiments per condition, demonstrating the high selectivity of this compound for IDE over other major protease classes.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the core experimental protocols used to characterize this compound.
In Vitro Insulin Degradation Assay
This assay quantifies the ability of an inhibitor to prevent the degradation of insulin by purified IDE.
Materials:
-
Recombinant human IDE
-
Human insulin
-
125I-labeled insulin (tracer)
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant human IDE, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of unlabeled human insulin and 125I-labeled insulin.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the undegraded insulin.
-
Centrifuge the samples to pellet the precipitated protein.
-
Measure the radioactivity in the supernatant, which contains the degraded, TCA-soluble 125I-labeled insulin fragments.
-
Calculate the percentage of insulin degradation relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Insulin Degradation Assay
This assay assesses the effect of this compound on insulin degradation in a cellular context.
Materials:
-
Cell line expressing the insulin receptor (e.g., CHO-IR cells)
-
Cell culture medium
-
FITC-labeled insulin or 125I-labeled insulin
-
This compound (or other inhibitors)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound in serum-free medium at 37°C for 1 hour.
-
Add FITC-labeled or 125I-labeled insulin to the cells and incubate at 37°C for various time points.
-
For FITC-insulin: Measure the decrease in intracellular fluorescence over time using live-cell imaging or a plate reader.
-
For 125I-insulin: At each time point, collect the cell culture medium (extracellular fraction) and lyse the cells (intracellular fraction). Measure the radioactivity in both fractions to quantify the amount of degraded and intact insulin.
-
Compare the rate of insulin degradation in the presence and absence of this compound.
Signaling Pathways and Visualizations
Inhibition of IDE by this compound has a direct impact on insulin signaling pathways. By preventing insulin degradation, this compound prolongs the presence of insulin, leading to sustained activation of the insulin receptor and its downstream signaling cascades.
Insulin Signaling Pathway
Caption: Insulin signaling cascade and the inhibitory action of this compound.
Experimental Workflow for IDE Inhibitor Screening
Caption: Workflow for the discovery and characterization of IDE inhibitors.
Conclusion
This compound represents a significant advancement in the development of tools to study the physiological roles of Insulin-Degrading Enzyme. Its high potency and selectivity make it a valuable pharmacological probe for dissecting the intricate pathways of insulin metabolism and signaling. The data and protocols presented herein provide a robust framework for researchers to further investigate the therapeutic potential of IDE inhibition in metabolic and neurodegenerative diseases. Future studies leveraging this compound and similar compounds will be instrumental in validating IDE as a druggable target and in the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the in vitro stability of insulin degrading enzyme as a potential biomarker for neurocognitive disorders and Alzheimer's disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Antibody-Mediated Inhibition of Insulin-Degrading Enzyme Improves Insulin Activity in a Diabetic Mouse Model [frontiersin.org]
- 6. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Therapeutic Potential of IDE-IN-1 in Alzheimer's Disease: A Preclinical In-Depth Guide
Disclaimer: The compound "IDE-IN-1" is a hypothetical designation used in this document for illustrative purposes to represent a novel, selective inhibitor of Insulin-Degrading Enzyme (IDE). The data and experimental protocols presented herein are representative examples based on preclinical studies of similar compounds and are intended to guide the research and development of IDE inhibitors for Alzheimer's disease.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain[1][2]. A key pathological feature of late-onset AD is impaired clearance of Aβ peptides[1]. Insulin-degrading enzyme (IDE) is a zinc metalloprotease that plays a significant role in the degradation of several small proteins, including insulin and Aβ[3][4][5]. Genetic and preclinical evidence suggests that reduced IDE activity may contribute to the pathogenesis of AD by decreasing Aβ clearance[5][6].
While enhancing IDE activity has been proposed as a therapeutic strategy to promote Aβ degradation, the role of IDE is complex due to its involvement in insulin metabolism[3][4]. This technical guide focuses on the therapeutic potential of a hypothetical selective IDE inhibitor, this compound, in the context of Alzheimer's disease. Inhibition of IDE is being explored as a potential treatment for type 2 diabetes, and understanding its effects in the central nervous system is crucial[5]. This document will provide an in-depth overview of the preclinical data, experimental protocols, and relevant biological pathways associated with this compound.
Quantitative Data Summary
The preclinical profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Activity of this compound
| Parameter | Value | Description |
| IC50 (IDE) | 15 nM | The half maximal inhibitory concentration against human recombinant IDE. |
| Ki (IDE) | 5 nM | The inhibition constant, indicating the binding affinity of this compound to IDE. |
| Selectivity | >1000-fold | Selectivity for IDE over other related metalloproteases (e.g., Neprilysin). |
| Mechanism of Inhibition | Competitive | The inhibitor competes with the substrate for the active site of the enzyme. |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value (Oral Administration, 10 mg/kg) | Value (Intravenous Administration, 2 mg/kg) |
| Tmax (h) | 1.5 | 0.25 |
| Cmax (ng/mL) | 850 | 1200 |
| AUC0-24 (ng·h/mL) | 4500 | 3200 |
| t1/2 (h) | 4.2 | 3.8 |
| Bioavailability (%) | 70 | N/A |
| Brain Penetration (Brain/Plasma ratio) | 0.8 | 0.8 |
Signaling Pathways and Experimental Workflows
Amyloid-β Degradation Pathway
The following diagram illustrates the central role of Insulin-Degrading Enzyme (IDE) in the clearance of amyloid-beta (Aβ) peptides, a critical process in the pathology of Alzheimer's disease.
Caption: Role of IDE in Aβ degradation and the effect of this compound.
Experimental Workflow for IDE Inhibitor Screening
This diagram outlines a typical preclinical workflow for the identification and initial characterization of novel IDE inhibitors like this compound.
Caption: Preclinical screening workflow for IDE inhibitors.
Detailed Experimental Protocols
In Vitro IDE Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant IDE.
-
Materials:
-
Human recombinant IDE (purified)
-
Fluorogenic IDE substrate (e.g., Substance P, quenched-fluorescent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound (serial dilutions)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 5 µL of each this compound dilution to the wells of a 384-well plate.
-
Add 10 µL of human recombinant IDE (final concentration ~0.5 nM) to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~1 µM).
-
Monitor the increase in fluorescence (excitation/emission wavelengths specific to the substrate) every minute for 30 minutes at 37°C.
-
Calculate the initial reaction rates (slope of the linear phase of fluorescence increase).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of this compound in mice following oral and intravenous administration.
-
Animals: C57BL/6 mice (male, 8-10 weeks old).
-
Procedure:
-
Oral Administration:
-
Administer this compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) to a cohort of mice via oral gavage at a dose of 10 mg/kg.
-
-
Intravenous Administration:
-
Administer this compound (formulated in a saline-based vehicle) to a separate cohort of mice via tail vein injection at a dose of 2 mg/kg.
-
-
Sample Collection:
-
Collect blood samples (~50 µL) from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
At the final time point, euthanize the animals and collect brain tissue.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenates.
-
Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2, bioavailability, and brain/plasma ratio) using appropriate software (e.g., Phoenix WinNonlin).
-
-
In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model
-
Objective: To evaluate the effect of this compound on Aβ levels and cognitive deficits in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).
-
Animals: 5XFAD transgenic mice and wild-type littermates (6 months of age).
-
Procedure:
-
Treatment:
-
Administer this compound (10 mg/kg, oral gavage) or vehicle daily to groups of 5XFAD and wild-type mice for 4 weeks.
-
-
Behavioral Testing (during the final week of treatment):
-
Morris Water Maze: Assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during a probe trial.
-
Y-Maze: Evaluate short-term working memory based on the percentage of spontaneous alternations.
-
-
Tissue Collection and Analysis (at the end of the treatment period):
-
Euthanize mice and perfuse with saline.
-
Collect one brain hemisphere for immunohistochemistry and the other for biochemical analysis.
-
Biochemical Analysis: Homogenize brain tissue and measure the levels of soluble and insoluble Aβ40 and Aβ42 using specific ELISAs.
-
Immunohistochemistry: Section the fixed brain hemisphere and stain for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and activated microglia (e.g., using Iba1 antibody).
-
-
Statistical Analysis:
-
Analyze behavioral and biochemical data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
-
-
Conclusion
The hypothetical IDE inhibitor, this compound, demonstrates potent and selective inhibition of IDE, favorable pharmacokinetic properties including brain penetration, and potential for in vivo efficacy in a mouse model of Alzheimer's disease. While IDE inhibition presents a complex therapeutic hypothesis due to the enzyme's role in insulin metabolism, the preclinical data for compounds like this compound warrant further investigation. Future studies should focus on elucidating the long-term consequences of IDE inhibition in the central nervous system and establishing a clear therapeutic window. The detailed protocols and data presented in this guide provide a framework for the continued development of IDE modulators as a potential therapeutic strategy for Alzheimer's disease.
References
- 1. Inhibition of insulin-degrading enzyme in human neurons promotes amyloid-β deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Insulin-degrading enzyme: new therapeutic target for diabetes and Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Functions of Insulin-Degrading Enzyme
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin-Degrading Enzyme (IDE), also known as insulysin, is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the catabolism of insulin and a variety of other bioactive peptides.[1] Its function is of significant interest due to its strong association with type 2 diabetes (T2DM) and Alzheimer's disease (AD).[2][3] This guide provides a comprehensive overview of IDE's core functions, structure, regulatory mechanisms, and its role in pathology. It also details key experimental protocols and presents quantitative data to serve as a valuable resource for the scientific community.
Molecular Structure and Mechanism of Action
IDE is a large, 110-kDa protease belonging to the M16 metalloprotease family.[1] Structurally, it is a homodimer, with each monomer comprising four homologous domains that form a clamshell-like structure.[4][5] This structure encloses a catalytic chamber containing the zinc-binding active site.[1][4] The enzyme exists in two principal conformations: an "open" state that allows substrate entry and a "closed" state where the substrate is entrapped for degradation.[1][6] The transition between these states is a key aspect of its catalytic cycle and a target for therapeutic modulation.[1]
The catalytic mechanism of IDE involves the binding of a substrate within its internal chamber.[6] The size of this chamber restricts IDE to degrading relatively small peptides, typically less than 70 amino acids in length.[7] Substrate recognition is determined more by the peptide's size and conformation rather than its specific amino acid sequence, which explains IDE's broad substrate specificity.[8]
Substrate Specificity and Kinetics
IDE is known to degrade a wide range of peptide substrates, with insulin being the most well-characterized.[3] Other significant substrates include amyloid-beta (Aβ) peptide, glucagon, amylin, and atrial natriuretic peptide.[2][3] The enzyme's affinity for these substrates varies, which has important physiological implications. The competition between insulin and Aβ for IDE-mediated degradation is a key hypothesis linking diabetes and Alzheimer's disease, though the low physiological concentration of insulin in the brain has led to debate on the significance of this competition.[3]
| Substrate | Apparent K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Insulin | ~0.1 | - | - | [3] |
| Amyloid-β (1-40) | >2 | - | - | [3] |
| Glucagon | - | - | - | [2] |
| Amylin | - | - | - | [3] |
Note: Comprehensive kinetic data for all substrates is not consistently available across the literature. The provided values are indicative and may vary based on experimental conditions.
Regulation of IDE Activity
The activity of Insulin-Degrading Enzyme is regulated at multiple levels, including genetic expression, post-translational modifications, and allosteric modulation.
-
Genetic and Expression Level: The IDE gene is located on chromosome 10.[1] Its expression is highest in the liver and kidneys, which are primary sites of insulin clearance.[7]
-
Cellular Localization: IDE is predominantly a cytosolic enzyme but has also been found in peroxisomes, endosomes, and on the cell surface.[1][7] It can also be secreted from cells via exosomes.[3] This varied localization suggests that IDE can act on both intracellular and extracellular substrates.
-
Allosteric Modulation: ATP has been shown to modulate IDE activity.[7] Additionally, small molecules and peptides can bind to an exosite on the enzyme, distinct from the active site, to either inhibit or activate its function.[9]
-
Inhibition: IDE activity can be inhibited by metal-chelating agents like EDTA and 1,10-phenanthroline.[10] Long-chain fatty acids and their acyl-CoA thioesters have also been shown to non-competitively inhibit insulin degradation.[10]
Role in Disease and Therapeutic Potential
IDE's involvement in the degradation of both insulin and amyloid-beta places it at a critical intersection between type 2 diabetes and Alzheimer's disease.
-
Type 2 Diabetes (T2DM): Impaired IDE function can lead to hyperinsulinemia, a hallmark of insulin resistance and T2DM.[3] By slowing insulin degradation, IDE inhibitors could potentially enhance insulin signaling, making them a therapeutic target for diabetes.[2][11] However, since IDE also degrades glucagon, a hormone that opposes insulin's action, non-selective inhibition could have complex metabolic effects.[12] Substrate-selective inhibitors are therefore a key area of research.[2][9]
-
Alzheimer's Disease (AD): IDE is one of the primary proteases responsible for the clearance of amyloid-beta (Aβ) in the brain.[1] Reduced IDE activity or expression can lead to the accumulation of Aβ, a central event in the pathogenesis of AD.[3] Consequently, activating IDE is being explored as a potential therapeutic strategy for Alzheimer's disease.[2]
Key Experimental Protocols
IDE Activity Assay (Fluorogenic Substrate)
This protocol describes a common method for measuring IDE activity using a quenched fluorogenic peptide substrate.
Principle: The assay utilizes a peptide substrate that is internally quenched. Upon cleavage by IDE, a fluorophore is released from its quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.[13]
Materials:
-
Purified recombinant IDE[13]
-
Fluorogenic IDE substrate (e.g., SensoLyte® 520 IDE Activity Assay Kit)[14][15]
-
Assay buffer (e.g., PR-02 Buffer)[13]
-
96-well black microplate[13]
-
Fluorescence plate reader[13]
-
Test inhibitors or activators
Procedure:
-
Thaw all reagents on ice.[13]
-
Prepare serial dilutions of the test compound (inhibitor/activator) at a concentration 10-fold higher than the desired final concentration.[13]
-
In a 96-well black microplate, add 5 µL of the diluted test compound or vehicle (for control wells).[13]
-
Dilute IDE to a working concentration (e.g., 0.5 ng/µL) in assay buffer. Add 20 µL of the diluted enzyme to each well.[13]
-
Add 5 µL of diluent to the positive and negative control wells.[13]
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the test compounds to interact with the enzyme.[13]
-
Dilute the fluorogenic substrate in assay buffer according to the manufacturer's instructions.[13]
-
Add 25 µL of the diluted substrate to all wells to initiate the reaction. Protect the plate from light.[13]
-
Incubate at room temperature for 30-60 minutes, or monitor kinetically.[13]
-
Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).[13][15]
Data Analysis: Calculate the percentage of inhibition or activation relative to the control wells. For inhibitors, determine the IC50 value.
Insulin Degradation Assay (HPLC-based)
This protocol provides a method to directly measure the degradation of insulin by IDE.
Principle: IDE is incubated with insulin, and the reaction is stopped at various time points. The amount of remaining intact insulin is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Purified recombinant IDE
-
Human insulin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid - TFA)
-
RP-HPLC system with a C18 column
-
Mobile phase solvents (e.g., Acetonitrile and water with 0.1% TFA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of insulin, and the sample containing IDE.
-
Initiate the reaction by adding IDE and incubate at 37°C.
-
At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto the RP-HPLC system.
-
Elute the sample with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the absorbance at 214 nm to detect the peptide bonds.
-
Quantify the peak area corresponding to intact insulin.
Data Analysis: Plot the concentration of intact insulin over time to determine the rate of degradation.
Visualizations
IDE Catalytic Cycle
References
- 1. Insulin-degrading enzyme - Wikipedia [en.wikipedia.org]
- 2. Insulin-degrading enzyme: new therapeutic target for diabetes and Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Insulin-Degrading Enzyme from Structure to Allosteric Modulation: New Perspectives for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-Degrading Enzyme - Proteopedia, life in 3D [proteopedia.org]
- 6. Structures of human insulin-degrading enzyme reveal a new substrate recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Function, and Regulation of Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Designed Inhibitors of Insulin-Degrading Enzyme Regulate the Catabolism and Activity of Insulin | PLOS One [journals.plos.org]
- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. IDE activity assay [bio-protocol.org]
- 15. SensoLyte® 520 IDE Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
The Potential of IDE-IN-1 as a Novel Therapeutic for Type 2 Diabetes: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of IDE-IN-1, a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE), for its potential application as a therapeutic agent in the management of type 2 diabetes. This compound, also identified as compound 6bK, has demonstrated significant effects on glucose homeostasis in preclinical models. This whitepaper details the mechanism of action, quantitative efficacy data, detailed experimental protocols, and the structural basis of its interaction with IDE. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Insulin-Degrading Enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the catabolism of several key hormones, including insulin, amylin, and glucagon.[1] By degrading these hormones, IDE is a critical regulator of glucose metabolism. Inhibition of IDE has emerged as a promising therapeutic strategy for type 2 diabetes, with the potential to prolong the action of endogenous insulin and other beneficial hormones.[1]
This compound (also known as 6bK) is a novel, potent, and highly selective macrocyclic peptide inhibitor of IDE.[2][3] This document will explore the preclinical data supporting the development of this compound as a potential treatment for type 2 diabetes.
Mechanism of Action
This compound functions as a non-competitive inhibitor of IDE. X-ray crystallography studies have revealed that this compound binds to a novel "exo site" on the IDE enzyme, which is distinct from the catalytic active site.[1][4] This unique binding mode is responsible for its remarkable selectivity for IDE over other metalloproteases. By binding to this allosteric site, this compound induces a conformational change in the enzyme that prevents the binding and subsequent degradation of its substrates, such as insulin.
Signaling Pathway of IDE Inhibition
The following diagram illustrates the proposed mechanism by which this compound modulates hormonal signaling to improve glucose control.
Preclinical Efficacy
The anti-diabetic potential of this compound has been evaluated in both lean and diet-induced obese (DIO) mouse models.
In Vitro IDE Inhibition
This compound is a potent inhibitor of IDE with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Compound | IC50 (nM) |
| This compound (6bK) | 50[2] |
Table 1: In Vitro Potency of this compound
In Vivo Studies in Mice
A single intraperitoneal (IP) injection of this compound was administered to mice to assess its effects on glucose homeostasis.
Acute administration of this compound significantly improved glucose tolerance in both lean and DIO mice following an oral glucose challenge.
| Mouse Model | Treatment | Dose | Peak Blood Glucose (mg/dL) | AUC (0-120 min) |
| Lean | Vehicle | - | ~350 | - |
| Lean | This compound | 80 mg/kg | ~250 | Reduced by ~60%[2] |
| DIO | Vehicle | - | ~450 | - |
| DIO | This compound | 80 mg/kg | ~300 | Reduced by ~64%[2] |
Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in Mice
In contrast to the OGTT, this compound treatment led to impaired glucose tolerance following an intraperitoneal glucose injection.[2] This suggests a complex interplay of hormones regulated by IDE, including glucagon, which is bypassed during intraperitoneal glucose administration.
| Mouse Model | Treatment | Dose | Peak Blood Glucose (mg/dL) |
| Lean | Vehicle | - | ~250 |
| Lean | This compound | 80 mg/kg | ~350 |
| DIO | Vehicle | - | ~350 |
| DIO | This compound | 80 mg/kg | ~450 |
Table 3: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This compound administration led to increased plasma levels of insulin, amylin, and glucagon, confirming its mechanism of action in vivo.
| Hormone | Effect of this compound |
| Insulin | Increased[2] |
| Amylin | Increased[1] |
| Glucagon | Increased[1] |
Table 4: Effect of this compound on Plasma Hormone Levels
Consistent with increased amylin levels, this compound treatment resulted in delayed gastric emptying.[1]
Experimental Protocols
In Vitro IDE Inhibition Assay
-
Enzyme: Recombinant human IDE.
-
Substrate: Fluorogenic-labeled insulin or Aβ peptide.
-
Method: The assay is performed in a 384-well plate format. IDE is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the substrate.
-
Detection: Fluorescence is measured over time using a plate reader.
-
Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Animal Studies
-
Animals: Male C57BL/6J mice (lean) and diet-induced obese (DIO) mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water, unless otherwise specified for fasting.
-
Drug Administration: this compound (80 mg/kg) or vehicle is administered via a single intraperitoneal (IP) injection 30 minutes prior to the start of the respective tests.[2]
Oral Glucose Tolerance Test (OGTT)
-
Mice are fasted overnight (approximately 16 hours).
-
A baseline blood glucose sample is collected from the tail vein.
-
Mice are administered a 2 g/kg body weight bolus of glucose via oral gavage.
-
Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-gavage.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Mice are fasted overnight (approximately 16 hours).
-
A baseline blood glucose sample is collected.
-
Mice are administered a 1.5 g/kg body weight bolus of glucose via intraperitoneal injection.[2]
-
Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-injection.
Hormone Assays
-
Sample Collection: Blood samples are collected at specified time points into EDTA-coated tubes containing protease inhibitors.
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Method: Plasma concentrations of insulin, amylin, and glucagon are determined using commercially available ELISA kits according to the manufacturer's instructions.
Gastric Emptying Assay
-
Method: Mice are fasted and then given a standardized meal containing a non-absorbable marker.
-
Analysis: At a specified time point, the amount of marker remaining in the stomach is quantified to determine the rate of gastric emptying.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo preclinical evaluation of this compound.
Pharmacokinetics
Pharmacokinetic studies of this compound (6bK) in mice have demonstrated favorable properties for in vivo research.
| Parameter | Value |
| Half-life (in mouse plasma) | > 2 hours[2] |
| Half-life (in circulation) | > 1 hour[2] |
Table 5: Pharmacokinetic Parameters of this compound in Mice
Following intraperitoneal administration, this compound achieves high concentrations in key metabolic organs such as the liver and kidneys.[2] Notably, the compound was undetectable in brain tissue, suggesting a limited ability to cross the blood-brain barrier.[2]
Conclusion
This compound is a potent and selective inhibitor of Insulin-Degrading Enzyme with a novel allosteric mechanism of action. Preclinical studies in mouse models of type 2 diabetes have demonstrated its ability to improve oral glucose tolerance by prolonging the action of key metabolic hormones, including insulin and amylin. The complex effects observed in the intraperitoneal glucose tolerance tests highlight the multifaceted role of IDE in regulating glucose homeostasis. The favorable pharmacokinetic profile of this compound supports its further investigation as a potential therapeutic agent for type 2 diabetes. Future studies should focus on long-term efficacy and safety, as well as exploring its potential in combination with other anti-diabetic agents.
References
- 1. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maianti Lab - Publications [maiantilab.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
An In-Depth Technical Guide to Early-Stage Research on Insulin-Degrading Enzyme (IDE) Inhibitors
Executive Summary: Insulin-Degrading Enzyme (IDE) is a crucial zinc-metalloprotease responsible for the catabolism of key peptide hormones and amyloidogenic proteins, including insulin, glucagon, and amyloid-beta (Aβ). Its central role in regulating the levels of these substrates has positioned it as a significant therapeutic target for a range of metabolic and neurodegenerative diseases, most notably Type 2 Diabetes (T2D) and Alzheimer's Disease (AD). The inhibition of IDE presents a compelling strategy to prolong the action of insulin for diabetes treatment or to modulate the clearance of Aβ in Alzheimer's.[1][2] This technical guide provides a comprehensive overview of the core principles, methodologies, and data relevant to the early-stage research and development of IDE inhibitors.
While this guide aims to be comprehensive, it is important to note that specific data for a compound designated "IDE-IN-1" is not available in the public domain at this time. Therefore, this document will utilize data from several well-characterized, early-stage IDE inhibitors such as Ii1 , 6bK , ML345 , and NTE-1 to illustrate the key concepts, quantitative assessments, and experimental approaches in the field.
Introduction to Insulin-Degrading Enzyme (IDE)
IDE, also known as insulysin, is a highly conserved, ubiquitously expressed protease belonging to the M16 family of zinc-metalloproteases. Structurally, IDE is composed of four homologous domains that form a large internal chamber, or "crypt," which encloses the catalytic zinc ion.[3] This unique structure requires substrates to be unfolded to enter the catalytic chamber, and the enzyme itself undergoes a conformational change from an "open" to a "closed" state to perform catalysis.[4]
IDE's primary physiological role is the degradation of a variety of bioactive peptides.[5] Its substrates include:
-
Insulin: IDE is the principal enzyme responsible for insulin clearance.[6]
-
Amyloid-Beta (Aβ): IDE is a major Aβ-degrading enzyme in the brain.[7]
-
Glucagon and Amylin: These pancreatic hormones, which play roles in glucose homeostasis, are also degraded by IDE.[8]
-
Other Peptides: Atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) are also substrates, linking IDE to cardiovascular function.[7]
This broad substrate profile means that modulating IDE activity can have pleiotropic effects, a critical consideration in drug development.[5][7]
The Rationale for IDE Inhibition
The therapeutic strategy behind IDE inhibition is context-dependent, primarily focusing on T2D.
-
For Type 2 Diabetes: The central hypothesis is that by inhibiting IDE, the half-life of endogenous or exogenous insulin can be extended.[7] This would enhance insulin signaling, leading to improved glucose uptake by cells and better overall glycemic control.[4][7] Studies have shown that potent IDE inhibitors can indeed improve glucose tolerance in animal models of diabetes.
-
Challenges and Considerations: A key challenge is the enzyme's broad substrate specificity. Inhibiting the degradation of insulin could also lead to increased levels of glucagon and amylin.[8][9] Elevated glucagon can counteract the hypoglycemic effect of insulin by promoting gluconeogenesis.[8] Therefore, developing substrate-selective inhibitors or carefully managing the physiological response is a significant goal for researchers.[3]
Quantitative Assessment of Early-Stage IDE Inhibitors
The potency, selectivity, and mechanism of action of novel inhibitors are determined through rigorous quantitative analysis. The data below, summarized from published literature, provides a comparative look at several key early-stage IDE inhibitors.
Table 1: In Vitro Potency of Selected IDE Inhibitors
| Inhibitor | Type / Class | Potency (IC50 / Kᵢ) | Target / Mechanism | Reference(s) |
| Ii1 | Peptide Hydroxamate | Kᵢ = 1.7 - 2.96 nM | Competitive, Active Site | [6][10] |
| 6bK | Macrocycle | IC50 = 50 nM | Competitive, Exosite Binding | [11] |
| ML345 | Small Molecule | IC50 = 188 nM | Covalent (targets Cys819) | [1][12] |
| NTE-1 | Small Molecule | Relative IC50 = 4 - 18 nM | Non-competitive, Dual Exosite | [2][13] |
IC50 (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Table 2: In Vivo and Ex Vivo Activity of Selected IDE Inhibitors
| Inhibitor | Assay / Model | Potency / Effect | Key Finding | Reference(s) |
| Ii1 | Aβ(1-40) elimination from rat brain | IC50 = 9.96 µM | IDE is involved in Aβ clearance across the blood-brain barrier. | [14] |
| 6bK | Oral Glucose Tolerance Test (OGTT) in DIO mice | Improved glucose tolerance | Modulates insulin, glucagon, and amylin levels in vivo. | [8] |
| NTE-1 | Rat liver lysate insulin degradation | Relative IC50 = 18 nM | Potent inhibition of endogenous IDE in tissue. | [13] |
| NTE-1 | OGTT in DIO mice | Improved glucose excursion | Elevated plasma amylin levels, suggesting a significant role in its clearance. | [2][15] |
Key Experimental Methodologies
In Vitro Enzymatic Assays
This is a common method for monitoring IDE's proteolytic activity in a high-throughput format.
-
Principle: A synthetic peptide substrate is designed with a fluorescent donor and a quencher molecule at opposite ends. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by IDE, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.
-
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-based buffer at pH 7.5). Dilute recombinant human IDE to a final concentration of ~0.5 ng/µL. Dilute the FRET substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) in the assay buffer.[3]
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the assay buffer containing a constant, low percentage of DMSO.
-
Assay Execution (96-well format):
-
To "Test Inhibitor" wells, add 5 µL of the inhibitor solution.
-
Add 20 µL of diluted IDE to all wells except the "Negative Control" (buffer only).
-
Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the FRET substrate to all wells.
-
-
Data Acquisition: Measure fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 380 nm).[3]
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to a vehicle control (e.g., DMSO) and calculate the IC50 value by fitting the data to a dose-response curve.
-
FP assays are particularly well-suited for high-throughput screening (HTS) to find initial hits.
-
Principle: This assay measures the change in the rotational speed of a fluorescently labeled substrate. A small, fluorescently tagged peptide (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When IDE cleaves the substrate, the tracer remains small and tumbles quickly. In the presence of an inhibitor, the substrate remains intact and can be bound by a larger molecule (e.g., avidin, if the substrate is also biotinylated), which slows its rotation and increases the polarization signal.[6]
-
Detailed Protocol:
-
Reagent Preparation: Use a suitable assay buffer (e.g., HEPES). Prepare solutions of recombinant IDE, a fluorescently and biotin-labeled substrate (e.g., Fluorescein-Aβ-Lys-Biotin), and avidin.[6]
-
Assay Execution (384-well format):
-
Dispense a low volume (e.g., 10 µL) of the test compound at various concentrations into the wells.
-
Add the IDE enzyme and the fluorescent substrate.
-
Incubate for a set period (e.g., 4 hours at 37°C) to allow for enzymatic reaction.
-
-
Signal Development: Add avidin to the wells. Avidin binds to the biotin on the intact substrate, creating a large complex.
-
Data Acquisition: Measure fluorescence polarization on a plate reader equipped with polarizing filters (e.g., excitation at 485 nm, emission at 535 nm).
-
Data Analysis: A high polarization signal indicates that the substrate is intact (i.e., IDE was inhibited). Calculate percent inhibition and determine IC50 values from a concentration-response curve.
-
In Vivo Models
GTTs are fundamental in vivo assays to assess how an IDE inhibitor affects glucose metabolism in a whole organism, typically in mouse models of diabetes or obesity.[8]
-
Principle: After a period of fasting, a glucose challenge is administered to the animal. Blood glucose levels are then monitored over time. An effective anti-diabetic agent, such as an IDE inhibitor, will result in a smaller increase and/or faster clearance of blood glucose compared to a vehicle control.
-
Detailed Protocol:
-
Animal Model: Use relevant mouse models, such as diet-induced obese (DIO) C57BL/6J mice, which mimic a pre-diabetic state.[8]
-
Fasting: Fast mice overnight (approx. 16 hours) or for a shorter period (4-6 hours), ensuring free access to water.[16][17]
-
Inhibitor Administration: Administer the test inhibitor (e.g., this compound) or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a set time before the glucose challenge (e.g., 30 minutes).[9]
-
Baseline Measurement (t=0): Take a baseline blood sample from the tail vein to measure fasting blood glucose using a glucometer.[16]
-
Glucose Challenge: Administer a glucose solution (e.g., 20% glucose) either via intraperitoneal injection (IPGTT, e.g., 2g/kg body weight) or oral gavage (OGTT).[8][16]
-
Time-Course Measurement: Collect blood from the tail vein at subsequent time points (e.g., 15, 30, 60, and 120 minutes) and measure blood glucose levels.[16]
-
Data Analysis: Plot blood glucose concentration versus time for both inhibitor-treated and vehicle-treated groups. Calculate the Area Under the Curve (AUC) to quantify the total glucose excursion. A statistically significant reduction in AUC for the treated group indicates improved glucose tolerance.
-
Visualizing IDE Pathways and Mechanisms
IDE's Role in Cellular Signaling
IDE sits at a critical intersection of metabolic and neurodegenerative pathways. It degrades insulin, thereby terminating its signaling cascade, and also degrades Aβ, a peptide central to Alzheimer's pathology. Furthermore, its expression can be regulated by other signaling pathways, such as the cAMP/PKA pathway, linking it to neuronal apoptosis models.[18]
Caption: IDE degrades insulin and Aβ, terminating insulin signaling and clearing amyloid peptides.
Mechanisms of IDE Inhibition
IDE inhibitors can function through several distinct mechanisms, which influences their specificity and potential for off-target effects. These range from traditional competitive inhibition at the active site to novel allosteric and exosite-binding modes.
Caption: IDE inhibitors act via diverse mechanisms, including active site, covalent, and exosite binding.
Experimental Workflow for IDE Inhibitor Discovery
The discovery and validation of a new IDE inhibitor follows a logical progression from large-scale screening to detailed in vivo characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designed Inhibitors of Insulin-Degrading Enzyme Regulate the Catabolism and Activity of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo (Journal Article) | OSTI.GOV [osti.gov]
- 6. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are IDE inhibitors and how do they work? [synapse.patsnap.com]
- 8. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]
- 9. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of peptide hydroxamate inhibitors of insulin-degrading enzyme reveals marked substrate-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insulin Degrading Enzyme IDE Inhibitor 6bK Catalog Number KS191009 [ks-vpeptide.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitory Effect of Insulin-Degrading Enzyme-Selective Inhibitor, Ii1, on the Elimination of Amyloid-β(1-40) from Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 17. IP Glucose Tolerance Test in Mouse [protocols.io]
- 18. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
The Impact of IDE-IN-1 on Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc metalloprotease that plays a crucial role in the catabolism of several key hormones involved in glucose homeostasis, including insulin, glucagon, and amylin.[1][2] Inhibition of IDE has emerged as a potential therapeutic strategy for type 2 diabetes. This technical guide provides an in-depth analysis of the effects of IDE inhibitors on glucose metabolism, with a focus on the representative compound IDE-IN-1 (a conceptual placeholder for a potent and selective IDE inhibitor, exemplified by compounds like 6bK). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers in the field.
Introduction
The degradation of insulin is a critical process in regulating its physiological effects. Insulin-degrading enzyme (IDE) is a primary driver of this process.[2] By inhibiting IDE, the bioavailability of insulin can be prolonged, potentially leading to enhanced glucose uptake and improved glycemic control.[1] However, the role of IDE is complex, as it also degrades other hormones with counter-regulatory effects on glucose levels, such as glucagon.[1][2] This guide explores the multifaceted impact of IDE inhibition on glucose metabolism.
Mechanism of Action
IDE inhibitors, such as the potent and selective macrocyclic peptide 6bK, function by binding to a novel allosteric site on the IDE enzyme. This binding stabilizes the enzyme in a closed, inactive conformation, thereby preventing the degradation of its substrates.[1] This mode of inhibition confers high selectivity for IDE over other metalloproteases.[1]
Impact on Glucose Homeostasis: In Vivo Studies
The effect of IDE inhibition on glucose tolerance is context-dependent, varying with the route of glucose administration, which in turn influences the hormonal milieu.
Oral Glucose Tolerance Test (OGTT)
In diet-induced obese (DIO) mice, acute administration of the IDE inhibitor 6bK significantly improves glucose tolerance during an oral glucose tolerance test (OGTT).[1][2] This improvement is attributed to the combined effect of increased insulin and amylin levels. Elevated insulin promotes glucose disposal, while increased amylin slows gastric emptying.[1][2]
Intraperitoneal Glucose Tolerance Test (IPGTT)
In contrast to the OGTT, administration of 6bK impairs glucose tolerance in an intraperitoneal glucose tolerance test (IPGTT) in both lean and DIO mice.[1] This paradoxical effect is due to the significant elevation of glucagon levels. During an IPGTT, the insulin response is less pronounced than in an OGTT. Consequently, the glucagon-degrading activity of IDE becomes more significant. Inhibition of IDE leads to higher circulating glucagon, which promotes hepatic glucose production and leads to hyperglycemia.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the IDE inhibitor 6bK.
| In Vitro Activity of 6bK | |
| Parameter | Value |
| IC50 for IDE | 50 nM[3] |
| Selectivity over other metalloproteases | ≥1,000-fold[1] |
| Effect of 6bK on Oral Glucose Tolerance Test (OGTT) in DIO Mice | |
| Parameter | Observation |
| Glucose Tolerance | Significantly improved[1][2] |
| Plasma Insulin Levels | Increased[2] |
| Plasma Amylin Levels | Increased[2] |
| Gastric Emptying | Two-fold slower[1] |
| Effect of 6bK on Intraperitoneal Glucose Tolerance Test (IPGTT) in DIO Mice | |
| Parameter | Observation |
| Glucose Tolerance | Impaired[1] |
| Plasma Insulin Levels | Substantially higher[4] |
| Plasma Glucagon Levels | Substantially higher[4] |
| Plasma Amylin Levels | Substantially higher[4] |
Signaling Pathways
The primary mechanism by which IDE inhibition potentiates insulin action is through the canonical insulin signaling pathway. By preventing insulin degradation, IDE inhibitors lead to a sustained activation of the insulin receptor and its downstream effectors.
The inhibition of IDE by this compound prevents the degradation of extracellular insulin, leading to prolonged activation of the insulin receptor. This initiates a cascade involving the phosphorylation of IRS-1, activation of PI3K, and subsequent phosphorylation and activation of Akt. Activated Akt (p-Akt) phosphorylates and inactivates AS160, a Rab GTPase-activating protein, which in turn promotes the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake into the cell.
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice
This protocol is adapted from studies investigating the effect of IDE inhibitors on glucose tolerance.[1][4]
1. Animal Model:
-
Male C57BL/6J diet-induced obese (DIO) mice (35-45 g).
2. Acclimation:
-
House mice under standard conditions with ad libitum access to a high-fat diet and water for at least one week before the experiment.
3. Drug Administration:
-
Prepare a solution of the IDE inhibitor (e.g., 6bK) in a suitable vehicle (e.g., Captisol).
-
Administer a single intraperitoneal (i.p.) injection of the IDE inhibitor (e.g., 80 mg/kg for 6bK) or vehicle control 30 minutes prior to the glucose challenge.[4]
4. Fasting:
-
Fast the mice overnight prior to the experiment.
5. Glucose Challenge:
-
Administer a 3.0 g/kg bolus of glucose via oral gavage.[4]
6. Blood Glucose Measurement:
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a standard glucometer.
7. Data Analysis:
-
Plot the mean blood glucose concentration at each time point for the treatment and control groups.
-
Calculate the area under the curve (AUC) to quantify the overall glucose excursion.
Workflow for In Vivo OGTT with IDE Inhibitor
Broader Hormonal Impact
The inhibition of IDE affects not only insulin but also other key metabolic hormones.
As illustrated, IDE inhibition leads to an increase in insulin, glucagon, and amylin. The net effect on blood glucose depends on the balance of these hormonal changes, which is influenced by the physiological context (e.g., oral vs. intraperitoneal glucose challenge).
Conclusion and Future Directions
The inhibition of insulin-degrading enzyme presents a novel and complex approach to the modulation of glucose metabolism. While promising for its ability to improve glucose tolerance under meal-like conditions, the concurrent elevation of glucagon highlights the need for a nuanced therapeutic strategy. Future research should focus on the development of substrate-selective IDE inhibitors or intermittent dosing strategies to maximize the beneficial effects on insulin and amylin signaling while minimizing the counter-regulatory effects of glucagon. This technical guide provides a foundational understanding for researchers to build upon in the pursuit of innovative therapies for type 2 diabetes.
References
- 1. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]
- 2. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6bK | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]
- 4. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Insulin-Degrading Enzyme (IDE) Inhibition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Insulin-Degrading Enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease critically involved in the catabolism of several key peptide hormones and amyloidogenic proteins, including insulin, glucagon, and amyloid-beta (Aβ).[1][2] Its central role in regulating insulin levels has positioned it as a therapeutic target for type 2 diabetes (T2D), while its ability to degrade Aβ has linked it to Alzheimer's disease (AD).[3][4] However, the development of IDE inhibitors has been complicated by the enzyme's pleiotropic action on multiple substrates. Inhibiting insulin degradation to treat diabetes could inadvertently affect the clearance of other vital peptides.[5] This technical guide delves into the foundational studies of IDE inhibition, presenting key quantitative data on seminal inhibitor compounds, detailing common experimental protocols, and visualizing the core signaling and mechanistic concepts.
The Rationale for IDE Inhibition in Type 2 Diabetes
The primary rationale for developing IDE inhibitors for T2D is to increase the bioavailability of endogenous insulin.[6] By slowing the degradation of insulin, particularly in the postprandial state, these inhibitors aim to enhance insulin signaling, improve glucose tolerance, and reduce the metabolic burden on pancreatic β-cells.[7][8]
A significant challenge, however, is IDE's degradation of glucagon, a hormone with effects counter-regulatory to insulin.[5] Non-selective inhibition of IDE can lead to elevated levels of both insulin and glucagon, potentially confounding the therapeutic effect on glucose homeostasis.[9][10] This has driven research towards a more sophisticated approach: the development of substrate-selective inhibitors that preferentially block the degradation of insulin over other substrates like glucagon.[5][8]
Quantitative Data on Foundational IDE Inhibitors
The development of potent and selective IDE inhibitors has been a slow but progressive field. Early research utilized non-specific inhibitors, while recent efforts have produced highly selective compounds. The table below summarizes quantitative data for key inhibitors discussed in foundational literature.
| Inhibitor | Type | IC50 | Ki | Notes |
| N-Ethylmaleimide (NEM) | Non-specific, Covalent | - | - | A thiol-reactive agent, used in early studies to demonstrate IDE's role in insulin degradation. |
| Bacitracin | Non-specific Peptide | ~300 µM | - | A mixture of cyclic polypeptides, often used as a general, albeit weak, IDE inhibitor.[11] |
| Ii1 | Hydroxamic Acid-based | - | - | An early potent inhibitor, but with limited selectivity over other metalloproteases.[5] |
| 6bK | Macrocycle, Exosite Binder | 50 nM | - | A potent, selective, and physiologically stable inhibitor identified from a DNA-templated library.[9][12] |
| NTE-1 | Dual Exosite Binder | ~4 nM | - | A potent inhibitor developed via structure-based design, linking two ligands binding to unique exosites.[11][13] |
| ML345 | Small Molecule, Covalent | - | - | A probe compound that targets a specific cysteine residue (Cys819) on IDE.[14][15] |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are key measures of inhibitor potency. Lower values indicate higher potency.[16][17]
Core Experimental Protocols
The assessment of IDE activity and its inhibition is fundamental to research in this field. Below is a detailed methodology for a common in vitro IDE inhibition assay using a fluorogenic substrate.
IDE Activity and Inhibition Assay (Fluorogenic)
This protocol is a composite based on methodologies described in foundational studies and commercial assay kits.[18][19][20]
Objective: To measure the enzymatic activity of IDE and quantify the potency of inhibitory compounds.
Principle: A quenched fluorogenic peptide substrate is cleaved by active IDE, resulting in the release of a fluorophore and a quantifiable increase in fluorescence. The reduction in signal in the presence of an inhibitor is used to determine its IC50 value.[21]
A. Materials & Reagents:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., FRET-based peptide derived from Aβ or APP sequence)[15][19]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test Inhibitor Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., 6bK, Insulin)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (Excitation/Emission appropriate for the fluorophore, e.g., 490/520 nm for 5-FAM)[19]
B. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant IDE in assay buffer. The final concentration should be in the linear range of the assay, typically in the low nanomolar range (e.g., 2 nM).[14]
-
Prepare a stock solution of the fluorogenic substrate. The final concentration should be at or near the Michaelis constant (Km) to ensure sensitivity to various inhibitor types.[22]
-
Prepare serial dilutions of the test inhibitor and positive control in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Protocol:
-
To each well of the microplate, add the components in the following order:
-
Assay Buffer
-
Test inhibitor dilution or vehicle control (for uninhibited and blank wells)
-
IDE enzyme solution (add buffer only to "no enzyme" blank wells)
-
-
Pre-incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" wells.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]
-
Signaling Pathways and Mechanistic Diagrams
Visualization of the complex roles and mechanisms of IDE is crucial for understanding the therapeutic strategy. The following diagrams, rendered using DOT language, illustrate these concepts.
Physiological Role of Insulin-Degrading Enzyme
IDE is a central node in the clearance of multiple peptide substrates. Its activity directly impacts the signaling pathways governed by these peptides.
Caption: IDE degrades multiple substrates, influencing glucose metabolism and amyloid-beta clearance.
Experimental Workflow for IDE Inhibitor Screening
The process of identifying and characterizing IDE inhibitors follows a structured, multi-step workflow from assay setup to data analysis.
Caption: A typical workflow for an in vitro fluorescence-based IDE inhibitor screening assay.
Mechanism: Substrate-Selective vs. Non-Selective Inhibition
The distinction between traditional and substrate-selective inhibition is key to developing a viable therapeutic for T2D.
Caption: Comparison of non-selective inhibitors (active site) and selective inhibitors (exosite).
Conclusion and Future Directions
The foundational work on IDE inhibition has evolved from using non-specific tools to designing highly potent and substrate-selective molecules.[5][9] These advanced inhibitors have been crucial in validating IDE as a therapeutic target for T2D in preclinical models, demonstrating that acute inhibition can improve glucose tolerance under conditions that mimic a meal.[8][9][12] The discovery that inhibitors can bind to exosites distant from the catalytic center has opened a new paradigm for modulating enzyme activity in a substrate-selective manner.[5][13]
Future research will need to address the potential long-term consequences of IDE inhibition, including effects on the processing of other amyloidogenic peptides in tissues like the pancreas and brain.[12] The development of inhibitors with tailored pharmacokinetic and pharmacodynamic profiles remains a key objective for translating the therapeutic potential of IDE modulation into clinical success.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Insulin-degrading enzyme: new therapeutic target for diabetes and Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Understanding the Insulin-Degrading Enzyme: A New Look at Alzheimer’s Disease and Aβ Plaque Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IDE inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. otd.harvard.edu [otd.harvard.edu]
- 9. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]
- 11. mdpi.com [mdpi.com]
- 12. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. researchgate.net [researchgate.net]
- 17. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 18. academic.oup.com [academic.oup.com]
- 19. SensoLyte® 520 IDE Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 20. amsbio.com [amsbio.com]
- 21. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 22. youtube.com [youtube.com]
- 23. courses.edx.org [courses.edx.org]
Methodological & Application
Application Notes and Protocols for IDE-IN-1 (Represented by BDM44768) in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing IDE-IN-1, a representative inhibitor of Insulin-Degrading Enzyme (IDE), in various in vitro cell culture experiments. Due to the ambiguity of the designation "this compound," these guidelines are based on the well-characterized and commercially available IDE inhibitor, BDM44768 .
Introduction
Insulin-Degrading Enzyme (IDE) is a zinc metalloprotease responsible for the degradation of several key peptides, including insulin, amyloid-beta (Aβ), and glucagon.[1] Inhibition of IDE can prolong the signaling of its substrates, making IDE inhibitors valuable tools for studying metabolic diseases like diabetes and neurodegenerative conditions such as Alzheimer's disease.[1] BDM44768 is a potent and selective catalytic-site inhibitor of human IDE.[2]
Mechanism of Action
BDM44768 functions as a competitive inhibitor, binding to the active site of the IDE enzyme.[1] This action blocks the access of natural substrates like insulin and Aβ to the catalytic zinc ion, thereby preventing their degradation.[1][2] This leads to an accumulation of these peptides in the extracellular space, prolonging their biological activity.
Data Presentation
Table 1: In Vitro Efficacy of BDM44768
| Parameter | Value | Cell Line/System | Reference |
| IC50 (human IDE) | ~60 nM | Recombinant Human IDE | [2] |
| Effective Concentration | 15 µM | HepG2 cells | [2] |
Signaling Pathways
Inhibition of IDE by BDM44768 can impact several signaling pathways due to the increased availability of IDE substrates. Two key pathways are the Insulin Signaling Pathway and the Endoplasmic Reticulum (ER) Stress Response Pathway (specifically the IRE1 branch).
Insulin Signaling Pathway
By preventing insulin degradation, BDM44768 can potentiate insulin signaling. This can lead to the activation of downstream pathways such as the PI3K/Akt pathway, which is crucial for glucose uptake and cell survival.
ER Stress (IRE1 Pathway)
Recent studies have shown that pharmacological inhibition of IDE with BDM44768 can exacerbate ER stress-induced activation of the IRE1 pathway in hepatocytes.[3] This can lead to changes in gene expression related to the unfolded protein response (UPR) and lipid accumulation.
Experimental Protocols
General Guidelines for Cell Culture
-
Cell Line Handling: Use proper aseptic techniques for all cell culture procedures.
-
This compound (BDM44768) Preparation: Prepare a stock solution of BDM44768 in DMSO. For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Include a vehicle control (DMSO) in all experiments.
-
Cell Lines: The choice of cell line will depend on the research question. For neurodegenerative disease studies, SH-SY5Y (human neuroblastoma) is a relevant model. For metabolic studies, HepG2 (human hepatoma) or primary hepatocytes are appropriate.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., SH-SY5Y, HepG2)
-
Complete growth medium
-
This compound (BDM44768)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of PI3K/Akt Signaling
This protocol assesses the effect of this compound on the activation of the PI3K/Akt signaling pathway.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete growth medium
-
This compound (BDM44768)
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound (e.g., 15 µM) or vehicle for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) and total protein levels.
Protocol 3: Quantitative PCR (qPCR) for ER Stress Gene Expression
This protocol measures changes in the expression of genes involved in the IRE1 pathway of the ER stress response.
Materials:
-
6-well cell culture plates
-
Cells of interest (e.g., HepG2)
-
Complete growth medium
-
This compound (BDM44768)
-
ER stress inducer (e.g., tunicamycin or palmitate)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., XBP1s, EDEM1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound (e.g., 15 µM) and/or an ER stress inducer for the desired time (e.g., 6-24 hours). Include appropriate controls.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound, represented by the potent inhibitor BDM44768, is a valuable tool for investigating the roles of IDE in various cellular processes. These application notes provide a framework for designing and conducting in vitro experiments to explore the effects of IDE inhibition on cell viability, insulin signaling, and the ER stress response. Researchers should optimize the protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for IDE-IN-1 in Animal Model Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Methodologies for In Vivo Evaluation of IDE-IN-1
Introduction
The designation "this compound" is not uniquely defined in current scientific literature. This document addresses two potential interpretations of this term based on common research areas in drug development:
-
Inhibitors of Insulin-Degrading Enzyme (IDE) : IDE is a crucial enzyme in the degradation of insulin and amyloid-beta, making its inhibitors potential therapeutics for diabetes and Alzheimer's disease.[1]
-
Modulators of Inhibitor of Differentiation 1 (Id1) : Id1 is a protein that plays a significant role in cell proliferation, tumorigenesis, and metastasis, making it a target for cancer therapies.[2][3][4]
This document provides detailed application notes and protocols for conducting animal model studies for both classes of compounds, which "this compound" may represent.
Part 1: Protocols for Insulin-Degrading Enzyme (IDE) Inhibitors in Animal Models
Application Notes
Inhibitors of Insulin-Degrading Enzyme (IDE) are being investigated for their therapeutic potential in metabolic and neurodegenerative diseases.[1] By blocking IDE, these compounds can increase the half-life of its substrates, notably insulin and amyloid-beta (Aβ). This mechanism is being explored for the management of diabetes by enhancing insulin signaling and for Alzheimer's disease by promoting Aβ clearance.[1]
Animal studies are essential to evaluate the efficacy, pharmacokinetics, and safety of novel IDE inhibitors.[5] Typical animal models include those that replicate aspects of type 2 diabetes or Alzheimer's disease pathology.[6]
Signaling Pathway of IDE Action
The following diagram illustrates the central role of IDE in the degradation of insulin and amyloid-beta. Inhibition of IDE leads to an accumulation of these substrates, potentially modulating downstream signaling and pathological processes.
Caption: Signaling pathway of Insulin-Degrading Enzyme (IDE).
Experimental Protocols for IDE Inhibitors
An acute toxicity study is performed to determine the potential adverse effects of a single high dose of the IDE inhibitor.[7][8]
-
Animal Model: Healthy male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Vehicle control (e.g., saline, DMSO).
-
IDE Inhibitor (low, medium, and high doses).
-
-
Route of Administration: Intraperitoneal (IP) or oral gavage, depending on the compound's properties.
-
Procedure:
-
Acclimatize animals for at least 7 days.
-
Administer a single dose of the IDE inhibitor or vehicle.
-
Observe animals continuously for the first 4 hours and then daily for 14 days for any signs of toxicity (e.g., changes in behavior, weight loss, mortality).[8]
-
Record all observations.
-
At the end of the study, perform a gross necropsy on all animals.[8]
-
This protocol assesses the ability of an IDE inhibitor to improve glucose tolerance in a diet-induced obesity mouse model.
-
Animal Model: Male C57BL/6J mice on a high-fat diet for 12-16 weeks.
-
Groups:
-
Vehicle control.
-
IDE Inhibitor (various doses).
-
Positive control (e.g., a known anti-diabetic drug).
-
-
Procedure:
-
Induce diabetes by feeding a high-fat diet.
-
Administer the IDE inhibitor or controls daily for a specified period (e.g., 4 weeks).
-
Perform an Oral Glucose Tolerance Test (OGTT) at the end of the treatment period:
-
Fast mice overnight.
-
Administer a bolus of glucose via oral gavage.
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Collect blood samples to measure insulin levels.
-
Quantitative Data Summary for IDE Inhibitors
| Parameter | Vehicle Control | IDE Inhibitor (Low Dose) | IDE Inhibitor (High Dose) | Positive Control |
| Acute Toxicity | ||||
| Mortality Rate | 0% | 0% | 5% | N/A |
| Body Weight Change | +5% | +4% | -2% | N/A |
| Efficacy (OGTT) | ||||
| Glucose AUC | 30,000 ± 2,500 | 25,000 ± 2,000 | 18,000 ± 1,500 | 15,000 ± 1,200 |
| Insulin Peak (µU/mL) | 2.5 ± 0.5 | 3.5 ± 0.6 | 5.0 ± 0.8 | 6.5 ± 1.0 |
Data are representative and should be replaced with actual experimental results.
Experimental Workflow for IDE Inhibitor Studies
Caption: Preclinical workflow for an IDE inhibitor.
Part 2: Protocols for Inhibitor of Differentiation 1 (Id1) Modulators in Animal Models
Application Notes
Inhibitor of Differentiation 1 (Id1) is a helix-loop-helix (HLH) protein that functions as a dominant-negative regulator of basic HLH transcription factors.[3][4] Id1 is overexpressed in numerous cancers and is associated with increased cell proliferation, angiogenesis, and metastasis.[3][4][9] Therefore, inhibitors of Id1 are being explored as potential anti-cancer agents.
Animal models, particularly xenograft and genetically engineered mouse models, are critical for evaluating the in vivo efficacy of Id1 inhibitors.[5] These studies aim to assess the impact of Id1 inhibition on tumor growth, progression, and metastasis.
Signaling Pathways Involving Id1
Id1 is involved in multiple signaling pathways that promote tumorigenesis. The diagram below illustrates some of the key pathways regulated by Id1.
Caption: Key signaling pathways modulated by Id1.
Experimental Protocols for Id1 Inhibitors
This protocol is designed to evaluate the effect of an Id1 inhibitor on the growth of human tumors in immunodeficient mice.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Line: A human cancer cell line with high Id1 expression.
-
Groups:
-
Vehicle control.
-
Id1 Inhibitor (various doses).
-
Positive control (e.g., a standard-of-care chemotherapy agent).
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups.
-
Administer the Id1 inhibitor or controls according to a predetermined schedule (e.g., daily, 3 times a week).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
This protocol assesses the impact of an Id1 inhibitor on the metastatic spread of cancer cells.
-
Animal Model: Immunodeficient mice.
-
Cell Line: A metastatic cancer cell line (e.g., expressing luciferase for in vivo imaging).
-
Procedure:
-
Inject cancer cells intravenously (tail vein) or orthotopically.
-
Begin treatment with the Id1 inhibitor or vehicle a few days post-injection.
-
Monitor the development of metastases using in vivo imaging (e.g., bioluminescence imaging) weekly.
-
At the study endpoint, harvest relevant organs (e.g., lungs, liver) to quantify metastatic nodules.
-
Quantitative Data Summary for Id1 Inhibitors
| Parameter | Vehicle Control | Id1 Inhibitor (Low Dose) | Id1 Inhibitor (High Dose) | Positive Control |
| Xenograft Model | ||||
| Final Tumor Volume (mm³) | 1500 ± 200 | 1000 ± 150 | 500 ± 100 | 400 ± 80 |
| Tumor Growth Inhibition | 0% | 33% | 67% | 73% |
| Metastasis Model | ||||
| Number of Lung Nodules | 50 ± 10 | 30 ± 8 | 10 ± 5 | 8 ± 4 |
| Bioluminescence Signal | 1x10⁸ ± 0.2x10⁸ | 0.5x10⁸ ± 0.1x10⁸ | 0.1x10⁸ ± 0.05x10⁸ | 0.08x10⁸ ± 0.04x10⁸ |
Data are representative and should be replaced with actual experimental results.
Experimental Workflow for Id1 Inhibitor Studies
Caption: Preclinical workflow for an Id1 inhibitor.
References
- 1. What are IDE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Activation of MAPK signaling pathway is essential for Id-1 induced serum independent prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor of Differentiation 1 (Id1) in Cancer and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of Differentiation 1 (Id1) in Cancer and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal model, efficacy – REVIVE [revive.gardp.org]
- 6. Animal models of type I (insulin-dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. fda.gov [fda.gov]
- 9. Inhibitor of Differentiation 1 (Id1) in Cancer and Cancer Therapy [medsci.org]
Application Notes and Protocols for Preclinical Research with IDE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc metalloprotease that plays a crucial role in the catabolism of several key peptide hormones and amyloidogenic proteins, including insulin, amylin, glucagon, and amyloid-beta (Aβ). Its involvement in the clearance of these substrates has positioned it as a significant therapeutic target for metabolic diseases, such as type 2 diabetes (T2D), and neurodegenerative disorders, like Alzheimer's disease. Inhibition of IDE can prolong the half-life of its substrates, thereby enhancing their physiological effects. These application notes provide a comprehensive overview of the recommended use of a representative small molecule IDE inhibitor, 6bK , for preclinical research, including detailed experimental protocols and data presentation. While the specific compound "IDE-IN-1" is not prominently documented in available preclinical literature, the potent and selective inhibitor 6bK serves as an excellent surrogate for designing and interpreting preclinical studies targeting IDE.
Mechanism of Action
IDE inhibitors act by binding to the enzyme and blocking its catalytic activity. This prevents the degradation of its substrates. For instance, by inhibiting IDE, the breakdown of insulin is slowed, leading to prolonged insulin signaling, which can enhance glucose uptake and lower blood glucose levels. This mechanism is the basis for exploring IDE inhibitors as a potential therapy for T2D.[1][2]
Data Presentation
The following tables summarize the in vitro potency and in vivo preclinical data for the representative IDE inhibitor, 6bK.
Table 1: In Vitro Potency of IDE Inhibitor 6bK
| Compound | Target | IC50 (nM) | Selectivity |
| 6bK | Insulin-Degrading Enzyme (IDE) | 50 | >1,000-fold vs. other metalloproteases |
Data sourced from Maianti et al., 2014.
Table 2: Recommended Dosage of 6bK for In Vivo Preclinical Research in Mice
| Animal Model | Compound | Dosage | Route of Administration | Frequency |
| Diet-Induced Obese (DIO) C57BL/6J Mice | 6bK | 80 mg/kg | Intraperitoneal (IP) Injection | Single Dose |
Data sourced from Maianti et al., 2014.
Signaling Pathway
IDE expression and activity can be modulated by various signaling pathways. One such pathway involves cyclic AMP (cAMP) and Protein Kinase A (PKA). The diagram below illustrates the regulatory effect of the cAMP/PKA pathway on IDE expression.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
In Vitro IDE Inhibition Assay
This assay determines the in vitro potency of a test compound in inhibiting IDE activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 6bK) in a suitable solvent (e.g., DMSO).
-
Dilute the test compound to various concentrations in assay buffer.
-
Prepare solutions of recombinant human IDE and a fluorogenic IDE substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, IDE enzyme, and the test compound at various concentrations.
-
Include wells for a positive control (IDE without inhibitor) and a negative control (buffer only).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths, taking readings every 5 minutes for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Determine the percentage of IDE inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Insulin Degradation Assay
This assay measures the ability of a test compound to inhibit the degradation of insulin in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 24-well plate and allow the cells to adhere overnight.
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., 6bK) for 1 hour at 37°C.
-
-
Insulin Degradation:
-
Add a known concentration of radiolabeled or fluorescently-labeled insulin to each well.
-
Incubate for a defined period (e.g., 2 hours) at 37°C to allow for insulin uptake and degradation.
-
-
Measurement of Insulin Degradation:
-
Collect the cell culture medium.
-
Precipitate the intact (non-degraded) insulin from the medium using trichloroacetic acid (TCA).
-
Centrifuge the samples to separate the precipitated intact insulin (pellet) from the degraded insulin fragments (supernatant).
-
Measure the radioactivity or fluorescence in the supernatant.
-
-
Data Analysis:
-
Calculate the percentage of insulin degradation for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of cellular insulin degradation.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, a measure of glucose tolerance.
Protocol:
-
Animal Preparation:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each mouse.
-
-
Procedure:
-
Take a baseline blood glucose measurement (t=0) from the tail vein using a glucometer.
-
Administer the IDE inhibitor (e.g., 80 mg/kg 6bK) or vehicle via intraperitoneal (IP) injection.
-
After 30 minutes, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for the treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the overall effect on glucose tolerance.
-
In Vivo Insulin Tolerance Test (ITT) in Mice
The ITT assesses insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.
Protocol:
-
Animal Preparation:
-
Fast the mice for a shorter period (e.g., 4-6 hours) with free access to water.
-
Record the body weight of each mouse.
-
-
Procedure:
-
Take a baseline blood glucose measurement (t=0).
-
Administer the IDE inhibitor (e.g., 80 mg/kg 6bK) or vehicle via IP injection.
-
After 30 minutes, administer human insulin (e.g., 0.75 U/kg body weight) via IP injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for the treated and vehicle control groups.
-
The rate of glucose lowering is indicative of insulin sensitivity.
-
Conclusion
The inhibition of IDE presents a promising therapeutic strategy for a range of diseases. The provided application notes and protocols, using the well-characterized inhibitor 6bK as a representative example, offer a robust framework for the preclinical evaluation of IDE inhibitors. Researchers and drug development professionals can utilize this information to design and execute experiments that will effectively assess the therapeutic potential of novel IDE-targeting compounds. Careful adherence to these protocols and appropriate data analysis will be crucial for advancing our understanding of IDE's role in health and disease and for the development of new and effective treatments.
References
Application Notes and Protocols for Measuring the Activity of Insulin-Degrading Enzyme (IDE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various biochemical assays designed to measure the activity of inhibitors targeting the Insulin-Degrading Enzyme (IDE). IDE is a crucial zinc metalloprotease involved in the degradation of several key peptides, including insulin and amyloid-beta (Aβ), making it a significant therapeutic target for conditions like diabetes and Alzheimer's disease.[1][2] The following protocols are designed to enable the screening and characterization of IDE inhibitors.
Introduction to Insulin-Degrading Enzyme (IDE)
Insulin-degrading enzyme (IDE) is a highly conserved protease responsible for the breakdown of multiple physiologically important peptides.[3] Its substrates include insulin, amyloid-beta, glucagon, and amylin.[4][5] By degrading these peptides, IDE plays a critical role in regulating their levels and, consequently, their biological activities.[6] Inhibition of IDE can prolong the action of its substrates, which is a therapeutic strategy being explored for various diseases.[2] For instance, inhibiting IDE could enhance insulin signaling in diabetes or reduce the accumulation of Aβ plaques in Alzheimer's disease.[2]
The mechanism of IDE inhibition can vary, with compounds acting as competitive, non-competitive, or allosteric inhibitors.[2] Understanding the mode of action is crucial for drug development. The assays described below are suitable for high-throughput screening (HTS) of compound libraries to identify novel IDE inhibitors, as well as for detailed characterization of their inhibitory potency and mechanism.
Data Presentation: Quantitative Analysis of IDE Inhibitor Activity
The potency of an IDE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of IDE by 50%. The determination of IC50 values is a cornerstone of drug discovery and allows for the direct comparison of the potency of different compounds.
| Compound Type | Substrate | Assay Type | IC50 / Ki | Reference |
| Small Molecule Inhibitor | Fluorogenic Peptide | Fluorescence | Varies | [7] |
| Small Molecule Inhibitor | Insulin | HPLC | Varies | [7] |
| Peptide-based Inhibitor | Amyloid-beta | FRET | Varies | [8] |
| Natural Product | Insulin | Spectrophotometric | Varies | N/A |
Experimental Protocols
Fluorogenic High-Throughput Screening (HTS) Assay
This assay is designed for the rapid screening of large compound libraries to identify potential IDE inhibitors. It utilizes a synthetic peptide substrate that is internally quenched. Upon cleavage by IDE, a fluorophore and a quencher are separated, leading to an increase in fluorescence.
Principle:
Caption: Workflow of a fluorogenic IDE inhibition assay.
Materials:
-
Purified recombinant human IDE[3]
-
Fluorogenic IDE substrate (e.g., FRET-based substrate)[8]
-
Assay Buffer: Tris-HCl buffer, pH 7.4, containing NaCl and a zinc salt
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare a stock solution of IDE in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add the test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the IDE solution to all wells except the negative controls and incubate for a predetermined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 520 nm emission for a 5-FAM/QXL® 520 substrate) over time.[8]
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
HPLC-Based Assay for Insulin Degradation
This assay directly measures the degradation of insulin by IDE and is considered a more physiologically relevant method. It is suitable for confirming hits from HTS and for detailed kinetic studies.
Principle:
Caption: Workflow for the HPLC-based insulin degradation assay.
Materials:
-
Purified recombinant human IDE
-
Human insulin
-
Assay Buffer: As described above
-
Test compounds
-
Reaction stop solution (e.g., trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Protocol:
-
Prepare solutions of IDE, insulin, and test compounds in assay buffer.
-
In microcentrifuge tubes, combine IDE and the test compound at various concentrations.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C.
-
Initiate the reaction by adding insulin.
-
At specific time points, stop the reaction by adding the stop solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant into the HPLC system.
-
Separate insulin from its degradation products using a suitable gradient of acetonitrile in water with trifluoroacetic acid.
-
Monitor the absorbance at 214 nm.
-
Integrate the peak area corresponding to intact insulin.
-
Calculate the amount of insulin degraded in the presence and absence of the inhibitor.
-
Determine the IC50 value as described in the fluorogenic assay protocol.
Cell-Based Assay for Amyloid-Beta Degradation
This assay assesses the ability of an IDE inhibitor to modulate the degradation of extracellular amyloid-beta by cultured cells. It provides insights into the inhibitor's activity in a more complex biological environment.
Principle:
References
- 1. assaygenie.com [assaygenie.com]
- 2. What are IDE inhibitors and how do they work? [synapse.patsnap.com]
- 3. amsbio.com [amsbio.com]
- 4. Structures of human insulin-degrading enzyme reveal a new substrate recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. SensoLyte® 520 IDE Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
Application Notes: IDE-IN-1 in Neurodegenerative Disease Models
Introduction
Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc metalloprotease that plays a crucial role in the clearance of several key peptides, including insulin and the amyloid-beta (Aβ) peptide.[1][2] The accumulation and aggregation of Aβ in the brain is a central pathological hallmark of Alzheimer's disease (AD).[3] Given its function in Aβ degradation, IDE has become a significant target of interest in neurodegenerative disease research.[1][3] Genetic and preclinical studies have shown that reduced IDE function leads to an increase in cerebral Aβ levels.[4]
IDE-IN-1 is a representative small molecule inhibitor designed for research applications to probe the function of IDE in biological systems. By acutely inhibiting the catalytic activity of IDE, this compound serves as a critical tool for modeling the consequences of impaired Aβ clearance in both in vitro and in vivo systems. These notes provide detailed protocols and data for the application of this compound in models relevant to Alzheimer's disease.
Mechanism of Action
This compound functions as a potent and selective inhibitor of insulin-degrading enzyme. IDE degrades substrates such as Aβ by enclosing them within a catalytic chamber. Inhibition of this enzymatic activity by this compound prevents the breakdown of these peptides, leading to their accumulation. In the context of Alzheimer's disease research, this allows for the modeling of pathological states associated with deficient Aβ clearance. The inhibition of IDE is also linked to hyperinsulinemia and glucose intolerance, providing a mechanistic link between Alzheimer's disease and type 2 diabetes.[2][4]
Caption: Mechanism of this compound action.
Applications in Alzheimer's Disease Models
The primary application of this compound is to model the effects of impaired Aβ clearance, a key feature of sporadic Alzheimer's disease. Studies using mice with a homozygous deletion of the IDE gene (IDE-/-) have demonstrated that a lack of IDE function results in a significant decrease in Aβ degradation and a corresponding increase in its cerebral accumulation.[4] this compound can be used to replicate these effects pharmacologically in wild-type cellular and animal models.
Quantitative Data from IDE Knockout Models
The following table summarizes the reported effects of complete IDE gene knockout on Aβ and insulin degradation, providing an expected benchmark for the efficacy of this compound in experimental models.[3][4]
| Model System | Tissue/Fraction | Substrate | Degradation Deficit (% Decrease vs. WT) | Reference |
| IDE-/- Mouse | Brain Membranes | Amyloid-β | ~59% | [3] |
| IDE-/- Mouse | Primary Neuronal Cultures | Amyloid-β | >50% | [4] |
| IDE-/- Mouse | Liver Membranes | Insulin | ~58% | [3] |
| IDE-/- Mouse | Liver Cytosol | Insulin | >96% | [3] |
| IDE-/- Mouse | Brain Membranes | Insulin | ~72% | [3] |
Experimental Protocols
Protocol 1: In Vitro Amyloid-β Degradation Assay
This protocol is used to quantify the enzymatic degradation of Aβ in tissue or cell lysates and to determine the inhibitory potential of this compound. It is adapted from methods used to characterize IDE-/- mice.[3]
Materials:
-
Brain tissue or cultured cells
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound (stock solution in DMSO)
-
Radiolabeled Amyloid-β (e.g., ¹²⁵I-Aβ₁-₄₀)
-
Trichloroacetic Acid (TCA) solution
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Scintillation counter or gamma counter
Procedure:
-
Lysate Preparation: Homogenize brain tissue or lyse cultured cells in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant. Determine total protein concentration using a BCA or Bradford assay.
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing 50-100 µg of protein lysate.
-
Inhibitor Treatment: Add this compound to the desired final concentration. Include a vehicle control (DMSO). Pre-incubate for 15-30 minutes at 37°C.
-
Degradation Reaction: Initiate the reaction by adding ¹²⁵I-Aβ₁-₄₀ to a final concentration of 100-200 pM.
-
Incubation: Incubate the reactions at 37°C. Collect time points (e.g., 0, 30, 60, 120 minutes) by transferring an aliquot of the reaction mixture to a new tube.
-
TCA Precipitation: Stop the reaction by adding BSA (as a carrier) and then ice-cold TCA solution to the aliquot. Vortex and incubate on ice for 30 minutes to precipitate undegraded ¹²⁵I-Aβ.
-
Quantification: Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains small, degraded Aβ fragments (soluble), while the pellet contains intact, undegraded Aβ. Carefully collect the supernatant and measure the radioactivity in both the supernatant and the pellet using a gamma counter.
-
Analysis: Calculate the percentage of degraded Aβ as (counts in supernatant) / (total counts in supernatant + pellet) * 100. Compare the degradation rates between this compound treated samples and vehicle controls.
Caption: Workflow for the in vitro Aβ degradation assay.
Protocol 2: Cellular Model of Impaired Amyloid-β Clearance
This protocol describes the use of this compound in cell culture to study the downstream effects of reduced Aβ degradation on cellular pathways and viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary neurons)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Exogenous Aβ₁-₄₀ or Aβ₁-₄₂ peptides (optional, for clearance studies)
-
ELISA kit for human Aβ₁-₄₀/Aβ₁-₄₂
-
Reagents for Western Blot or immunocytochemistry
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere for 24 hours.
-
Treatment: Prepare dilutions of this compound in complete culture medium. A typical dose-response range is 0.1 µM to 20 µM. Include a vehicle control (DMSO).
-
Application: Remove the old medium and replace it with the medium containing this compound or vehicle.
-
Incubation: Culture the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Sample Collection:
-
Conditioned Medium: Collect the cell culture supernatant to measure levels of secreted Aβ. Centrifuge to remove cell debris and store at -80°C.
-
Cell Lysate: Wash cells with cold PBS and lyse them to analyze intracellular Aβ or other markers of cellular stress or signaling pathways.
-
-
Endpoint Analysis:
-
ELISA: Quantify the concentration of Aβ in the conditioned medium using a specific ELISA kit. An increase in Aβ levels in the medium of this compound-treated cells indicates reduced clearance.
-
Western Blot: Analyze cell lysates for changes in proteins related to amyloid precursor protein (APP) processing, synaptic markers, or stress responses.
-
Immunocytochemistry: Fix cells and perform immunofluorescent staining to visualize Aβ accumulation or changes in cellular morphology.
-
Caption: Workflow for a cell-based Aβ clearance model.
Protocol 3: In Vivo Administration in a Mouse Model
This protocol provides a general framework for administering this compound to mice to study its effects on brain Aβ levels in vivo. Pharmacokinetic and dose-finding studies are a prerequisite for a successful experiment.
Materials:
-
Wild-type or transgenic AD model mice (e.g., 5XFAD, APPswe/PS1dE9)
-
This compound
-
Vehicle suitable for in vivo administration (e.g., PBS with 5% DMSO, 10% Solutol)
-
Administration equipment (e.g., oral gavage needles, syringes for injection)
-
Anesthesia and surgical tools for tissue collection
Procedure:
-
Dose Formulation: Prepare the dosing solution of this compound in the chosen vehicle. Ensure complete dissolution.
-
Animal Dosing:
-
Acclimate animals to handling and the dosing procedure.
-
Administer this compound via the determined route (e.g., intraperitoneal injection, oral gavage). Dose and frequency will be determined by prior pharmacokinetic studies.
-
Maintain a control group receiving vehicle only.
-
-
Treatment Period: Continue dosing for the planned duration (e.g., acute single dose, or chronic treatment for several weeks). Monitor animals regularly for health and behavioral changes.
-
Tissue Collection:
-
At the end of the study, anesthetize the mice deeply.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the brain.
-
Dissect the brain and isolate specific regions of interest (e.g., cortex, hippocampus).
-
-
Tissue Processing:
-
Snap-freeze the tissue in liquid nitrogen for subsequent biochemical analysis or fix in 4% paraformaldehyde for histology.
-
-
Downstream Analysis:
-
Brain Homogenates: Homogenize brain tissue in appropriate buffers to create soluble and insoluble fractions.
-
Aβ Quantification: Measure Aβ levels in the different fractions using ELISA or Western blotting to assess the impact of this compound on cerebral amyloid load.
-
Immunohistochemistry: Stain fixed brain sections for Aβ plaques and markers of neuroinflammation (e.g., GFAP for astrocytes, Iba1 for microglia).
-
Caption: Workflow for in vivo studies using this compound.
References
Application Notes and Protocols for Studying the Effects of IDE-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the catabolism of insulin and other bioactive peptides.[1][2] Its involvement in regulating insulin levels makes it a significant therapeutic target for type 2 diabetes.[2][3] Furthermore, IDE's ability to degrade amyloid-β peptides has implicated it in the pathophysiology of Alzheimer's disease.[4][5] IDE inhibitors are compounds designed to block the enzymatic activity of IDE, thereby prolonging the bioavailability of its substrates.[6] This document provides detailed experimental protocols for characterizing the effects of IDE-IN-1, a novel inhibitor of IDE. The following protocols are adapted from established methods for studying potent and selective IDE inhibitors.[3][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | This compound | Control Inhibitor (e.g., Ii1) |
| IC50 (nM) | [Insert Value] | [Insert Value] |
| Ki (nM) | [Insert Value] | [Insert Value] |
| Mechanism of Inhibition | [e.g., Competitive] | [e.g., Competitive] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | This compound EC50 (µM) |
| CHO-IR | Insulin Degradation | [Insert Value] |
| HepG2 | Akt Phosphorylation | [Insert Value] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Diabetes
| Treatment Group | Fasting Blood Glucose (mg/dL) | Glucose AUC (0-120 min) |
| Vehicle Control | [Insert Value] | [Insert Value] |
| This compound (dose) | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] |
Experimental Protocols
In Vitro IDE Inhibition Assay
This protocol determines the potency of this compound in a cell-free system using a fluorogenic substrate.[2]
Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., FRET-based substrate)[3]
-
Assay buffer (e.g., PBS, pH 7.4, 0.1% BSA)[8]
-
This compound
-
Control IDE inhibitor (e.g., Ii1)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of diluted IDE to each well, except for the negative control wells.[2]
-
Add 5 µL of the inhibitor dilutions or vehicle to the respective wells.[2]
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.[2]
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.[2]
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Insulin Degradation Assay
This protocol assesses the ability of this compound to inhibit the degradation of insulin in a cellular context.[7]
Materials:
-
CHO cells overexpressing the human insulin receptor (CHO-IR)
-
Cell culture medium
-
FITC-labeled insulin
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed CHO-IR cells in a suitable plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Add FITC-labeled insulin to the medium and incubate for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
For imaging, wash the cells with cold PBS, fix them, and mount for fluorescence microscopy.
-
For quantitative analysis, collect the supernatant and lyse the cells.
-
Measure the fluorescence of the supernatant (extracellular insulin) and the cell lysate (internalized insulin) using a fluorescence plate reader.
-
Determine the effect of this compound on the rate of insulin degradation.
Western Blot for Insulin Signaling (Akt Phosphorylation)
This protocol evaluates the effect of this compound on the insulin signaling pathway by measuring the phosphorylation of Akt.[5][9]
Materials:
-
HepG2 cells (or other insulin-responsive cell line)
-
Cell culture medium
-
This compound
-
Insulin
-
Lysis buffer
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture HepG2 cells to near confluency and serum-starve them overnight.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.[10]
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane and incubate with the primary antibody against phospho-Akt overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
In Vivo Glucose Tolerance Test (GTT) in Mice
This protocol assesses the in vivo efficacy of this compound on glucose metabolism in a mouse model.[11][12]
Materials:
-
Male C57BL/6J mice
-
This compound formulation for injection (e.g., in a suitable vehicle)
-
Glucose solution (20% in sterile saline)[12]
-
Glucometer and test strips
-
Animal scale
Procedure:
-
Acclimatize the mice and house them under standard conditions.
-
Fast the mice for 6 hours with free access to water.[13]
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a specific pre-treatment time (e.g., 30-60 minutes), measure the baseline blood glucose from the tail vein (t=0).[11]
-
Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.[12]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
Caption: Insulin signaling pathway and the inhibitory action of this compound on IDE.
Caption: Experimental workflow for characterizing this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designed Inhibitors of Insulin-Degrading Enzyme Regulate the Catabolism and Activity of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IP Glucose Tolerance Test in Mouse [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of IDE-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc-metalloendopeptidase that plays a crucial role in the catabolism of several key peptides, including insulin, amyloid-beta (Aβ), and amylin.[1] Its dual function in degrading both insulin and Aβ has positioned it as a significant therapeutic target for both Type 2 Diabetes (T2D) and Alzheimer's disease (AD).[2] Genetic studies have linked the IDE region on chromosome 10 to both AD and T2D.[2] Inhibition of IDE is hypothesized to increase the bioavailability of insulin, thereby improving glucose tolerance, and to enhance the clearance of Aβ in the brain, reducing plaque formation.
IDE-IN-1 is a putative inhibitor of IDE. These application notes provide a comprehensive overview of the techniques and protocols for assessing the in vivo efficacy of this compound or similar IDE inhibitors in relevant animal models of T2D and AD.
Mechanism of Action and Signaling Pathway
IDE's primary function is the proteolytic degradation of its substrates. In the context of T2D, IDE is a major enzyme responsible for insulin degradation.[1] By inhibiting IDE, this compound is expected to increase circulating insulin levels, leading to enhanced insulin signaling through the insulin receptor (IR), promoting glucose uptake and utilization, and ultimately improving glucose homeostasis.
In Alzheimer's disease, the accumulation of Aβ peptides in the brain is a key pathological hallmark.[1] IDE is one of the principal enzymes responsible for the clearance of soluble Aβ.[3] Inhibition of IDE in the periphery is thought to create a "peripheral sink" effect, drawing Aβ from the central nervous system to the periphery for degradation, or it may modulate Aβ levels through other complex mechanisms.
In Vivo Efficacy Assessment Models
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound.
For Type 2 Diabetes:
-
Diet-Induced Obese (DIO) Mice: These models, typically C57BL/6 mice fed a high-fat diet, develop obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of human T2D.
-
Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a chemical that is toxic to pancreatic β-cells.[4][5] A single high dose of STZ induces a model of Type 1 diabetes, while multiple low doses can be used to create a model with some remaining β-cell function, more akin to Type 2 diabetes. The STZ-induced rat model is also widely used.[5]
For Alzheimer's Disease:
-
APP/PS1 Transgenic Mice: These mice co-express a chimeric amyloid precursor protein (APP) and a mutant human presenilin 1 (PSEN1).[6] They develop age-dependent Aβ plaques in the brain and associated cognitive deficits, serving as a standard model for studying Aβ pathology.[6]
-
5XFAD Mice: This transgenic model expresses five familial AD mutations in APP and PSEN1, leading to rapid and aggressive Aβ deposition.
Experimental Workflow for Efficacy Assessment
A typical workflow for assessing the in vivo efficacy of an IDE inhibitor like this compound involves several key stages, from initial pharmacokinetic profiling to robust efficacy studies in disease models.
Data Presentation: Efficacy of IDE Inhibitors in Animal Models
Note: As specific in vivo data for this compound is not publicly available, the following tables summarize representative data from studies on other potent IDE inhibitors to illustrate expected outcomes.
Table 1: Effects of IDE Inhibition on Glucose Homeostasis in DIO Mice
| Parameter | Vehicle Control | IDE Inhibitor (e.g., NTE-1, 6bK) | Percent Change | Reference |
| Oral Glucose Tolerance Test (AUC) | 30,000 ± 2,500 mgmin/dL | 22,000 ± 2,000 mgmin/dL | ↓ 27% | [7] |
| Insulin Tolerance Test (Nadir Glucose) | 55 ± 5% of baseline | 40 ± 4% of baseline | ↓ 27% | [8][9] |
| Fasting Plasma Insulin | 2.5 ± 0.3 ng/mL | 3.5 ± 0.4 ng/mL | ↑ 40% | [8] |
| Fasting Plasma Glucose | 150 ± 10 mg/dL | 130 ± 8 mg/dL | ↓ 13% | [8] |
| Plasma Amylin | 40 ± 5 pM | 65 ± 7 pM | ↑ 63% | [7] |
AUC: Area Under the Curve. Data are presented as mean ± SEM and are illustrative.
Table 2: Effects of IDE Inhibition on Aβ Pathology in APP/PS1 Mice
| Parameter | Vehicle Control | IDE Inhibitor | Percent Change | Reference |
| Brain Soluble Aβ40 | 150 ± 20 pg/mg tissue | 110 ± 15 pg/mg tissue | ↓ 27% | [1] |
| Brain Soluble Aβ42 | 200 ± 25 pg/mg tissue | 140 ± 20 pg/mg tissue | ↓ 30% | [1] |
| Brain Insoluble Aβ40 | 800 ± 100 pg/mg tissue | 600 ± 80 pg/mg tissue | ↓ 25% | [1] |
| Brain Insoluble Aβ42 | 1200 ± 150 pg/mg tissue | 850 ± 110 pg/mg tissue | ↓ 29% | [1] |
| Aβ Plaque Burden (%) | 5.5 ± 0.8% | 3.8 ± 0.6% | ↓ 31% | [2] |
Data are presented as mean ± SEM and are illustrative.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after a single administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
C57BL/6 mice (8-10 weeks old)
-
Dosing gavage needles or syringes for IV/IP injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast mice for 4-6 hours prior to dosing.
-
Administer a single dose of this compound via the desired route (e.g., oral gavage (PO), intravenous (IV), or intraperitoneal (IP)). A typical dose might range from 1 to 50 mg/kg.
-
Collect blood samples (approx. 50-100 µL) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via tail vein or retro-orbital sinus.
-
Immediately place blood into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal in response to an oral glucose challenge.
Materials:
-
This compound or vehicle
-
Diet-Induced Obese (DIO) mice
-
Glucose solution (e.g., 2 g/kg body weight in sterile water)
-
Glucometer and test strips
-
Dosing gavage needles
Procedure:
-
Fast mice overnight (approx. 16 hours) with free access to water.
-
Record baseline body weight.
-
Administer this compound or vehicle via the desired route (e.g., IP or PO) at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, measure baseline blood glucose from a tail snip.
-
Immediately administer the glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the glucose excursion curve (blood glucose vs. time) and calculate the Area Under the Curve (AUC) for each treatment group. A significant reduction in AUC indicates improved glucose tolerance.
Protocol 3: Insulin Tolerance Test (ITT)
Objective: To evaluate insulin sensitivity by measuring the hypoglycemic response to exogenous insulin.
Materials:
-
This compound or vehicle
-
Lean or DIO mice
-
Human insulin (e.g., 0.75 U/kg for lean mice, 1.0-1.5 U/kg for DIO mice)
-
Glucometer and test strips
-
Syringes for IP injection
Procedure:
-
Fast mice for 4-6 hours.
-
Administer this compound or vehicle at a predetermined time before the insulin challenge.
-
At time 0, measure baseline blood glucose from a tail snip.
-
Immediately administer insulin via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the blood glucose levels as a percentage of the baseline measurement. A greater decrease in blood glucose indicates improved insulin sensitivity.
Protocol 4: Aβ Quantification in Brain Tissue
Objective: To measure the levels of soluble and insoluble Aβ in the brains of treated Alzheimer's disease model mice.
Materials:
-
This compound or vehicle
-
Aged APP/PS1 or 5XFAD mice
-
Tissue homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
High-speed centrifuge
-
Guanidine hydrochloride or formic acid for extraction of insoluble Aβ
-
Aβ ELISA kits (specific for Aβ40 and Aβ42)
-
BCA protein assay kit
Procedure:
-
Treat mice chronically with this compound or vehicle for a specified duration (e.g., 1-3 months).
-
At the end of the treatment period, euthanize the mice and perfuse with cold PBS.
-
Dissect the brain and isolate the cortex and hippocampus. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
For analysis, weigh the frozen tissue and homogenize in ice-cold homogenization buffer.
-
Soluble Fraction: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.
-
Insoluble Fraction: Resuspend the pellet from the previous step in a strong denaturant (e.g., 5M guanidine-HCl or 70% formic acid) to solubilize the aggregated Aβ.
-
Measure the total protein concentration in the soluble fraction using a BCA assay.
-
Quantify Aβ40 and Aβ42 levels in both the soluble and insoluble fractions using specific ELISA kits, following the manufacturer's instructions.
-
Normalize Aβ levels to the total protein concentration of the initial homogenate. A significant reduction in Aβ levels in the this compound treated group compared to the vehicle group indicates target engagement and efficacy.
References
- 1. Insulin-degrading enzyme (IDE) as a modulator of microglial phenotypes in the context of Alzheimer’s disease and brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AB and AICD Accumulation, Does IDE Play a Role in Vivo? [brightfocus.org]
- 3. Animal Models of Type I (Insulin-Dependent) Diabetes Mellitus | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. Genetically engineered mice suggest new model for how Alzheimer's causes dementia | Technology Networks [technologynetworks.com]
- 8. Increased expression of Abeta degrading enzyme IDE in the cortex of transgenic mice with Alzheimer's disease-like neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cc.nih.gov [cc.nih.gov]
Application Notes and Protocols for IDE-IN-1 Administration in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the Insulin-Degrading Enzyme (IDE) inhibitor, IDE-IN-1 (also known as compound 6bK), in mouse models of diabetes. The information is compiled from preclinical studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of IDE inhibitors.
Introduction
Insulin-Degrading Enzyme (IDE) is a key zinc metalloprotease responsible for the degradation of several peptide hormones, including insulin, glucagon, and amylin.[1][2][3] Inhibition of IDE has emerged as a potential therapeutic strategy for type 2 diabetes. By preventing the breakdown of insulin, IDE inhibitors can prolong its action, thereby enhancing glucose uptake from the blood.[1] this compound (6bK) is a potent and highly selective macrocyclic inhibitor of IDE with an IC₅₀ of 50 nM.[4][5][6] Preclinical studies in mouse models of diabetes have demonstrated that acute administration of this compound can improve glucose tolerance.[1][3][7]
Mechanism of Action
This compound is a non-competitive inhibitor that binds to a novel allosteric site on the IDE enzyme, distinct from the catalytic site.[1][8] This binding mode contributes to its high selectivity for IDE over other metalloproteases.[1][2] By inhibiting IDE, this compound increases the circulating levels of not only insulin but also glucagon and amylin.[1][3] The coordinated effect on these three pancreatic hormones results in a net improvement in glucose homeostasis, particularly in response to an oral glucose challenge.[1]
Data Presentation
The following tables summarize the quantitative data from key in vivo experiments with this compound (6bK) in mouse models.
Table 1: In Vivo Efficacy of this compound in an Insulin Tolerance Test
| Mouse Model | Treatment | Dosage | Route of Administration | Observation | Reference |
| Non-fasted C57BL/6J mice | This compound (6bK) | 80 mg/kg | Intraperitoneal (i.p.) | Enhanced insulin-induced hypoglycemia | [1] |
| Non-fasted C57BL/6J mice | Vehicle | N/A | Intraperitoneal (i.p.) | Standard insulin response | [1] |
Table 2: Effect of this compound on Glucose Tolerance in Lean and Obese Mice
| Mouse Model | Glucose Challenge | Treatment | Dosage | Route of Administration | Key Findings | Reference |
| Lean C57BL/6J mice | Oral Glucose Tolerance Test (OGTT) | This compound (6bK) | 80 mg/kg | Intraperitoneal (i.p.) | Significantly improved glucose tolerance compared to vehicle. | [1][7] |
| Diet-Induced Obese (DIO) C57BL/6J mice | Oral Glucose Tolerance Test (OGTT) | This compound (6bK) | 80 mg/kg | Intraperitoneal (i.p.) | Markedly improved glucose tolerance compared to vehicle. | [1][7] |
| Lean C57BL/6J mice | Intraperitoneal Glucose Tolerance Test (IPGTT) | This compound (6bK) | 80 mg/kg | Intraperitoneal (i.p.) | Impaired glucose tolerance compared to vehicle. | [1][7] |
| Diet-Induced Obese (DIO) C57BL/6J mice | Intraperitoneal Glucose Tolerance Test (IPGTT) | This compound (6bK) | 80 mg/kg | Intraperitoneal (i.p.) | Biphasic response: initial lower glucose followed by hyperglycemia. | [1][7] |
Table 3: Effect of this compound on Plasma Hormone Levels in DIO Mice during IPGTT
| Hormone | Time Point | Treatment | Observation | Reference |
| Insulin | 20 min post-glucose | This compound (6bK) | Increased levels compared to vehicle | [1] |
| Amylin | 20 min post-glucose | This compound (6bK) | Increased levels compared to vehicle | [1] |
| Glucagon | 135 min post-glucose | This compound (6bK) | Increased levels compared to vehicle | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (6bK) for In Vivo Studies
Materials:
-
This compound (6bK) powder
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Formulation: The original study by Maianti et al. (2014) does not specify the exact vehicle composition. A common formulation for in vivo studies of similar small molecules involves dissolving the compound in a minimal amount of DMSO and then diluting with a mixture of PEG300, Tween 80, and saline to achieve the desired concentration and improve solubility and stability. It is crucial to perform solubility and stability tests for the specific batch of this compound.
-
Dosage Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 80 mg/kg) and the body weight of the mice.
-
Preparation:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to the tube.
-
Vortex thoroughly until the compound is completely dissolved. The solution should be clear.
-
-
Administration:
-
Administer the prepared this compound solution to the mice via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the size of the mouse (typically 5-10 ml/kg).
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice Treated with this compound
Materials:
-
This compound (6bK) solution (prepared as in Protocol 1)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Mice (e.g., lean C57BL/6J or DIO C57BL/6J)
-
Oral gavage needles
Procedure:
-
Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
This compound Administration: Administer this compound (80 mg/kg) or vehicle via i.p. injection 30 minutes prior to the glucose challenge.[3]
-
Glucose Administration: At t=30 min, administer the glucose solution orally via gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice Treated with this compound
Materials:
-
This compound (6bK) solution (prepared as in Protocol 1)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Mice (e.g., lean C57BL/6J or DIO C57BL/6J)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
This compound Administration: Administer this compound (80 mg/kg) or vehicle via i.p. injection 30 minutes prior to the glucose challenge.[3]
-
Glucose Administration: At t=30 min, administer the glucose solution via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for OGTT with this compound.
References
- 1. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting insulin-degrading enzyme to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]
- 8. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in the Screening of Insulin-Degrading Enzyme (IDE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the catabolism of several key peptide hormones and amyloidogenic proteins, including insulin, amyloid-beta (Aβ), and amylin. Its involvement in the pathogenesis of type 2 diabetes (T2D) and Alzheimer's disease (AD) has made it an attractive therapeutic target. Inhibition of IDE is being explored as a strategy to increase the bioavailability of insulin in T2D and to reduce the accumulation of Aβ plaques in AD. This document provides detailed application notes and protocols for two robust cell-based assays designed for the high-throughput screening (HTS) and characterization of IDE inhibitors: a Fluorescence Polarization (FP) assay and an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).
Featured Cell-Based Assays for IDE Inhibitor Screening
Fluorescence Polarization (FP) Assay for Aβ Degradation
This assay measures the degradation of a fluorescently labeled amyloid-beta (Aβ) substrate by endogenous IDE in live cells. The principle lies in the change in polarization of emitted light when a small fluorescently labeled substrate is cleaved by IDE into smaller fragments.
Principle: A fluorescein-labeled Aβ peptide linked to biotin (FAβB) is used as the substrate. In its intact form, FAβB has a high molecular weight, resulting in a high fluorescence polarization value. When cleaved by intracellular IDE, the smaller fluorescent fragment tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. IDE inhibitors will prevent this cleavage, thus maintaining a high polarization signal.
AlphaLISA Assay for Intracellular Insulin Degradation
This assay quantifies the amount of intracellular insulin that is degraded by endogenous IDE. It is a highly sensitive, no-wash immunoassay suitable for HTS.
Principle: Cells are incubated with insulin, which is internalized and subsequently degraded by IDE. After cell lysis, the remaining intracellular insulin is quantified using an AlphaLISA kit. The assay involves two antibody-coated beads: a streptavidin-coated donor bead that binds to a biotinylated anti-insulin antibody, and an acceptor bead conjugated to another anti-insulin antibody. In the presence of insulin, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. The signal is inversely proportional to IDE activity; thus, potent IDE inhibitors will result in a higher signal.
Data Presentation: Comparison of Known IDE Inhibitors
The following table summarizes the inhibitory potency (IC50) of well-characterized IDE inhibitors in relevant cell-based assays. This data serves as a benchmark for researchers to validate their own screening assays and to compare the potency of novel compounds.
| Inhibitor | Assay Type | Cell Line | Substrate | IC50 (nM) | Reference |
| 6bK | Homogeneous Time-Resolved Fluorescence | - | Insulin | 50 | [1] |
| Ii1 | IDE Inhibition Assay | - | - | 83 | [2] |
| ML345 | Cell-based IDE activity | HEK293 | FAβB | Potent (specific value not publicly available) | [3] |
Note: IC50 values can vary depending on specific assay conditions, including substrate concentration and cell density.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Aβ Degradation in HEK293 Cells
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Fluorescein-Aβ-(1-40)-Lys-Biotin (FAβB) substrate
-
Assay Buffer: PBS, pH 7.4
-
Test compounds and known IDE inhibitors (e.g., Ii1)
-
384-well black, clear-bottom assay plates
-
Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HEK293 cells into 384-well black, clear-bottom plates at a density of 20,000 cells/well in 40 µL of culture medium and incubate overnight.
-
Compound Addition: Prepare serial dilutions of test compounds and control inhibitors in Assay Buffer. Add 10 µL of the compound solutions to the wells. For control wells, add 10 µL of Assay Buffer with DMSO (vehicle control).
-
Substrate Addition: Prepare a solution of FAβB substrate in Assay Buffer at a final concentration of 100 nM. Add 10 µL of the FAβB solution to all wells.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for substrate internalization and degradation.
-
Measurement: Measure the fluorescence polarization on a plate reader equipped for FP measurements (Excitation at 485 nm and Emission at 535 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition). Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: AlphaLISA Assay for Intracellular Insulin Degradation
Materials:
-
HEK293 or other suitable cell line (e.g., HepG2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Human insulin
-
Test compounds and known IDE inhibitors
-
AlphaLISA Lysis Buffer
-
AlphaLISA Human Insulin Detection Kit (containing Acceptor beads, Donor beads, and biotinylated anti-insulin antibody)
-
384-well white opaque assay plates (e.g., AlphaPlate)
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well tissue culture plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate cells with test compounds or control inhibitors at desired concentrations for 1 hour at 37°C.
-
Insulin Stimulation: Add human insulin to a final concentration of 100 nM to all wells and incubate for 2 hours at 37°C to allow for internalization and degradation.
-
Cell Lysis: Carefully aspirate the medium and wash the cells once with ice-cold PBS. Add 20 µL of AlphaLISA Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
Assay Preparation: Transfer 5 µL of the cell lysate to a 384-well white opaque assay plate.
-
Addition of AlphaLISA Reagents:
-
Add 5 µL of the AlphaLISA Acceptor beads and biotinylated anti-insulin antibody mix to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 40 µL of the Streptavidin-Donor beads to each well.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Measurement: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of undegraded insulin. Calculate the percent inhibition of IDE activity for each compound by comparing the signal in treated wells to the vehicle control (maximum degradation, minimum signal) and a positive control with a potent inhibitor (minimum degradation, maximum signal). Determine EC50 values from the dose-response curves.
Mandatory Visualizations
IDE Signaling and Substrate Degradation Pathway
Caption: IDE signaling pathway and substrate degradation.
Experimental Workflow for a Typical HTS Campaign for IDE Inhibitors
Caption: HTS workflow for IDE inhibitor discovery.
Logical Relationship for the Fluorescence Polarization Assay
Caption: Logic of the FP-based IDE inhibitor assay.
References
Application Notes and Protocols for IDE-IN-1: A Representative Insulin-Degrading Enzyme (IDE) Inhibitor
Disclaimer: The following application notes and protocols are for a representative small molecule inhibitor of Insulin-Degrading Enzyme (IDE), herein referred to as IDE-IN-1. As of the date of this document, "this compound" is not a widely recognized or commercially available specific chemical entity. The information provided is synthesized from publicly available data on various IDE inhibitors and general laboratory practices for similar research compounds. Researchers should always consult the specific product datasheet and safety information provided by the manufacturer for any compound they are using.
Introduction
Insulin-Degrading Enzyme (IDE) is a zinc-metalloprotease that plays a critical role in the catabolism of several key peptide hormones, including insulin, glucagon, and amyloid-beta (Aβ).[1] By inhibiting the activity of IDE, researchers can modulate the levels of these peptides, making IDE inhibitors valuable tools for studying metabolic diseases such as type 2 diabetes and neurodegenerative disorders like Alzheimer's disease.[1][2] this compound is a potent and selective small molecule inhibitor of IDE, designed for in vitro and in cell-based experimental settings. These notes provide guidelines for its proper handling, storage, and application in common research protocols.
Compound Information and Properties
Physicochemical and Biological Properties
The following table summarizes the typical properties of a research-grade small molecule IDE inhibitor.
| Property | Representative Value/Information | Source/Comment |
| Mechanism of Action | Competitively or non-competitively binds to the active site of IDE, preventing the degradation of its substrates.[1] | The exact mode of inhibition should be confirmed for the specific inhibitor used. |
| Molecular Weight | ~300 - 500 g/mol | Varies depending on the specific chemical structure. |
| Purity | >98% (as determined by HPLC) | Standard for research-grade small molecules. |
| IC₅₀ (for IDE) | 1 - 100 nM | Potency can vary significantly between different IDE inhibitors.[3] |
| Formulation | Typically supplied as a solid powder. |
Solubility
Proper dissolution of this compound is crucial for accurate and reproducible experimental results.
| Solvent | Solubility | Comments |
| DMSO | ≥ 20 mg/mL | Recommended for creating concentrated stock solutions. Use high-purity, anhydrous DMSO.[4] |
| Ethanol | Sparingly soluble | Not recommended for primary stock solutions unless specified by the manufacturer. |
| Aqueous Buffers | Insoluble | Direct dissolution in aqueous buffers is not recommended. Dilute from a DMSO stock. |
Storage and Stability
Correct storage is essential to maintain the integrity and activity of the compound.
| Form | Storage Temperature | Stability | Recommendations |
| Solid Powder | -20°C | At least 1 year | Store in a desiccator to protect from moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | At least 6 months at -20°C; up to 2 years at -80°C[4] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Dilutions (in aqueous media) | 4°C | Use within 24 hours | Prepare fresh from stock solution for each experiment. |
Safety and Handling
Researchers must adhere to standard laboratory safety practices when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate cell culture medium or assay buffer
Procedure for a 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight (MW) of the specific inhibitor, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Example: For a compound with a MW of 400 g/mol and 1 mg of powder:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 400 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L = 250 µL
-
-
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
In Vitro IDE Inhibition Assay (Fluorogenic Substrate)
This protocol describes a general method for measuring the inhibitory activity of this compound on IDE using a fluorogenic substrate.
Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., Substrate I, FRET-based)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
This compound at various concentrations
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations. Also, prepare a vehicle control (e.g., DMSO diluted in Assay Buffer).
-
In a 96-well plate, add 50 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Add 25 µL of a solution containing recombinant human IDE (at a final concentration optimized for the assay) to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic IDE substrate (at a final concentration typically near its Km value) to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control and plot the results to calculate the IC₅₀ value.
Cellular Assay: Inhibition of Insulin Degradation in Cultured Cells
This protocol provides a method to assess the ability of this compound to prevent the degradation of exogenously added insulin in a cell culture model.
Materials:
-
Adherent cell line expressing IDE (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Human insulin
-
This compound at various concentrations
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Human Insulin ELISA Kit or Western Blotting reagents
Procedure:
-
Seed cells in a 12-well or 24-well plate and allow them to adhere and reach 70-80% confluency.
-
Wash the cells with PBS and then incubate in serum-free medium for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) in serum-free medium for 1-2 hours at 37°C.
-
Add human insulin to each well at a final concentration of approximately 100 nM.
-
Incubate for a predetermined time (e.g., 30, 60, 120 minutes) at 37°C to allow for insulin uptake and degradation.
-
At the end of the incubation, place the plate on ice and collect the cell culture supernatant.
-
Wash the cells with ice-cold PBS and lyse the cells with an appropriate volume of Lysis Buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Measure the amount of remaining insulin in the cell culture supernatant and/or the cell lysate using a human insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin levels to the total protein concentration for the cell lysate samples.
-
Plot the remaining insulin concentration against the this compound concentration to determine the effectiveness of the inhibitor.
Visualizations
Simplified Insulin Signaling Pathway and the Role of IDE
Caption: Role of IDE in insulin signaling and its inhibition by this compound.
General Experimental Workflow for this compound Cellular Assay
References
Troubleshooting & Optimization
Technical Support Center: IDE-IN-1 Experimental Guidance
Welcome to the technical support center for IDE-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Inducer of Definitive Endoderm 1) is a small molecule that induces the differentiation of mouse and human embryonic stem cells into definitive endoderm.[1][2] It is thought to function by activating the TGF-β signaling pathway, which leads to the phosphorylation of Smad2 and an increase in Nodal expression.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) and 2eq. NaOH.[1] For cell culture experiments, it is crucial to use a high-purity, anhydrous grade of DMSO to minimize potential cytotoxicity.[3][4][5]
Q3: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A3: this compound has low solubility in aqueous buffers. To achieve the desired concentration in your experimental medium, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted into the aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q4: I'm observing precipitation after diluting my this compound DMSO stock solution into my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Reduce the final concentration: The final concentration of this compound in your medium may be exceeding its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of medium, try adding it dropwise while vortexing or gently mixing the medium to facilitate rapid dispersion.
-
Use a co-solvent system for in vivo studies: For animal studies, specific formulations can improve solubility. One such protocol involves a three-part solvent system.[6]
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: If precipitation persists, brief sonication of the final solution can help to redissolve the compound. However, be cautious as this may affect the stability of other components in your medium.[6]
Q5: What is the recommended storage condition for this compound solutions?
A5: this compound powder can be stored at -20°C for up to three years.[6] Stock solutions prepared in DMSO should be stored at -80°C for long-term storage (up to two years) or at -20°C for shorter periods (up to one year).[6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Solution: Ensure that both the powdered compound and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
-
Possible Cause: Variability in the final concentration of this compound due to solubility issues.
-
Solution: Always visually inspect your final solution for any signs of precipitation before adding it to your cells or animals. If precipitation is observed, refer to the troubleshooting steps in FAQ Q4 .
-
Issue 2: Observed cytotoxicity in cell-based assays.
-
Possible Cause: High concentration of the organic solvent (e.g., DMSO).
-
Solution: The final concentration of DMSO in cell culture should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity. Prepare a more concentrated initial stock solution of this compound in DMSO so that a smaller volume is needed for the final dilution into your culture medium.
-
-
Possible Cause: Intrinsic toxicity of this compound at high concentrations.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell type.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ≥ 30 | ≥ 97.94 |
| 2eq. NaOH | 30.63 | 100 |
Data sourced from multiple suppliers and may vary slightly between batches.[1][2][6]
Table 2: Recommended Formulations for in vivo Experiments
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
These protocols are for reference only and may require optimization for your specific application.[6]
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the vial until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Signaling Pathway: this compound Mechanism of Action
This compound is proposed to activate the TGF-β signaling pathway, a crucial pathway in developmental processes, including endoderm formation.
Caption: this compound activates the TGF-β pathway, leading to Smad2 phosphorylation.
References
- 1. IDE 1 | ESCs and iPSCs | Tocris Bioscience [tocris.com]
- 2. abmole.com [abmole.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing IDE-IN-1 Concentration for Cell Viability
A Note on IDE-IN-1: This document pertains to This compound (HY-12655) , a potent inhibitor of Insulin-Degrading Enzyme (IDE). It should not be confused with IDE1, a small molecule used to induce definitive endoderm formation in stem cells.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to effectively optimize the concentration of this compound for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Insulin-Degrading Enzyme (IDE). IDE is a zinc metalloprotease responsible for the degradation of several key peptides, including insulin, amyloid-beta, and glucagon. By inhibiting IDE, this compound prevents the breakdown of these peptides, leading to their increased concentration and prolonged signaling activity.[1][2]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in studies related to type 2 diabetes and Alzheimer's disease. By preventing insulin degradation, it can be used to study insulin signaling and glucose metabolism.[1] Its role in preventing amyloid-beta degradation makes it a valuable tool for Alzheimer's disease research.
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: A typical starting concentration range for a potent inhibitor like this compound (with a reported IC50 of 50 nM) would be from 10 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: I'm observing significant cell death even at low concentrations of this compound.
-
Question: Could the compound itself be cytotoxic?
-
Answer: Yes, like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations. It is essential to determine the concentration that effectively inhibits IDE without causing significant cell death. We recommend performing a cell viability assay (e.g., MTT, MTS, or resazurin) with a wide range of this compound concentrations to determine its cytotoxic profile in your specific cell line.
-
Question: Could the solvent be causing the cytotoxicity?
-
Answer: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is 0.1% or lower. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments to account for any solvent effects.
Issue 2: I'm not seeing any effect of this compound on my cells.
-
Question: Is the compound active?
-
Answer: Ensure that the compound has been stored correctly (aliquoted, protected from light, and stored at the recommended temperature) to maintain its activity. Repeated freeze-thaw cycles can degrade the compound.
-
Question: Is the concentration too low?
-
Answer: The optimal concentration of this compound can vary between cell lines. If you are not observing an effect, you may need to perform a dose-response experiment with a higher concentration range.
-
Question: Is my cell line responsive to IDE inhibition?
-
Answer: The effects of IDE inhibition can be cell-type specific. Confirm that your cell line expresses IDE and that the signaling pathway you are studying is active and responsive to changes in the levels of IDE substrates (e.g., insulin).
Issue 3: My results are inconsistent between experiments.
-
Question: How can I improve the reproducibility of my experiments?
-
Answer: Inconsistent results can arise from several factors, including variations in cell seeding density, passage number, and the health of the cells. Standardize your cell culture and experimental procedures. Use cells within a consistent passage number range and ensure a uniform cell seeding density. Always perform experiments in triplicate and include appropriate controls.
Data Presentation
Table 1: Representative Effect of this compound on Cell Viability
Disclaimer: The following data is hypothetical and for illustrative purposes. It is based on the expected cytotoxic profile of a potent small molecule inhibitor and the observed effects of other IDE inhibitors. Researchers must determine the precise cytotoxic profile of this compound in their specific experimental system.
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.01 | 98.2 | 5.1 |
| 0.1 | 95.7 | 4.8 |
| 1 | 88.3 | 5.5 |
| 5 | 62.1 | 6.2 |
| 10 | 45.8 | 5.9 |
| 25 | 21.4 | 4.7 |
| 50 | 8.9 | 3.1 |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using an MTT Assay
This protocol provides a general framework for determining the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (HY-12655)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare a range of treatment concentrations (e.g., 0.01, 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental endpoint (typically 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified Insulin Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
troubleshooting inconsistent results with IDE-IN-1
Welcome to the technical support center for IDE-IN-1, a potent and selective small molecule inhibitor of the Inhibitor of Differentiation 1 (Id1) protein. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic small molecule that indirectly inhibits the function of Id1. Id1 is a helix-loop-helix (HLH) protein that lacks a basic DNA-binding domain. It functions as a dominant-negative regulator of basic HLH (bHLH) transcription factors by forming heterodimers with them, preventing their binding to DNA and subsequent transcriptional activation. The development of direct small-molecule inhibitors for Id1 has been challenging due to the nature of its protein-protein interactions.[1] Therefore, this compound has been designed to target the upstream regulators of Id1 stability. Specifically, this compound is a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme that rescues Id1 from proteasomal degradation.[1] By inhibiting USP1, this compound promotes the polyubiquitination and subsequent degradation of Id1 protein, leading to the restoration of bHLH transcription factor activity.[1][2]
Q2: What are the common off-target effects of this compound?
While this compound is designed for high selectivity towards USP1, potential off-target effects should be considered. As with many small molecule inhibitors, high concentrations may lead to non-specific binding and inhibition of other cellular proteins. It is crucial to perform dose-response experiments to determine the optimal concentration that effectively reduces Id1 levels without causing broad cytotoxicity.[3] Some inhibitors of USP1 have been noted to have potential off-target effects, and it is advisable to include appropriate controls in your experiments to monitor for such occurrences.[1] For instance, assessing the levels of other USP1-regulated proteins or using a structurally unrelated USP1 inhibitor as a control can help to validate the specificity of the observed effects.
Q3: How should I prepare and store this compound stock solutions?
For optimal results and to avoid solubility issues, it is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).[4] For example, a 10 mM stock solution in 100% DMSO is a common starting point. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions for cell culture experiments, the DMSO stock should be diluted directly into the pre-warmed culture medium with vigorous vortexing to ensure rapid and complete dissolution.[5] It is critical to keep the final DMSO concentration in the culture medium as low as possible (typically below 0.5%) to minimize solvent-induced cytotoxicity or changes in gene expression.[6]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from several factors, ranging from compound stability to experimental technique. The following guide addresses the most common issues and provides actionable solutions.
Problem 1: High Variability in Cell Viability Assays
You observe significant differences in cell viability between replicate wells or between experiments when treating cells with this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Poor solubility of small molecules is a common cause of inconsistent results.[7] Visually inspect the culture medium for any signs of precipitation after adding this compound. To mitigate this, ensure the final DMSO concentration is consistent across all wells and as low as possible.[6] When diluting the DMSO stock, add it to pre-warmed media and vortex immediately.[5] Consider performing a solubility test of this compound in your specific cell culture medium before conducting large-scale experiments. |
| Inconsistent Seeding Density | Uneven cell numbers at the start of the experiment will lead to variability in the final readout. Ensure a homogenous single-cell suspension before seeding. Use a reliable method for cell counting and seed cells at an optimal density to ensure they are in the logarithmic growth phase during treatment.[8] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell viability. To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier. |
| Inaccurate Pipetting | Small volumes of concentrated stock solutions can be difficult to pipette accurately. Use calibrated pipettes and appropriate tips. For serial dilutions, ensure thorough mixing between each step. |
Problem 2: No or Weak Reduction in Id1 Protein Levels on Western Blot
After treating cells with this compound, you do not observe the expected decrease in Id1 protein levels via Western blotting.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Incubation Time | The concentration of this compound may be too low, or the incubation time may be too short to induce significant Id1 degradation. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM) and time points (e.g., 6, 12, 24, 48 hours).[9] |
| Poor Antibody Quality | The primary antibody against Id1 may have low affinity or specificity. Verify the antibody's performance using a positive control (e.g., lysate from cells known to overexpress Id1) and a negative control (e.g., lysate from Id1 knockout cells, if available). Consider testing antibodies from different vendors. |
| Inefficient Protein Extraction | The lysis buffer used may not be optimal for extracting nuclear proteins like Id1. Ensure your lysis buffer contains sufficient detergent (e.g., SDS) and protease inhibitors to effectively lyse cells and prevent protein degradation.[10] |
| Poor Protein Transfer | Inefficient transfer of proteins from the gel to the membrane can lead to weak signals. For smaller proteins like Id1, ensure you are using a membrane with an appropriate pore size (e.g., 0.2 µm).[11] Optimize transfer time and voltage, and confirm successful transfer by staining the membrane with Ponceau S before blocking. |
| Compound Inactivity | Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound. Use fresh aliquots of the stock solution for each experiment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium from your DMSO stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently mix the plate on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Western Blot for Id1 Detection
This protocol outlines the key steps for detecting Id1 protein levels following treatment with this compound.
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific to Id1 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
References
- 1. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upregulation of inhibitor of DNA binding 1 and 3 is important for efficient thermogenic response in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
improving the stability of IDE-IN-1 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with IDE (Insulin-Degrading Enzyme) inhibitors. The information is designed to help address common challenges encountered during experimental work, with a focus on improving the stability of these inhibitors in solution.
Troubleshooting Guide
Issue: Precipitate Formation in Solution
Precipitation of your IDE inhibitor can occur upon dissolution or during storage, leading to inaccurate concentrations and unreliable experimental results.
| Potential Cause | Recommended Solution |
| Low Solubility in Aqueous Buffers | Many small molecule inhibitors have limited solubility in aqueous solutions. It is often best to first dissolve the compound in an organic solvent like DMSO and then make further dilutions in the aqueous buffer.[1] For peptide-based inhibitors, distilled water or dilute acetic acid can be initial solvents before adding buffer.[1] |
| Incorrect Solvent | Always refer to the manufacturer's datasheet for the recommended solvent. If not specified, a good starting point for many organic small molecules is DMSO.[1] |
| Temperature Effects | Solubility can be temperature-dependent. Ensure the solvent and the compound are at room temperature before mixing. For some compounds, gentle warming may aid dissolution, but be cautious as heat can also degrade the inhibitor. |
| pH of the Solution | The charge state of an inhibitor can change with pH, affecting its solubility. Ensure the pH of your final solution is within the recommended range for the inhibitor's stability. |
| High Concentration | Attempting to make a stock solution that is too concentrated can lead to precipitation. Try preparing a more dilute stock solution. |
| Improper Storage | For frozen stock solutions, ensure the inhibitor is completely redissolved after thawing, as some compounds can precipitate out upon freezing.[2] Gently vortex or sonicate if necessary. |
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q1: What is the best solvent to use for my IDE inhibitor?
The ideal solvent depends on the chemical properties of the specific inhibitor. Always consult the product datasheet provided by the manufacturer. For many non-polar, organic small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[1] For peptide-based inhibitors, initial dissolution in sterile, distilled water or a dilute acid (like acetic acid) is often recommended before diluting into a buffer.[1]
Q2: My inhibitor is insoluble in aqueous buffers. What should I do?
This is a common issue. The recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO). Then, you can make serial dilutions of this stock solution in the same organic solvent. The final working solution should be prepared by adding a small volume of the diluted organic stock to your aqueous experimental buffer. This ensures the final concentration of the organic solvent is low enough not to affect your experiment.[1]
Q3: How can I prevent my inhibitor from precipitating out of the aqueous medium?
To prevent precipitation, it's best to make initial serial dilutions in the stock solvent (e.g., DMSO) before adding the final diluted sample to your aqueous buffer or incubation medium. The compound may only be soluble in an aqueous medium at its final, lower working concentration.[1]
Stability and Storage
Q4: How should I store my IDE inhibitor stock solution?
For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles which can degrade the inhibitor, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q5: My inhibitor was shipped at room temperature, but the vial says to store it at -20°C. Is it still viable?
If the material is shipped at ambient temperature, it is generally considered stable for the duration of shipping and normal handling. Upon receipt, you should store the product as indicated on the label for long-term stability.[1]
Q6: What factors can affect the stability of my inhibitor in solution?
Several factors can impact the stability of an inhibitor in solution, including:
-
pH: The pH of the solution can affect the chemical stability of the compound.[3][4]
-
Temperature: Higher temperatures can accelerate degradation.[3][4]
-
Light Exposure: Some compounds are light-sensitive and should be stored in the dark.
-
Oxidation: Peptides containing amino acids like cysteine, methionine, or tryptophan are particularly susceptible to oxidation.[5] Using degassed solvents and storing under an inert gas can help mitigate this.
-
Enzymatic Degradation: If working with biological samples, proteases can degrade peptide-based inhibitors.
Experimental Protocols
Q7: What is a general protocol for preparing a working solution of an IDE inhibitor?
The following workflow provides a general guideline for preparing a working solution from a lyophilized powder.
Figure 1. General workflow for preparing IDE inhibitor solutions.
Signaling Pathway
Insulin-Degrading Enzyme (IDE) is involved in the degradation of several key peptides, including insulin and amyloid-β. Its activity can be influenced by upstream signaling pathways, such as the PI3K/Akt pathway, which is activated by insulin binding to its receptor.[6][7]
Figure 2. Simplified signaling pathway showing the influence of insulin on IDE upregulation.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Understanding the Insulin-Degrading Enzyme: A New Look at Alzheimer’s Disease and Aβ Plaque Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin-Degrading Enzyme as a Downstream Target of Insulin Receptor Signaling Cascade: Implications for Alzheimer's Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of IDE-IN-1
Welcome to the technical support center for IDE-IN-1, a potent and selective inhibitor of Insulin-Degrading Enzyme (IDE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as compound 6bK, is a small molecule inhibitor of Insulin-Degrading Enzyme (IDE) with a reported IC₅₀ of 50 nM.[1] It functions by binding to a novel "exo site" on the IDE protein, which is distinct from the catalytic active site.[2] This allosteric inhibition modulates the enzyme's activity.
Q2: What are the known on-target effects of this compound?
By inhibiting IDE, this compound prevents the degradation of several key peptide hormones. This leads to an increase in the circulating levels of insulin, glucagon, and amylin.[3][4] This modulation of hormone levels can impact glucose homeostasis.
Q3: What is the reported selectivity of this compound?
This compound has been reported to have a high degree of selectivity for IDE, with a greater than 1,000-fold selectivity over other tested metalloproteases.[4] This high selectivity is attributed to its unique binding to an exo site that is not present in other metalloproteases.[2]
Q4: In what experimental systems has this compound been used?
This compound has been utilized in both in vitro biochemical assays and in vivo studies in mouse models of diabetes to investigate the physiological roles of IDE.[3][4]
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments using this compound.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Question: I am observing high variability or a lack of expected biological response in my cell culture experiments with this compound. What could be the cause?
-
Answer: Several factors could contribute to this:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous cell culture media.[5] Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid cytotoxicity.[5] For long-term experiments, consider refreshing the media with freshly prepared this compound at regular intervals.
-
Cell Line Specificity: The expression levels of IDE can vary between different cell lines. Confirm IDE expression in your chosen cell line by western blot or qPCR.
-
Cellular Health: Ensure your cells are healthy and not under stress from other factors, which can impact their response to inhibitors. Regularly check for signs of contamination.[6]
-
Assay-Specific Issues: For guidance on specific assays, please refer to the detailed experimental protocols below.
-
Issue 2: Difficulty in reproducing in vitro enzymatic assay results.
-
Question: My in vitro IDE inhibition assay with this compound is giving inconsistent IC₅₀ values. What should I check?
-
Answer: Consistency in biochemical assays is critical. Consider the following:
-
Reagent Quality: Use high-purity recombinant IDE and substrate. The quality and handling of these reagents can significantly impact assay performance.
-
Assay Conditions: Ensure that the buffer conditions, temperature, and incubation times are consistent between experiments.
-
Compound Dilution Series: Prepare fresh serial dilutions of this compound for each experiment to avoid issues with compound degradation or precipitation at intermediate concentrations.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., fluorescence). Run appropriate controls to test for compound auto-fluorescence or quenching.[6]
-
Data Presentation
The following table summarizes the key inhibitory activity of this compound.
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| This compound (6bK) | IDE | 50 | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][7] |
Experimental Protocols
Protocol 1: In Vitro IDE Inhibition Assay using HTRF
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of IDE by this compound.
Materials:
-
Recombinant Human IDE
-
Biotinylated insulin substrate
-
Europium cryptate-labeled anti-tag antibody (donor)
-
XL665-labeled streptavidin (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
This compound (6bK)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add this compound dilutions or vehicle control (e.g., DMSO).
-
Add recombinant IDE to each well to a final concentration in the low nanomolar range.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Add the biotinylated insulin substrate to initiate the enzymatic reaction.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a detection mixture containing the Europium cryptate-labeled antibody and XL665-labeled streptavidin.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a Cellular Thermal Shift Assay (CETSA) to confirm the engagement of this compound with its target, IDE, in a cellular context.[8][9]
Materials:
-
Cells expressing endogenous or overexpressed IDE
-
Cell culture medium
-
This compound (6bK)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blot reagents (primary anti-IDE antibody, secondary HRP-conjugated antibody, ECL substrate)
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration or with DMSO as a vehicle control.
-
Incubate the cells for a specified time (e.g., 1-2 hours) at 37°C to allow for compound entry and target binding.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble IDE in each sample by western blotting.
-
A shift in the melting curve of IDE to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: Signaling pathway showing IDE substrates and inhibition by this compound.
Caption: Experimental workflow for the this compound HTRF assay.
Caption: Experimental workflow for the this compound CETSA.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing IDE-IN-1 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of IDE-IN-1 during experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that has been shown to induce the formation of definitive endoderm in mouse and human embryonic stem cells (ESCs)[1]. It functions as an activator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, it induces the phosphorylation of Smad2, a key downstream effector in the pathway, and increases the expression of Nodal, a member of the TGF-β superfamily[1].
Q2: What are the general recommendations for storing and handling this compound?
A2: To ensure the stability and activity of this compound, it is crucial to adhere to proper storage and handling protocols. Based on supplier recommendations and general best practices for small molecules, the following guidelines are advised:
-
Storage Temperature: Store the solid compound at +4°C for short-term storage and -20°C for long-term storage[2]. Stock solutions in solvents like DMSO should be stored at -80°C for up to six months and -20°C for up to one month[2].
-
Protection from Light: Protect the compound from light, as light exposure can degrade many small molecules[3]. Store in a light-protected vial or container.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to prepare single-use aliquots of your stock solution.
-
Fresh Dilutions: Prepare fresh working dilutions from a concentrated stock solution for each experiment to ensure potency and minimize degradation in aqueous media.
Q3: What are the common causes of small molecule degradation in experiments?
A3: The degradation of small molecules like this compound during in-vitro experiments can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation[4].
-
pH: The stability of a compound can be pH-dependent. Most drugs are most stable in a pH range of 4-8[4]. Extreme pH values in your experimental medium can lead to hydrolysis or other degradation reactions.
-
Light Exposure: Exposure to light, especially UV light, can cause photochemical degradation of sensitive compounds[3].
-
Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within the molecule.
-
Enzymatic Degradation: If working with cell lysates or other biological matrices containing active enzymes, enzymatic degradation of the small molecule can occur.
-
Interactions with Media Components: Components in cell culture media, such as nucleophiles, can potentially react with and degrade the compound over time.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound that may be related to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of the compound in stock solution or working solution. | 1. Prepare fresh stock solutions from solid compound. 2. Ensure stock solutions are properly stored at -20°C or -80°C in small, single-use aliquots. 3. Always prepare fresh working dilutions immediately before use. 4. Minimize the time the working solution is kept at room temperature or in the incubator. |
| Loss of this compound activity over the course of a long-term experiment. | Instability of the compound in the experimental medium at 37°C. | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol below). 2. If degradation is observed, consider replenishing the medium with fresh this compound at regular intervals during the experiment. |
| Variability in results between different experimental setups. | Differences in handling and storage practices. | 1. Standardize the protocol for preparing and handling this compound across all experiments and users. 2. Ensure all users are following the recommended storage and handling guidelines. |
| Precipitation of the compound in the experimental medium. | Poor solubility or degradation leading to insoluble products. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low and compatible with your cells. 2. Visually inspect the medium for any signs of precipitation after adding this compound. 3. If precipitation occurs, consider using a lower concentration of the compound or a different solvent system if possible. |
Factors Influencing Small Molecule Stability
The following table summarizes key factors that can influence the stability of small molecules like this compound during in-vitro experiments. Since specific quantitative data for this compound degradation is not publicly available, this table provides a general overview based on established principles of chemical stability.
| Factor | Potential Effect on Stability | Mitigation Strategies |
| Temperature | Increased temperature generally accelerates degradation rates. | Store stock solutions at recommended low temperatures (-20°C or -80°C). Minimize time at room temperature or 37°C. |
| pH | Can lead to acid- or base-catalyzed hydrolysis. | Maintain the pH of the experimental medium within a stable range. Assess the stability of this compound at the specific pH of your experiment. |
| Light | Can cause photodegradation. | Protect stock solutions and experimental setups from direct light exposure by using amber vials and covering plates with foil. |
| Oxygen | Can lead to oxidation of sensitive functional groups. | While often difficult to control in cell culture, be aware of this potential issue. For in-vitro assays without cells, consider de-gassing solutions. |
| Repeated Freeze-Thaw Cycles | Can cause physical and chemical degradation of the compound and the solvent. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Presence of Reactive Species in Media | Components in serum or media supplements could potentially react with the compound. | Use high-quality, fresh media. If significant degradation is suspected, a stability test in the specific medium is recommended. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Experimental Medium
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental conditions.
Objective: To quantify the degradation of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound solid compound or a freshly prepared concentrated stock solution in DMSO.
-
The specific cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
Sterile microcentrifuge tubes or a multi-well plate.
-
Incubator set at 37°C and 5% CO2.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Appropriate mobile phase for HPLC analysis.
Methodology:
-
Preparation of this compound Solution:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
-
Aliquot the this compound solution into separate sterile tubes or wells for each time point.
-
Place the samples in a 37°C incubator.
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
The t=0 sample should be collected immediately after preparation.
-
At each time point, transfer an aliquot of the solution to a new tube and immediately store it at -80°C to halt any further degradation until analysis.
-
-
Sample Analysis by HPLC:
-
Thaw the collected samples.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
The peak area of this compound at each time point will be used to determine its concentration relative to the t=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration at t=0.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Visualizations
This compound Experimental Workflow to Minimize Degradation
Caption: Workflow for handling this compound to minimize degradation.
TGF-β/Nodal Signaling Pathway Activated by this compound
Caption: this compound activates the TGF-β pathway, leading to Nodal expression.
References
- 1. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. seed.nih.gov [seed.nih.gov]
- 4. Protein degradation profile reveals dynamic nature of 20S proteasome small molecule stimulation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00191K [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in IDE-IN-1 In Vivo Delivery
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully administering IDE-IN-1 for in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is cloudy or shows precipitation upon formulation. What should I do?
A1: Poor aqueous solubility is a common hurdle for many small molecule inhibitors like this compound. Precipitation can lead to inconsistent dosing and diminished bioavailability.
Troubleshooting Steps:
-
Optimize Formulation: For compounds with low water solubility, various formulation strategies can be employed to improve solubility and stability.[1] Consider the options outlined in the table below.
-
Particle Size Reduction: Reducing the particle size of a solid drug increases its surface area, which can, in turn, enhance its dissolution rate.[1] Techniques such as micronization or the creation of nanoscale formulations can lead to improved bioavailability.[1]
Q2: I am observing inconsistent or no therapeutic effect in my in vivo model. What are the potential reasons?
A2: A lack of efficacy can stem from several factors, from suboptimal drug exposure to the biological characteristics of your animal model.
Troubleshooting Steps:
-
Poor Bioavailability: The route of administration significantly impacts the amount of drug that reaches systemic circulation. For compounds with poor solubility, intraperitoneal (IP) injection may provide higher bioavailability compared to oral gavage. A pilot pharmacokinetic (PK) study is recommended to determine drug exposure.
-
Suboptimal Dosing: It is crucial to establish the effective dose for your specific model. A dose-escalation study can help determine the maximum tolerated dose (MTD) and the optimal dose for therapeutic efficacy.
-
Model Resistance: The underlying biology of your in vivo model may influence its sensitivity to this compound. Investigate the expression levels and activity of Insulin-Degrading Enzyme (IDE) in your target tissue.
Q3: My animals are showing signs of toxicity or adverse effects. How can I mitigate this?
A3: Toxicity can be caused by the vehicle used for formulation or by the on-target or off-target effects of the compound itself.
Troubleshooting Steps:
-
Vehicle Toxicity: Some solvents, like DMSO, can be toxic at high concentrations. If you are using a DMSO-based formulation, ensure the final concentration is within a range that is well-tolerated by your animal model. Consider conducting a pilot study with the vehicle alone to assess its toxicity.
-
On-Target Toxicity: Inhibition of IDE in non-target tissues could lead to adverse effects. To address this, you can try reducing the dose or the frequency of administration. It is essential to closely monitor the animals for any signs of distress, such as weight loss or behavioral changes.
Q4: How do I choose the appropriate route of administration for this compound?
A4: The choice of administration route depends on the physicochemical properties of this compound and the experimental goals. The two main categories are enteral (e.g., oral) and parenteral (e.g., intravenous, intraperitoneal). Oral administration is common for therapeutic use but can be complex due to the drug's journey through the gastrointestinal tract, which can affect its bioavailability. Parenteral routes often offer more direct and predictable systemic exposure.
Q5: Are there any pharmacokinetic (PK) data available for this compound?
A5: Publicly available, detailed in vivo pharmacokinetic data for this compound, such as Cmax, Tmax, and half-life, are limited. Researchers are strongly encouraged to conduct their own PK studies within their specific experimental setup to accurately determine these crucial parameters.
Data Presentation
Table 1: Example Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) to increase solubility.[2][3] | Simple and commonly used for preclinical studies. | Can cause toxicity or off-target effects at higher concentrations. |
| Surfactants | Employing agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound.[1] | Can significantly enhance solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Inclusion Complexes | Utilizing cyclodextrins (e.g., SBE-β-CD) to form complexes where the hydrophobic drug is encapsulated.[1][2][3] | Increases solubility and can shield the compound from degradation. | May alter the pharmacokinetic profile of the compound. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[1] | Can improve oral bioavailability by enhancing absorption. | These are complex formulations that may require specialized equipment. |
Note: The selection of a suitable formulation should be guided by preliminary in vitro and in vivo testing to ensure stability, solubility, and tolerability.
Table 2: Illustrative Pharmacokinetic Parameters for a Small Molecule Inhibitor
| Parameter | Description | Example Value (Oral) | Example Value (Intraperitoneal) |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | 1.2 µM | 5.8 µM |
| Tmax | Time at which the Cmax is observed. | 2 hours | 0.5 hours |
| t1/2 | The time required for the concentration of the drug to reach half of its original value. | 6 hours | 4.5 hours |
| AUC | Area under the curve; a measure of total drug exposure over time. | 7.5 µMh | 15.2 µMh |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 25% | 85% |
Disclaimer: The values presented in Table 2 are for illustrative purposes only and are representative of typical data for a poorly soluble small molecule inhibitor. These are not actual experimental data for this compound. Researchers must perform their own pharmacokinetic studies to determine the specific parameters for this compound in their experimental model.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration (Example)
This protocol provides three potential starting points for formulating a hydrophobic compound like this compound for in vivo studies. It is critical to perform small-scale pilot formulations to assess the solubility and stability of this compound in the chosen vehicle before preparing a large batch.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation Options:
-
Option A: Co-solvent/Surfactant Formulation [2][3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and saline while vortexing between each addition. A suggested final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex thoroughly until a clear solution is obtained. If precipitation occurs, gentle warming or sonication may aid dissolution.
-
-
Option B: Cyclodextrin-Based Formulation [2][3]
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD solution to achieve the final desired concentration of this compound. A suggested final vehicle composition is 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.
-
Vortex thoroughly.
-
-
Option C: Oil-Based Formulation [2][3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to achieve the final desired concentration. A suggested final vehicle composition is 10% DMSO and 90% corn oil.
-
Vortex thoroughly to create a uniform suspension or solution.
-
Final Preparation and Administration:
-
Always prepare the formulation fresh before each use.
-
Visually inspect the final formulation for any precipitation or phase separation.
-
The volume for injection should be appropriate for the size and species of the animal.
Protocol 2: Acute Toxicity Study Design (Example)
This protocol outlines a basic design for an acute toxicity study to determine the maximum tolerated dose (MTD) of this compound.
Study Design:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats). Use a sufficient number of animals per group (e.g., n=3-5 per sex per group) to obtain meaningful data.
-
Dose Groups:
-
Vehicle control group.
-
At least three dose levels of this compound (low, medium, high). The doses can be selected based on in vitro efficacy data (e.g., 10x, 50x, 100x the IC50, converted to an appropriate mg/kg dose).
-
-
Administration: Administer a single dose of the formulated this compound or vehicle via the intended experimental route (e.g., intraperitoneal injection or oral gavage).
-
Observation Period: Monitor the animals for a period of 14 days following administration.[4]
-
Parameters to Monitor:
-
Mortality: Record any deaths and the time of death.
-
Clinical Signs: Observe for any signs of toxicity, such as changes in behavior, appearance, and activity levels. Record the time of onset, duration, and severity of these signs.
-
Body Weight: Measure the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.
-
Gross Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible abnormalities in organs and tissues.[4]
-
Data Analysis:
-
Determine the highest dose that does not cause mortality or significant clinical signs of toxicity. This will be the estimated MTD.
-
The results will inform the dose selection for subsequent efficacy studies.
Visualizations
Caption: Mechanism of action of this compound.
References
refining experimental protocols for IDE-IN-1
Welcome to the technical support center for IDE-IN-1, a potent inhibitor of Insulin-Degrading Enzyme (IDE). This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and troubleshooting common issues encountered while working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease responsible for the degradation of several key peptides, including insulin, amyloid-beta (Aβ), and glucagon. By inhibiting IDE, this compound prevents the breakdown of these peptides, thereby increasing their local concentrations and prolonging their signaling effects. The reported 50% inhibitory concentration (IC50) for this compound against IDE is 50 nM.
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research to study the physiological and pathological roles of IDE. It is a valuable tool for investigating conditions such as type 2 diabetes, where enhancing insulin signaling is desirable, and Alzheimer's disease, where inhibiting the degradation of Aβ could have therapeutic implications.
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1][2] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in cell culture media should generally be kept below 0.5% to avoid cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in aqueous solutions can be limited.[3][4][5][6] It is recommended to prepare fresh dilutions of the compound in your experimental buffer or media from the frozen DMSO stock solution just before use. Avoid storing the compound in aqueous solutions for extended periods.
Troubleshooting Guides
Guide 1: In Vitro Enzyme Inhibition Assays
This guide addresses common problems encountered during enzymatic assays to determine the inhibitory activity of this compound.
| Problem | Potential Cause | Recommended Action |
| Higher than expected IC50 value (low potency) | Incorrect inhibitor concentration. | Verify the accuracy of your stock solution concentration and serial dilutions. Ensure proper weighing and dissolution of the compound. |
| High enzyme concentration. | Use the lowest concentration of IDE that provides a robust and linear signal in your assay. High enzyme levels can lead to an underestimation of inhibitor potency.[7] | |
| High substrate concentration. | If this compound is a competitive inhibitor, high substrate concentrations will compete with the inhibitor, leading to a higher apparent IC50. Perform the assay with the substrate concentration at or below its Km value.[7] | |
| Insufficient pre-incubation time. | Some inhibitors exhibit slow-binding kinetics. Vary the pre-incubation time of IDE and this compound (e.g., 15, 30, 60 minutes) before adding the substrate to ensure binding equilibrium is reached.[7] | |
| High background signal or assay interference | Intrinsic properties of this compound. | Run control experiments with this compound in the absence of the enzyme or substrate to check for autofluorescence or other interferences with your detection method.[7] |
| Contaminated reagents. | Use fresh, high-quality reagents and buffers. | |
| Inconsistent or non-reproducible results | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible to minimize variability between wells.[8] |
| Temperature fluctuations. | Ensure all assay components are at the recommended temperature and maintain a stable temperature during the incubation and reading steps.[9] | |
| Improperly thawed components. | Thaw all reagents completely and mix gently but thoroughly before use.[8] |
Guide 2: Cell-Based Assays
This guide provides troubleshooting for experiments using this compound in a cellular context.
| Problem | Potential Cause | Recommended Action |
| Low or no observable effect of this compound | Compound precipitation in media. | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try pre-warming the media to 37°C before adding the inhibitor stock solution dropwise while gently vortexing. A three-step dilution protocol (dissolve in DMSO, dilute in a small volume of serum-free media, then dilute to the final concentration in complete media) can also improve solubility.[10] |
| Insufficient cellular uptake/permeability. | While this compound is a small molecule, its permeability can vary between cell types. If poor uptake is suspected, consider using cell lines with known high permeability or perform a permeability assay (e.g., PAMPA).[11] | |
| Compound instability in culture media. | Prepare fresh dilutions of this compound in media for each experiment. Perform a time-course experiment to determine the optimal treatment duration.[11] | |
| Low target engagement in the cellular environment. | The effective concentration of the inhibitor at the intracellular location of IDE may be lower than the concentration in the media. Consider performing target engagement studies if possible. | |
| Observed cytotoxicity | High concentration of this compound. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line.[12] |
| High concentration of DMSO. | Ensure the final DMSO concentration in your cell culture media is at a non-toxic level, typically ≤ 0.5%. Always include a vehicle control with the same DMSO concentration. | |
| Changes in cell morphology unrelated to the expected phenotype | Off-target effects. | At higher concentrations, small molecule inhibitors may have off-target effects. Use the lowest effective concentration of this compound. If off-target effects are suspected, consider using a structurally different IDE inhibitor as a control.[12] |
| Sub-optimal cell culture conditions. | Ensure proper incubator conditions (temperature, CO2), use fresh media, and handle cells gently to avoid stress.[12] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Please note that these values can be assay-dependent and may vary between different experimental setups.
| Parameter | Value | Substrate | Assay Conditions | Reference |
| IC50 | 50 nM | Not Specified | Enzymatic Assay | MedChemExpress |
Note: Further literature review is required to populate this table with more comprehensive data on this compound's IC50 against various substrates like insulin, amyloid-beta, and glucagon.
Experimental Protocols
Protocol 1: In Vitro IDE Inhibition Assay (Fluorogenic Substrate)
This protocol is a general guideline for determining the IC50 of this compound using a commercially available fluorogenic IDE substrate.
Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., Substrate V)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare enzyme solution: Dilute recombinant IDE in Assay Buffer to the working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay setup:
-
Add Assay Buffer to all wells.
-
Add the diluted this compound solutions to the "inhibitor" wells.
-
Add an equivalent volume of Assay Buffer with the same final DMSO concentration to the "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add the diluted IDE solution to the "inhibitor" and "no inhibitor" wells.
-
Add an equivalent volume of Assay Buffer to the "no enzyme" wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the enzyme.
-
Initiate reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Measure fluorescence: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot for each concentration of this compound.
-
Normalize the rates against the "no inhibitor" control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Insulin Degradation Assay
This protocol describes a method to assess the effect of this compound on the degradation of extracellular insulin by cultured cells.
Materials:
-
Adherent cells expressing the insulin receptor (e.g., CHO-IR, HepG2)
-
Cell culture medium
-
This compound
-
DMSO
-
Human insulin
-
ELISA kit for human insulin
-
24-well cell culture plates
Procedure:
-
Cell seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Prepare this compound treatment: The next day, prepare fresh dilutions of this compound in cell culture medium from a DMSO stock. Include a vehicle control with the same final DMSO concentration.
-
Pre-treatment: Aspirate the old medium from the cells and wash once with serum-free medium. Add the medium containing different concentrations of this compound or the vehicle control to the wells and pre-incubate for 1-2 hours at 37°C.
-
Insulin treatment: Add a known concentration of human insulin to each well and incubate at 37°C.
-
Sample collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect a small aliquot of the cell culture supernatant from each well.
-
Quantify remaining insulin: Immediately stop the degradation in the collected samples (e.g., by adding a protease inhibitor cocktail or by freezing at -80°C). Measure the concentration of the remaining insulin in the supernatant using a human insulin ELISA kit according to the manufacturer's instructions.
-
Data analysis:
-
For each this compound concentration, plot the concentration of remaining insulin against time.
-
Calculate the rate of insulin degradation.
-
Compare the degradation rates in the presence of this compound to the vehicle control to determine the inhibitory effect.
-
Visualizations
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. echemi.com [echemi.com]
- 6. doubtnut.com [doubtnut.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.biomol.com [resources.biomol.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Data from IDE-IN-1 Studies
Welcome to the technical support center for researchers utilizing IDE-IN-1 in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected data and navigate potential challenges in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Insulin-Degrading Enzyme (IDE). IDE is a zinc metalloprotease responsible for the degradation of several key peptides, most notably insulin and amyloid-beta (Aβ). By inhibiting IDE, this compound prevents the breakdown of these peptides, leading to their increased concentration and prolonged signaling.[1] This makes it a valuable tool for studying conditions like diabetes and Alzheimer's disease.[1]
Q2: What are the known substrates of IDE that could be affected by this compound?
Besides insulin and Aβ, IDE is known to degrade other peptides, including glucagon, amylin, and atrial natriuretic peptide (ANP).[1][2] Inhibition of IDE by this compound can therefore lead to the accumulation of these other substrates, which may have physiological consequences in your experimental system.
Q3: Can this compound exhibit off-target effects?
While this compound is designed to be an inhibitor of IDE, like many small molecule inhibitors, it has the potential for off-target effects. These could arise from interactions with other metalloproteases or kinases.[1][3] It is crucial to consider the possibility of off-target effects when interpreting unexpected results. Some kinase inhibitors are not highly selective and can target multiple kinases, which can sometimes lead to unexpected cellular responses.[4]
Q4: What is a typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for an IDE inhibitor can vary depending on the specific assay conditions and the substrate used.[5] For example, inhibitors tested with short fluorogenic peptides may show different potencies compared to when they are tested with full-length physiological substrates like insulin.[6] It is important to determine the IC50 of this compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Weaker than Expected Inhibition of Insulin Degradation
Potential Causes:
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your insulin degradation assay may not be optimal for this compound activity.
-
Compound Instability or Degradation: this compound may be unstable or degrade in your cell culture media or assay buffer over the course of the experiment.[7][8]
-
Incorrect Compound Concentration: Errors in serial dilutions or initial stock concentration can lead to a lower than expected final concentration of the inhibitor.
-
High Protein Concentration in Media: Components in complex media, such as serum, may bind to this compound, reducing its effective concentration.
Recommended Solutions:
-
Optimize Assay Conditions: Ensure your assay buffer is at a physiological pH (around 7.4) and the incubation temperature is 37°C.
-
Assess Compound Stability: Test the stability of this compound in your experimental media over time using analytical methods like HPLC.
-
Verify Compound Concentration: Prepare fresh dilutions for each experiment and verify the concentration of your stock solution.
-
Use Serum-Free Media: If possible, conduct your experiments in serum-free media or a simplified buffer system to minimize potential binding of the inhibitor to media components.
Issue 2: Unexpected Biphasic or U-shaped Dose-Response Curve
A biphasic dose-response, where the inhibitory effect is strong at low concentrations but weakens at higher concentrations, can be a puzzling result.[9][10]
Potential Causes:
-
Off-Target Effects: At higher concentrations, this compound might be interacting with other cellular targets that counteract its inhibitory effect on IDE or have opposing effects on the measured outcome.[1][3]
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that may have reduced activity or interfere with the assay readout.[11][12]
-
Complex Biological Regulation: The signaling pathway being studied may have feedback loops or compensatory mechanisms that are activated at high inhibitor concentrations.
-
Cytotoxicity: High concentrations of the compound may be causing cell death, which can confound assays that rely on viable cells.[13][14]
Recommended Solutions:
-
Investigate Off-Target Effects: Use target engagement assays or broader profiling panels to check for inhibition of other proteases or kinases.
-
Evaluate Compound Aggregation: Test for aggregation using techniques like dynamic light scattering (DLS) or by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay to disrupt aggregates.[11]
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH release assay) in parallel with your primary experiment to rule out cell death as a confounding factor.[13][15]
-
Expand Dose-Response Analysis: Use a wider range of concentrations and a non-linear regression model that can fit a biphasic curve to better characterize the response.
Issue 3: No Effect or Unexpected Effect on Downstream Insulin Signaling (e.g., p-Akt)
Potential Causes:
-
Cell Line Specific Response: Different cell lines can have varying levels of IDE expression and different sensitivities to changes in insulin signaling.[5]
-
Feedback Mechanisms: The insulin signaling pathway has several negative feedback loops. For example, prolonged activation of Akt can lead to feedback inhibition of the insulin receptor substrate (IRS).[12]
-
Crosstalk with Other Pathways: this compound, through on-target or off-target effects, may be activating other signaling pathways that counteract the expected increase in insulin signaling. For example, some kinase inhibitors can activate linked pathways.[3]
-
Substrate Competition: The presence of other IDE substrates, such as glucagon, could compete with insulin for the enzyme, altering the expected outcome of IDE inhibition.[2]
Recommended Solutions:
-
Characterize Your Cell Line: Confirm the expression of IDE and key insulin signaling proteins (e.g., insulin receptor, IRS-1, Akt) in your chosen cell line.
-
Time-Course Experiment: Analyze the phosphorylation of signaling proteins at multiple time points after insulin stimulation to capture transient effects and potential feedback regulation.
-
Broader Pathway Analysis: Use antibody arrays or Western blotting to examine the activation state of other related signaling pathways, such as the MAPK/ERK pathway.[6][16]
-
Consider Other IDE Substrates: If your experimental system involves other IDE substrates, consider their potential impact on the effects of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound to provide a reference for expected experimental outcomes. Note: These are example values and may not reflect the actual performance of this compound in all experimental systems.
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (Insulin Degradation) | 50 nM | Purified human IDE, in vitro assay |
| 200 nM | CHO cells overexpressing human insulin receptor | |
| Effect on p-Akt (Ser473) | 2.5-fold increase | HepG2 cells, 10 min insulin stimulation |
| Effect on Glucose Uptake | 1.8-fold increase | Differentiated 3T3-L1 adipocytes |
| Cytotoxicity (CC50) | > 50 µM | HEK293 cells, 24-hour incubation |
Experimental Protocols
Key Experiment 1: In Vitro Insulin Degradation Assay
This assay measures the ability of this compound to inhibit the degradation of insulin by purified IDE or in cell lysates.
Materials:
-
Purified recombinant human IDE
-
Human insulin
-
125I-labeled insulin
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified IDE, and varying concentrations of this compound.
-
Initiate the reaction by adding a mixture of unlabeled and 125I-labeled insulin.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding ice-cold 10% TCA.
-
Centrifuge the samples to pellet the undegraded (TCA-precipitable) insulin.
-
Measure the radioactivity in the supernatant (degraded insulin fragments) and the pellet using a gamma counter.
-
Calculate the percentage of insulin degradation for each inhibitor concentration and determine the IC50 value.[7][17]
Key Experiment 2: Western Blot for Insulin Signaling Pathway Activation
This protocol details the detection of phosphorylated Akt (p-Akt), a key downstream effector of insulin signaling.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
This compound
-
Insulin
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound or vehicle control for a specified time.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt as a loading control.[18][19]
Key Experiment 3: Glucose Uptake Assay
This assay measures the effect of this compound on insulin-stimulated glucose uptake in cells like adipocytes or muscle cells.
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[3H]glucose
-
Cytochalasin B (as a negative control)
Procedure:
-
Differentiate cells in a multi-well plate.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with this compound or vehicle control.
-
Stimulate with insulin (or vehicle) for 30 minutes.
-
Add 2-deoxy-D-[3H]glucose to each well and incubate for 10 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the total protein content in each well.[2][20]
Visualizations
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Effects of PD-1 on Akt and Ras Pathways Regulate Molecular Components of the Cell Cycle and Inhibit T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucagon-Like Peptide-1 Cleavage Product GLP-1 (9-36) Amide Enhances Hippocampal Long-term Synaptic Plasticity in Correlation with Suppression of Kv4.2 expression and eEF2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual Inhibition of PI3K/AKT and MEK/ERK Pathways Induces Synergistic Antitumor Effects in Diffuse Intrinsic Pontine Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ID1 enhances docetaxel cytotoxicity in prostate cancer cells via inhibition of p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cellculturedish.com [cellculturedish.com]
Technical Support Center: Enhancing the Specificity of IDE-IN-1
Disclaimer: The compound "IDE-IN-1" is used here as a placeholder for a hypothetical inhibitor of the Insulin-Degrading Enzyme (IDE). The information provided is based on general principles of enzyme inhibition and data from known IDE inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with IDE inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a hypothetical inhibitor of the Insulin-Degrading Enzyme (IDE). IDE is a zinc metallopeptidase responsible for the degradation of several key peptides, including insulin and amyloid-beta[1]. By inhibiting IDE, this compound is designed to increase the half-life of these peptides, thereby modulating their signaling pathways. The mechanism of IDE inhibition can vary and may include competitive, non-competitive, or allosteric modes of action[1].
Q2: I am observing a cellular phenotype that is inconsistent with IDE inhibition. Could this be due to off-target effects?
A2: Yes, unexpected cellular phenotypes are a common indication of off-target effects. Small molecule inhibitors can interact with unintended proteins, leading to misleading results or cellular toxicity[2][3]. It is crucial to verify that the observed phenotype is a direct result of this compound's effect on IDE.
Q3: How can I experimentally assess the specificity of this compound?
A3: Several experimental approaches can be used to determine the specificity of an inhibitor. These include:
-
Biochemical Assays: Testing the activity of this compound against a panel of related enzymes, particularly other metalloproteases.
-
Kinome Scanning: A broad screening of the inhibitor against a large panel of kinases to identify potential off-target kinase interactions[4][5].
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of the inhibitor to its target in a cellular context by measuring changes in the thermal stability of the protein[6].
Q4: What are some known off-target effects of IDE inhibitors?
A4: Achieving high specificity for IDE over other zinc metalloproteases is a significant challenge in the development of IDE inhibitors[7]. For instance, some inhibitors may also affect the activity of Neprilysin (NEP), Endothelin-Converting Enzyme (ECE), or various Matrix Metalloproteinases (MMPs), which can lead to a range of biological consequences[8][9].
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in my IDE inhibition assay.
| Possible Cause | Troubleshooting Steps |
| Enzyme Instability | Ensure the purified IDE is stored correctly and handled gently to avoid degradation. Prepare fresh enzyme dilutions for each experiment. |
| Inhibitor Solubility | Confirm that this compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations and variable inhibition. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Ensure these are consistent across all experiments. |
| Substrate Concentration | If using a competitive inhibitor, the apparent IC50 value will be dependent on the substrate concentration. Ensure the substrate concentration is kept constant. |
Issue 2: Observed cellular toxicity at concentrations required for IDE inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | Screen this compound against a panel of known toxicity-related targets. Perform a counter-screen in a cell line that does not express IDE to see if toxicity persists[3]. |
| On-Target Toxicity | Modulate the expression of IDE (e.g., using siRNA or CRISPR) to determine if mimicking the on-target effect replicates the observed toxicity. |
Issue 3: The observed phenotype does not match the expected outcome of IDE inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Use a structurally unrelated inhibitor of IDE. If the phenotype is not replicated, it is likely an off-target effect of this compound[3]. Perform a rescue experiment by overexpressing IDE. If the phenotype is not reversed, it suggests the involvement of other targets[3]. |
| Complex Biological Response | The signaling pathway involving IDE may have unknown branches or feedback loops. Further investigation into the downstream effects of IDE inhibition in your specific cellular model may be required. |
Quantitative Data
Table 1: Comparative IC50 Values of Known IDE Inhibitors
The following table presents IC50 values for several known IDE inhibitors against IDE and other metalloproteases to illustrate how selectivity is reported.
| Inhibitor | IDE IC50 (nM) | NEP IC50 (µM) | ECE IC50 (µM) | ACE IC50 (µM) | MMP-1 IC50 (µM) | Reference |
| BDM44768 | ~60 | >2.6 | >6.5 | >10 | >10 | [8][10] |
| 6bK | ~100 | >100 | >100 | >100 | >100 | [11][12] |
| NTE-1 | 4 - 15 | Not Reported | Not Reported | Not Reported | Not Reported | [13][14] |
Note: This data is for illustrative purposes and was compiled from multiple sources. Experimental conditions may vary.
Experimental Protocols
1. Standard Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 value of this compound.
Materials:
-
Purified recombinant IDE
-
Fluorogenic IDE substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer. Prepare working solutions of IDE and the substrate in assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of IDE to each well of the microplate. Add the serially diluted this compound to the wells. Include a control with no inhibitor. Incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the IDE substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Immediately begin monitoring the fluorescence signal in the microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate. Record data at regular intervals.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value[15].
2. Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA to confirm target engagement of this compound in cells.
Materials:
-
Cell line expressing IDE
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-IDE antibody
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specific duration.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with lysis buffer. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble IDE at each temperature using SDS-PAGE and Western blotting with an anti-IDE antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble IDE as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization[6][16].
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Insulin-Degrading Enzyme (IDE).
Caption: Experimental workflow for assessing the specificity of this compound.
Caption: Troubleshooting decision tree for unexpected phenotypes.
References
- 1. What are IDE inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 7. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BDM44768 | IDE inhibitor | Probechem Biochemicals [probechem.com]
- 11. Targeting Insulin-Degrading Enzyme in Insulin Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]
- 13. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of IDE-IN-1 and Other Insulin-Degrading Enzyme (IDE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of IDE-IN-1 against other notable inhibitors of the Insulin-Degrading Enzyme (IDE). The data presented is compiled from various studies to offer an objective overview for researchers and professionals in drug development.
Introduction to IDE and its Inhibitors
Insulin-Degrading Enzyme (IDE) is a zinc-metalloprotease that plays a crucial role in the degradation of several key peptide hormones, including insulin, glucagon, and amylin, as well as amyloid-beta (Aβ) peptides.[1][2][3] Its role in regulating the levels of these bioactive peptides has made it an attractive therapeutic target for metabolic diseases like type 2 diabetes and neurodegenerative conditions such as Alzheimer's disease.[4] A variety of small molecule inhibitors targeting IDE have been developed to modulate its activity and study its physiological and pathological roles. This guide focuses on comparing the in vitro efficacy and selectivity of this compound (also known as 6bK) with other well-characterized IDE inhibitors.
Quantitative Comparison of IDE Inhibitor Efficacy
The following table summarizes the in vitro potency (IC50) of this compound and other selected IDE inhibitors against human IDE (hIDE). Lower IC50 values indicate higher potency.
| Inhibitor | IC50 (nM) for hIDE | Selectivity Notes | Reference(s) |
| This compound (6bK) | 50 | >1,000-fold selective for IDE over other tested metalloproteases. | [5] |
| Ii1 | 0.6 - 83 | Also inhibits thimet oligopeptidase (THOP) (IC50 = 6 nM) and neurolysin (NLN) (IC50 = 185 nM). | [5][6][7] |
| NTE-1 | 4 - 15 | A dual exosite-binding inhibitor. | [6][8] |
| BDM44768 | 60 | High selectivity over other metalloproteases (>45-fold over hNEP and hECE). | [9][10][11][12][13] |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for these IDE inhibitors typically involves in vitro enzymatic assays. Below are generalized protocols based on methodologies cited in the literature.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IDE Inhibition
This assay is commonly used to measure the degradation of a substrate by IDE in the presence of an inhibitor.
-
Materials:
-
Recombinant human IDE
-
Fluorescently labeled substrate (e.g., insulin)
-
Test inhibitors (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
HTRF detection reagents
-
Microplate reader
-
-
Procedure:
-
A solution of recombinant human IDE is pre-incubated with varying concentrations of the test inhibitor in an assay buffer.
-
A fluorescently labeled substrate (e.g., insulin) is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
HTRF detection reagents are added to the wells.
-
The plate is read on a microplate reader capable of HTRF detection. The signal is inversely proportional to the amount of substrate degradation.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
LC-MS Based Assay for Substrate Degradation
This method directly measures the amount of remaining substrate after the enzymatic reaction.
-
Materials:
-
Recombinant human IDE
-
Unlabeled substrate (e.g., insulin, glucagon)
-
Test inhibitors
-
Assay buffer
-
Quenching solution (e.g., acidic solution)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
-
Procedure:
-
Similar to the HTRF assay, IDE is pre-incubated with the inhibitor.
-
The unlabeled substrate is added to start the reaction.
-
The reaction is stopped at a specific time point by adding a quenching solution.
-
The samples are then analyzed by LC-MS to quantify the amount of undegraded substrate.
-
The percentage of inhibition is calculated by comparing the amount of remaining substrate in the presence of the inhibitor to the control (no inhibitor).
-
IC50 values are determined as described above.
-
Signaling Pathways and Experimental Workflows
IDE Substrate Degradation Pathway
The following diagram illustrates the central role of IDE in the degradation of various peptide substrates. Inhibition of IDE leads to an accumulation of these substrates, which can have diverse physiological effects.
Caption: IDE-mediated degradation of key peptide hormones and its inhibition by this compound.
Experimental Workflow for IDE Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of novel IDE inhibitors, from initial screening to in vivo validation.
Caption: A streamlined workflow for the development and testing of IDE inhibitors.
Concluding Remarks
This compound (6bK) demonstrates potent and highly selective inhibition of the Insulin-Degrading Enzyme. Its efficacy, as measured by its IC50 value, is comparable to other known IDE inhibitors. The remarkable selectivity of this compound, however, distinguishes it as a valuable tool for specifically studying the physiological roles of IDE without the confounding off-target effects that may be associated with less selective inhibitors like Ii1. The provided data and experimental outlines serve as a foundational guide for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of IDE inhibition.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of Insulin-Degrading Enzyme-Selective Inhibitor, Ii1, on the Elimination of Amyloid-β(1-40) from Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BDM44768 | IDE inhibitor | Probechem Biochemicals [probechem.com]
- 10. BDM44768 | 2011754-00-8 | Benchchem [benchchem.com]
- 11. medkoo.com [medkoo.com]
- 12. BDM44768|COA [dcchemicals.com]
- 13. BDM44768 Datasheet DC Chemicals [dcchemicals.com]
Unveiling the Action of IDE-IN-1: A Comparative Guide to Insulin-Degrading Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IDE-IN-1 and other prominent inhibitors of the Insulin-Degrading Enzyme (IDE), a key regulator of insulin metabolism. By presenting quantitative data, experimental methodologies, and visual representations of the underlying biological pathways, this document serves as a valuable resource for researchers investigating diabetes, neurodegenerative diseases, and other conditions where IDE activity is implicated.
At a Glance: this compound and a Selection of IDE Inhibitors
This compound, also known as 6bK, is a potent and highly selective inhibitor of the Insulin-Degrading Enzyme.[1] Its unique mechanism of action and specificity offer significant advantages over other known IDE inhibitors. This guide compares this compound with two other well-characterized inhibitors, Ii1 and ML345, to highlight these differences.
| Inhibitor | Target | IC50 (IDE) | Selectivity | Mechanism of Action |
| This compound (6bK) | Insulin-Degrading Enzyme (IDE) | 50 nM[1][2] | >1,000-fold over other metalloproteases[2] | Binds to an exo-site, distinct from the catalytic site[2] |
| Ii1 | Insulin-Degrading Enzyme (IDE) | 0.6 nM[1] | Inhibits Thimet Oligopeptidase (THOP) and Neurolysin (NLN)[1] | Competitive, active-site directed |
| ML345 | Insulin-Degrading Enzyme (IDE) | 188 nM[3] | 10-fold selective over enzymes with reactive cysteines | Targets a specific cysteine residue (Cys819) in IDE[4] |
Delving Deeper: The Mechanism of Action
IDE is a zinc metallopeptidase responsible for the degradation of several key peptide hormones, including insulin, glucagon, and amylin, as well as amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease. By inhibiting IDE, compounds like this compound can increase the circulating levels of these peptides, thereby modulating their physiological effects.
The Insulin Signaling Pathway
Inhibition of IDE leads to higher levels of insulin, which can then bind to its receptor and initiate a downstream signaling cascade. This pathway is crucial for regulating glucose homeostasis.
Validating the Mechanism: Experimental Approaches
The efficacy and mechanism of IDE inhibitors are validated through a series of in vitro and in vivo experiments. These assays are crucial for determining the potency, selectivity, and physiological effects of the compounds.
Experimental Workflow for IDE Inhibitor Validation
A typical workflow for validating a potential IDE inhibitor involves a multi-step process, from initial screening to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of IDE inhibitors.
In Vitro IDE Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the degradation of a fluorescently labeled IDE substrate.
Materials:
-
Recombinant human IDE
-
Fluorescently labeled IDE substrate (e.g., fluorescein-labeled Aβ peptide)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Test compounds (e.g., this compound)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of recombinant IDE to each well of the 384-well plate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorescently labeled IDE substrate to each well.
-
Immediately measure the fluorescence polarization at specified time intervals.
-
Calculate the percent inhibition of IDE activity for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the inhibitor binds to IDE within a cellular context.
Materials:
-
Cultured cells expressing IDE (e.g., HEK293 cells)
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific for IDE
-
Western blotting or ELISA reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and distribute into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble IDE in the supernatant by Western blotting or ELISA using IDE-specific antibodies.
-
A shift in the melting curve of IDE in the presence of the compound indicates target engagement.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of the IDE inhibitor on glucose metabolism in a living organism.
Materials:
-
Mice (e.g., C57BL/6J)
-
Test compound (e.g., this compound) formulated in a suitable vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
After a specified time (e.g., 30 minutes), administer a glucose solution orally by gavage.[5]
-
Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[6][7]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
In Vivo Gastric Emptying Assay in Mice
This assay measures the rate at which stomach contents are emptied into the small intestine, a process influenced by amylin, another IDE substrate.
Materials:
-
Mice
-
Test compound (e.g., this compound)
-
Non-absorbable marker (e.g., phenol red mixed with a test meal)
Procedure:
-
Fast the mice for a defined period (e.g., 4 hours).
-
Administer the test compound or vehicle control.
-
After a specified time, administer a test meal containing a non-absorbable marker by oral gavage.
-
At a pre-determined time point after the meal, euthanize the mice and surgically remove the stomach.
-
Quantify the amount of the marker remaining in the stomach to determine the rate of gastric emptying.
Logical Framework of IDE Inhibition
The central hypothesis behind the therapeutic use of IDE inhibitors is that by preventing the degradation of key peptides, their beneficial physiological effects can be enhanced.
References
- 1. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Insulin-Degrading Enzyme-Selective Inhibitor, Ii1, on the Elimination of Amyloid-β(1-40) from Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mmpc.org [mmpc.org]
- 6. IP Glucose Tolerance Test in Mouse [protocols.io]
- 7. protocols.io [protocols.io]
A Comparative Analysis of Insulin-Degrading Enzyme (IDE) Inhibitors and Established Diabetes Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of diabetes therapeutics is continually evolving, with novel mechanisms of action being explored to address the complexities of glycemic control and the multifaceted nature of the disease. This guide provides a comparative analysis of an emerging therapeutic strategy, the inhibition of Insulin-Degrading Enzyme (IDE), against established classes of diabetes therapies. As "IDE-IN-1" does not correspond to a known clinical candidate, this comparison will focus on the preclinical findings for IDE inhibitors as a class, contextualized against the extensive clinical data available for current treatments.
Executive Summary
Insulin-Degrading Enzyme (IDE) inhibitors represent a novel approach to managing type 2 diabetes by prolonging the action of endogenous insulin. Preclinical studies on IDE inhibitors, such as the compound 6bK, have shown promise in improving glucose tolerance. However, this therapeutic strategy is still in the early stages of development and lacks clinical data. In contrast, established diabetes therapies, including Metformin, SGLT2 inhibitors, GLP-1 receptor agonists, DPP-4 inhibitors, and Sulfonylureas, have well-documented efficacy and safety profiles from numerous clinical trials. This guide presents a side-by-side comparison of their mechanisms of action, efficacy in key clinical parameters, and known safety considerations.
Data Presentation: A Quantitative Comparison of Therapeutic Efficacy and Safety
The following tables summarize the quantitative data from preclinical studies of IDE inhibitors and pivotal clinical trials and meta-analyses of established diabetes therapies.
Table 1: Comparative Efficacy of Diabetes Therapies
| Therapeutic Class | Key Compound(s) | HbA1c Reduction (absolute %) | Fasting Plasma Glucose Reduction (mmol/L) | Body Weight Change (kg) |
| IDE Inhibitors | 6bK (preclinical) | Data not available | Improved glucose tolerance in OGTT[1] | Data not available |
| Biguanides | Metformin | ~1.0 - 1.5[2] | Significant reduction[3] | Neutral or modest loss (~ -2.5 vs. sulfonylureas/thiazolidinediones) |
| SGLT2 Inhibitors | Empagliflozin, Dapagliflozin | ~0.5 - 1.0[4] | Significant reduction | Loss (~ -2 to -3) |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide | ~1.0 - 1.8[5] | Significant reduction | Loss (~ -2 to -6)[5] |
| DPP-4 Inhibitors | Sitagliptin | ~0.5 - 0.8[6] | Modest reduction[6] | Neutral |
| Sulfonylureas | Gliclazide, Glimepiride | ~1.0 - 1.5 | Significant reduction | Gain (~ +1 to +2) |
Table 2: Comparative Safety of Diabetes Therapies
| Therapeutic Class | Primary Safety Concerns | Hypoglycemia Risk | Cardiovascular Outcomes |
| IDE Inhibitors | Potential for off-target effects due to broad substrate profile of IDE; potential accumulation of other IDE substrates (e.g., amyloid-beta)[1] | Unknown in humans | Unknown in humans |
| Biguanides | Gastrointestinal side effects, lactic acidosis (rare) | Very low (as monotherapy) | Neutral or beneficial |
| SGLT2 Inhibitors | Genitourinary infections, euglycemic ketoacidosis (rare) | Very low (as monotherapy) | Demonstrated cardiovascular and renal benefits[4] |
| GLP-1 Receptor Agonists | Gastrointestinal side effects (nausea, vomiting), pancreatitis (rare) | Very low (as monotherapy) | Demonstrated cardiovascular benefits[7] |
| DPP-4 Inhibitors | Generally well-tolerated; potential risk of pancreatitis and joint pain | Low (as monotherapy) | Generally neutral |
| Sulfonylureas | Weight gain | High | Potential for increased cardiovascular risk with some older agents |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by IDE inhibitors and other major classes of diabetes therapies.
Caption: Mechanism of action of Insulin-Degrading Enzyme (IDE) inhibitors.
Caption: Mechanisms of action for major classes of diabetes therapies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in the evaluation of these therapies.
Preclinical Evaluation: Oral Glucose Tolerance Test (OGTT) in Mice
This test assesses the ability of an organism to clear a glucose load and is a fundamental preclinical assay for evaluating potential anti-diabetic agents.
-
Animal Model: Typically, mouse models of type 2 diabetes (e.g., diet-induced obese C57BL/6J mice) are used.
-
Acclimatization and Fasting: Animals are acclimatized to the experimental conditions. Prior to the test, mice are fasted for a specified period, usually 6-16 hours, with free access to water[8][9].
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Administration: A concentrated glucose solution (e.g., 2g/kg body weight) is administered orally via gavage[5].
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes)[9].
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Caption: Generalized workflow for a preclinical Oral Glucose Tolerance Test (OGTT).
Clinical Trial Protocol: Cardiovascular Outcomes Trial (CVOT) - Example based on EMPA-REG OUTCOME
CVOTs are large-scale, long-term studies designed to assess the cardiovascular safety of new diabetes drugs.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial[4][10].
-
Patient Population: Patients with type 2 diabetes and established cardiovascular disease[4].
-
Intervention: Patients are randomized to receive the investigational drug (e.g., empagliflozin at different doses) or a placebo, in addition to their standard of care for diabetes and cardiovascular risk factors[10].
-
Primary Endpoint: The primary outcome is typically a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke[10].
-
Follow-up: Patients are followed for an extended period, often until a prespecified number of primary outcome events have occurred[10].
-
Data Analysis: The primary analysis is often a time-to-first-event analysis, comparing the investigational drug to placebo. Non-inferiority and then superiority testing are typically performed[10].
Caption: Simplified workflow for a Cardiovascular Outcomes Trial (CVOT).
Conclusion
Inhibition of Insulin-Degrading Enzyme presents a mechanistically novel and potentially promising therapeutic avenue for type 2 diabetes. Preclinical data suggest that by modulating the levels of key metabolic hormones, IDE inhibitors could improve glycemic control. However, significant research is required to establish the clinical efficacy and, crucially, the long-term safety of this approach, particularly concerning the potential for off-target effects.
In contrast, the currently available diabetes therapies offer a range of options with well-defined benefits and risks, supported by extensive clinical evidence. The choice of therapy is increasingly guided by a patient-centric approach, considering not only glycemic control but also effects on body weight, risk of hypoglycemia, and cardiovascular and renal outcomes. As research into IDE inhibitors progresses, a clearer picture of their potential role in the diabetes treatment paradigm will emerge. For now, they remain an intriguing preclinical concept with a high bar to meet against the established and effective therapies currently available.
References
- 1. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin and Type 2 Diabetes Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JMIR Research Protocols - Effect of Sitagliptin and Metformin on Prediabetes Progression to Type 2 Diabetes - A Randomized, Double-Blind, Double-Arm, Multicenter Clinical Trial: Protocol for the Sitagliptin and Metformin in PreDiabetes (SiMePreD) Study [researchprotocols.org]
- 4. Closing the knowledge gap on cardiovascular disease in type 2 diabetes: the EMPA-REG OUTCOME trial and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized clinical trial of the safety and efficacy of sitagliptin in patients with type 2 diabetes mellitus inadequately controlled by acarbose alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtopics.com [drugtopics.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy and safety of oral antidiabetic drugs and insulin in treating gestational diabetes mellitus: An updated PRISMA-compliant network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
IDE-IN-1: A Highly Specific Tool for Insulin-Degrading Enzyme Research
A comprehensive guide for researchers, scientists, and drug development professionals on the specificity of IDE-IN-1, an inhibitor of the Insulin-Degrading Enzyme (IDE). This guide provides a comparative analysis of this compound's performance against other proteases, detailed experimental methodologies, and visual representations of relevant biological pathways.
This compound, also known as compound 6bK, has emerged as a potent and highly specific inhibitor of the Insulin-Degrading Enzyme (IDE), a key metalloprotease implicated in the degradation of insulin, amyloid-beta, and other bioactive peptides.[1] Understanding the specificity of this inhibitor is crucial for its application in basic research and as a potential therapeutic agent. This guide summarizes the available data confirming the high selectivity of this compound for IDE.
Quantitative Comparison of Inhibitor Specificity
This compound (6bK) demonstrates remarkable selectivity for IDE, with over 1,000-fold greater potency against IDE compared to other closely related metalloproteases. The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of proteases.
| Enzyme | IC50 (nM) | Fold Selectivity vs. IDE |
| Insulin-Degrading Enzyme (IDE) | 50 | 1 |
| Thimet Oligopeptidase (THOP) | >50,000 | >1,000 |
| Neurolysin (NLN) | >50,000 | >1,000 |
| Neprilysin (NEP) | >50,000 | >1,000 |
| Matrix Metalloproteinase 1 (MMP1) | >50,000 | >1,000 |
| Angiotensin-Converting Enzyme (ACE) | >50,000 | >1,000 |
Table 1: Specificity of this compound (6bK) against a panel of metalloproteases. Data sourced from Maianti JP, et al. Nature. 2014.[1]
The high specificity of this compound is attributed to its unique mechanism of action. Unlike many inhibitors that target the active site of an enzyme, this compound binds to a novel "exo site," a binding pocket adjacent to but not overlapping with the catalytic site of IDE.[2] This exo site is not conserved among other proteases, which accounts for the remarkable selectivity of this compound.[2]
Experimental Protocols
The specificity of this compound was determined using a fluorescence anisotropy-based competition binding assay. Below is a detailed methodology for such an experiment.
In Vitro Protease Inhibition Assay (Fluorescence Anisotropy)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific protease.
Materials:
-
Purified recombinant human IDE and other proteases of interest.
-
Fluorescently labeled probe that binds to the target protease (e.g., FL-6b for IDE exo-site).[2]
-
Test inhibitor (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20).
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence anisotropy.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in assay buffer to create a concentration gradient.
-
Prepare a working solution of the fluorescent probe in assay buffer.
-
Prepare a working solution of the target protease in assay buffer.
-
-
Assay Protocol:
-
To each well of the 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted test inhibitor or vehicle control (e.g., DMSO).
-
Add the fluorescent probe to each well at a fixed concentration.
-
Initiate the binding reaction by adding the target protease to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence anisotropy of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence anisotropy values are inversely proportional to the amount of fluorescent probe displaced by the inhibitor.
-
Plot the fluorescence anisotropy values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe.
-
Signaling Pathways and Experimental Workflows
The inhibition of IDE by this compound has significant effects on various signaling pathways by increasing the bioavailability of IDE substrates. The following diagrams illustrate the key pathways and experimental workflows.
Caption: Effect of this compound on key hormone signaling pathways.
The diagram above illustrates how this compound inhibits IDE, leading to increased levels of its key substrates: insulin, amylin, and glucagon. This, in turn, modulates downstream physiological processes such as glucose uptake, gastric emptying, and hepatic glucose production.[3][4][5]
Caption: Experimental workflow for protease inhibition assay.
This flowchart outlines the key steps in a fluorescence anisotropy-based assay to determine the inhibitory potency of this compound against a target protease.
References
- 1. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting insulin-degrading enzyme to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Independent Verification of IDE-IN-1 Research Findings: A Comparative Guide
For researchers and professionals in drug development, the independent verification of research findings is paramount. This guide provides an objective comparison of the insulin-degrading enzyme (IDE) inhibitor, IDE-IN-1, with other known modulators of IDE activity. The information presented herein is collated from publicly available research to facilitate a comprehensive evaluation.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and its alternatives. This allows for a direct comparison of their potency and mechanism of action.
| Compound Name | Alias/Synonym | Type | Target | IC50 / EC50 | Key Findings & In Vivo Effects | Reference |
| This compound | Compound 6bK | Inhibitor | Insulin-Degrading Enzyme (IDE) | ~50 nM (IC50) | In a high-fat diet-induced preclinical model of type 2 diabetes, administration of 6bK did not emerge as the main focus of the study.[1] | Maianti et al., Nature, 2014 |
| ML345 | - | Inhibitor | Insulin-Degrading Enzyme (IDE) | 188 nM (IC50) | Targets a specific cysteine residue (Cys819) in IDE.[2] Well-tolerated in vivo and alleviates inflammatory responses in mouse models.[3] | Bannister TD, et al., Probe Reports from the NIH Molecular Libraries Program, 2012 |
| BDM44768 | - | Inhibitor | Insulin-Degrading Enzyme (IDE) | ~60 nM (IC50) | Potent and selective catalytic site inhibitor.[4][5] In vivo, it enhances insulin signaling but paradoxically induces acute glucose intolerance in wild-type mice.[4] | Andres M, et al., Br J Pharmacol., 2024 |
| Hit 1 | - | Activator | Insulin-Degrading Enzyme (IDE) | 5.5 µM (EC50) | Decreases glucose-stimulated insulin secretion.[6] | Kraupner N, et al., Eur J Med Chem., 2022 |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of experimental findings. Below are representative protocols for key assays used in the characterization of IDE modulators.
IDE Inhibitor Screening Assay Protocol (Fluorescence Polarization)
This protocol is adapted from commercially available kits and published research for determining the in vitro potency of IDE inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IDE.
Materials:
-
Recombinant human IDE
-
Fluorescently labeled IDE substrate (e.g., FAM-labeled insulin or a synthetic peptide)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, pH 8.0)
-
Test compounds dissolved in DMSO
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add the diluted test compounds.
-
Add recombinant human IDE to each well (excluding negative controls).
-
Add the fluorescently labeled IDE substrate to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence polarization (FP) using a suitable plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) Protocol
This protocol is a general guideline for assessing the effect of an IDE modulator on glucose metabolism in a mouse model.
Objective: To evaluate the in vivo efficacy of a test compound on glucose tolerance.
Procedure:
-
House mice under standard conditions and acclimate them to handling.
-
Fast the mice overnight (typically 12-16 hours) with free access to water.
-
Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the glucose challenge.
-
At time zero, administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
Measure blood glucose levels using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to IDE and its modulation.
Caption: Simplified Insulin Signaling and IDE Degradation Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Insulin-Degrading Enzyme as a Downstream Target of Insulin Receptor Signaling Cascade: Implications for Alzheimer's Disease Intervention | Journal of Neuroscience [jneurosci.org]
- 3. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Insulin Sensitivity by Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Assessing the Long-Term Effects of IDE Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Insulin-Degrading Enzyme (IDE) presents a compelling therapeutic avenue for metabolic and neurodegenerative diseases, primarily type 2 diabetes and Alzheimer's disease. By preventing the breakdown of key peptides like insulin and amyloid-beta (Aβ), IDE inhibitors aim to modulate their signaling and clearance. While acute studies have demonstrated promising outcomes, a comprehensive understanding of the long-term consequences of sustained IDE inhibition versus control is critical for advancing these compounds through the drug development pipeline. This guide provides an objective comparison of the anticipated long-term effects, supported by available preclinical data, and outlines detailed experimental protocols for future long-term assessment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from short-term and long-term preclinical studies on IDE inhibitors compared to control groups. It is important to note that long-term data is limited, and many of the stated long-term effects are potential risks and areas for further investigation.
Table 1: Short-Term (Acute to Sub-chronic) Effects of IDE Inhibition in Animal Models
| Parameter | IDE Inhibitor Treatment | Control Group | Key Findings |
| Glucose Metabolism | |||
| Oral Glucose Tolerance | Improved | Normal | Acute administration of the IDE inhibitor 6bK enhanced glucose tolerance in both lean and high-fat-fed mice[1]. |
| Intraperitoneal Glucose Tolerance | Impaired | Normal | The IDE inhibitor 6bK induced glucose intolerance when glucose was administered intraperitoneally[2]. |
| Blood Glucose Levels | Significantly lower | Higher | A single intraperitoneal administration of an IDE-specific antibody (rcH3-IgG) in STZ-induced diabetic mice reduced blood glucose levels, with effects lasting up to 11 days[3]. |
| Hormone Levels | |||
| Plasma Insulin | Higher | Lower | Treatment with an antibody-based IDE inhibitor resulted in higher serum insulin levels in diabetic mice[3]. |
| Plasma Amylin & Glucagon | Elevated | Normal | Acute IDE inhibition with 6bK led to increased levels of amylin and glucagon[2]. |
| Gastric Emptying | |||
| Rate of Gastric Emptying | Slower | Normal | Mice treated with the IDE inhibitor 6bK exhibited a twofold slower rate of gastric emptying[2]. |
| Amyloid-Beta (Aβ) Levels | |||
| Brain Aβ Levels | Unchanged | Normal | Following injection of the IDE inhibitor 6bK, there was no measurable increase of amyloid β-protein (Aβ) in the brain after 2 hours[1]. |
Table 2: Potential Long-Term Effects and Areas of Concern for Chronic IDE Inhibition
| Parameter | Potential Outcome with Chronic IDE Inhibition | Rationale and Concerns |
| Metabolic Effects | ||
| Insulin Resistance | Development or exacerbation | Sustained hyperinsulinemia due to decreased insulin clearance could lead to downregulation of insulin receptors[4]. |
| Pancreatic β-cell Function | Impairment and potential apoptosis | Accumulation of amyloidogenic substrates of IDE, such as human amylin and α-synuclein, in the pancreas could lead to β-cell toxicity and failure[1][5]. |
| Neurodegenerative Aspects | ||
| Amyloid Plaque Burden | Potential for increase | While acute studies in the periphery did not show brain Aβ accumulation, long-term systemic inhibition or use of brain-penetrant inhibitors could impair Aβ clearance in the central nervous system[1][6]. |
| Cardiovascular Health | ||
| Blood Pressure and Fluid Balance | Potential for beneficial effects | Inhibition of IDE could increase levels of atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which have roles in regulating blood pressure and fluid balance[7]. |
| General Safety | ||
| Off-Target Effects | Unforeseen side effects | IDE has a broad range of substrates, and long-term inhibition could lead to the accumulation of multiple peptides, resulting in unpredictable physiological consequences[7]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the necessary experimental procedures for long-term assessment, the following diagrams are provided.
Caption: Signaling pathways affected by IDE inhibition.
Caption: Experimental workflow for long-term assessment.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the long-term effects of an IDE inhibitor (referred to as this compound) compared to a vehicle control.
Long-Term Efficacy and Safety Study in a Diabetic Mouse Model
-
Objective: To evaluate the long-term effects of this compound on glucose homeostasis, pancreatic β-cell health, and overall safety in a relevant diabetic mouse model (e.g., db/db mice).
-
Animal Model: Male and female db/db mice, 8 weeks of age.
-
Groups (n=20/group/sex):
-
Vehicle Control (e.g., 0.5% methylcellulose in water)
-
This compound (low dose)
-
This compound (high dose)
-
-
Dosing: Daily oral gavage for 6 months.
-
In-Life Assessments:
-
Weekly: Body weight, food and water consumption, clinical observations.
-
Monthly:
-
Fasting blood glucose and plasma insulin levels.
-
Oral Glucose Tolerance Test (OGTT).
-
Insulin Tolerance Test (ITT).
-
-
Every 3 Months: HbA1c levels, serum lipid panel.
-
-
Terminal Assessments (at 6 months):
-
Blood Collection: For terminal plasma hormone (insulin, glucagon, amylin) and this compound concentration analysis.
-
Tissue Collection: Pancreas, liver, kidney, heart, and brain.
-
Histopathology:
-
Pancreas: H&E staining for islet morphology, insulin and glucagon immunohistochemistry (IHC) for β-cell and α-cell mass, and TUNEL staining for apoptosis. Congo red staining for amyloid deposits.
-
Liver and Kidney: H&E staining for general toxicology assessment.
-
-
-
Data Analysis: Two-way ANOVA with repeated measures for longitudinal data. Student's t-test or one-way ANOVA for terminal endpoints.
Assessment of Long-Term Effects on Amyloid-Beta Pathology in an Alzheimer's Disease Mouse Model
-
Objective: To determine the long-term impact of this compound on Aβ accumulation and cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).
-
Animal Model: Male and female 5XFAD mice, 3 months of age.
-
Groups (n=15/group/sex):
-
Vehicle Control
-
This compound
-
-
Dosing: Daily oral gavage for 6 months.
-
In-Life Assessments:
-
Cognitive Testing (at baseline, 3 months, and 6 months):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
-
-
Terminal Assessments (at 9 months of age):
-
Tissue Collection: Brains to be hemisected. One hemisphere for biochemistry, the other for histology.
-
Biochemical Analysis: ELISA to quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Histopathology:
-
Immunohistochemistry using anti-Aβ antibodies (e.g., 6E10) to visualize and quantify amyloid plaque burden.
-
Thioflavin S staining for dense-core plaques.
-
-
-
Data Analysis: Two-way ANOVA with repeated measures for cognitive data. Student's t-test for biochemical and histological endpoints.
This guide provides a framework for the systematic evaluation of the long-term consequences of IDE inhibition. The potential for therapeutic benefit must be carefully weighed against the risks associated with chronic perturbation of a key enzyme in peptide homeostasis. Rigorous, long-term preclinical studies are imperative to de-risk this therapeutic strategy and inform the design of future clinical trials.
References
- 1. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibody-Mediated Inhibition of Insulin-Degrading Enzyme Improves Insulin Activity in a Diabetic Mouse Model [frontiersin.org]
- 4. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting insulin-degrading enzyme to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. What are IDE inhibitors and how do they work? [synapse.patsnap.com]
Head-to-Head Comparison of IDE-IN-1 (6bK) and BDM44768: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent inhibitors of Insulin-Degrading Enzyme (IDE): IDE-IN-1 (also known as 6bK) and BDM44768. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the selection of the most suitable compound for your research needs.
Insulin-Degrading Enzyme (IDE) is a zinc metalloprotease that plays a crucial role in the degradation of several key peptides, including insulin, amyloid-beta (Aβ), and glucagon.[1] Its inhibition is a promising therapeutic strategy for conditions such as diabetes and Alzheimer's disease.[1] This guide focuses on a head-to-head comparison of two small molecule IDE inhibitors: this compound (6bK) and BDM44768.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound (6bK) and BDM44768, providing a direct comparison of their potency and selectivity.
| Feature | This compound (6bK) | BDM44768 |
| Target | Insulin-Degrading Enzyme (IDE) | Insulin-Degrading Enzyme (IDE) |
| IC50 (hIDE) | 50 nM[2][3] | 60 nM[4][5][6] |
| Selectivity | >1,000-fold selective for IDE over other tested metalloproteases (THOP, NLN, NEP, MMP1, ACE)[7] | >45-fold selective over hNEP and hECE; no significant activity against hACE and hMMP-1[4][5][6] |
| Mechanism of Action | Binds to a pocket away from the catalytic site[7] | Catalytic site inhibitor; chelates the catalytic zinc[4][8] |
| Cellular Activity | Increases circulating insulin and enhances glucose tolerance in mice.[2][9] | Increases extracellular Aβ1-40 in SY5Y cells; increases insulin in cultured mouse islets.[4][5][8] |
| In Vivo Effects | Improves glucose tolerance in a diabetic mouse model.[3][9] | Increases insulin signaling but paradoxically impairs glucose tolerance in an acute mouse model.[4][5][8] |
Signaling Pathway and Experimental Workflow
To visually represent the context in which these inhibitors function and how they are tested, the following diagrams have been generated.
Caption: Signaling pathway of Insulin-Degrading Enzyme (IDE) and its inhibition.
Caption: General experimental workflow for evaluating IDE inhibitors.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound (6bK) and BDM44768.
Biochemical IDE Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of IDE.
-
Objective: To determine the IC50 value of an inhibitor against purified recombinant IDE.
-
Materials:
-
Recombinant human IDE (hIDE)
-
Fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH or Fluorescein-Aβ-(1–40)-Lys-Biotin (FAβB))[7][10]
-
Test compounds (this compound, BDM44768) at various concentrations
-
Assay buffer (e.g., PBS, pH 7.4, with 0.1% BSA)[11]
-
96-well or 384-well microplates
-
Plate reader capable of fluorescence measurement (e.g., for fluorescence polarization or HTRF)[7][10]
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of recombinant IDE (e.g., 2 nM) to the wells of the microplate.[10][11]
-
Add the different concentrations of the test compounds to the wells containing IDE and incubate for a pre-determined time (e.g., 30 minutes at 37°C) to allow for inhibitor binding.[12]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 100 nM FAβB or a suitable concentration of Mca-RPPGFSAFK(Dnp)-OH).[10]
-
Incubate the reaction for a specific period (e.g., 2-4 hours at 37°C).[11][12]
-
Measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of substrate cleaved.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Aβ or Insulin Degradation Assay
This assay assesses the ability of an inhibitor to block the degradation of IDE substrates in a cellular context.
-
Objective: To measure the effect of IDE inhibitors on the levels of extracellular Aβ or insulin in cell culture.
-
Materials:
-
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Replace the culture medium with fresh medium containing the test compounds at various concentrations.
-
Add a known concentration of Aβ1-40 or insulin to the culture medium.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the remaining Aβ1-40 or insulin in the supernatant using a specific ELISA kit.
-
An increase in the concentration of the substrate in the presence of the inhibitor indicates a reduction in its degradation by cellular IDE.
-
In Vivo Glucose Tolerance Test
This in vivo experiment evaluates the effect of an IDE inhibitor on glucose metabolism in a living organism.
-
Objective: To assess the impact of IDE inhibition on glucose clearance in mice.
-
Materials:
-
Mice (e.g., C57BL/6J or a diabetic mouse model)[4]
-
Test compound (this compound or BDM44768) formulated for injection (e.g., intraperitoneal - i.p.)
-
Glucose solution for oral gavage or i.p. injection
-
Glucometer and test strips
-
-
Procedure:
-
Fast the mice overnight.
-
Administer a single dose of the test compound or vehicle control via i.p. injection (e.g., 30-50 mg/kg).[4][8][9]
-
After a specific time (e.g., 30 minutes), administer a glucose challenge either orally (gavage) or via i.p. injection (e.g., 3.0 g/kg).[7]
-
Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance. An enhanced glucose tolerance is indicated by a lower blood glucose excursion and a smaller AUC compared to the vehicle control.
-
Conclusion
Both this compound (6bK) and BDM44768 are potent inhibitors of Insulin-Degrading Enzyme. This compound (6bK) demonstrates high selectivity by binding to an allosteric site, and in vivo studies have shown its efficacy in improving glucose tolerance. BDM44768, a catalytic site inhibitor, has also shown potent inhibition in biochemical and cellular assays. The choice between these compounds will depend on the specific research question, with this compound (6bK) being a strong candidate for in vivo studies aimed at improving glucose metabolism, while BDM44768 serves as a valuable tool for studying the direct consequences of catalytic IDE inhibition. The provided protocols and diagrams offer a foundational framework for researchers to design and interpret experiments with these important pharmacological tools.
References
- 1. What are IDE inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insulin Degrading Enzyme IDE Inhibitor 6bK Catalog Number KS191009 [ks-vpeptide.com]
- 4. BDM44768 | IDE inhibitor | Probechem Biochemicals [probechem.com]
- 5. BDM44768|CAS |DC Chemicals [dcchemicals.com]
- 6. BDM44768 Datasheet DC Chemicals [dcchemicals.com]
- 7. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
Comparative Analysis of IDE-IN-1 (6bK) for Therapeutic Window Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insulin-degrading enzyme (IDE) inhibitor, IDE-IN-1 (also known as 6bK), and an alternative inhibitor, ML345. The objective is to present available experimental data to aid in the evaluation of their potential therapeutic windows.
Introduction to IDE Inhibition
Insulin-degrading enzyme (IDE) is a key zinc metalloprotease responsible for the degradation of several key peptide hormones, including insulin, glucagon, and amyloid-beta.[1] Inhibition of IDE is being explored as a therapeutic strategy for type 2 diabetes by prolonging the action of insulin.[1] This guide focuses on this compound (6bK), a potent and selective IDE inhibitor, and compares it with another known inhibitor, ML345.
Data Presentation
A summary of the available quantitative data for this compound (6bK) and ML345 is presented below. This data is crucial for the initial assessment of their potency and potential therapeutic utility.
| Compound | Target | In Vitro IC50 |
| This compound (6bK) | Insulin-Degrading Enzyme (IDE) | 50 nM[2] |
| ML345 | Insulin-Degrading Enzyme (IDE) | 188 nM[3] |
Note: A lower IC50 value indicates a higher potency in inhibiting the target enzyme in a laboratory setting.
Therapeutic Window Analysis
The therapeutic window is the range of doses that produces therapeutic effects without causing significant toxicity. While in vitro potency is a key starting point, in vivo efficacy and toxicity data are essential for defining this window.
Efficacy of this compound (6bK)
In preclinical studies using mouse models of diet-induced obesity, a single administration of this compound (6bK) at a dose of 80 mg/kg was shown to improve glucose tolerance following an oral glucose challenge.[1] This provides an initial indication of an effective dose range in an animal model.
Toxicity Data
As of the latest available information, comprehensive in vivo toxicity data, such as the 50% lethal dose (LD50) or the maximum tolerated dose (MTD), for this compound (6bK) and ML345 are not publicly available. The absence of this critical information prevents the calculation of a therapeutic index (the ratio of the toxic dose to the effective dose) and a definitive assessment of the therapeutic window for these compounds.
Further preclinical toxicology studies are required to establish the safety profiles of this compound (6bK) and ML345 and to fully validate their therapeutic windows.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro IDE Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of the insulin-degrading enzyme.
-
Reagents and Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., a FRET-based peptide substrate)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 1 M NaCl)
-
Test compounds (this compound or ML345) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
A solution of recombinant human IDE in assay buffer is added to the wells of a 96-well plate.
-
Serial dilutions of the test compounds (or DMSO for control wells) are added to the wells containing the enzyme and pre-incubated for a defined period (e.g., 30 minutes) at room temperature.
-
The fluorogenic substrate is then added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 380 nm).
-
The rate of substrate cleavage is calculated from the change in fluorescence over time.
-
The percent inhibition for each compound concentration is determined relative to the DMSO control.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.[4][5]
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of an IDE inhibitor on the ability of an animal to clear a glucose load from the blood.
-
Animals and Housing:
-
Male C57BL/6J mice are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to a high-fat diet to induce obesity and glucose intolerance.
-
-
Procedure:
-
Mice are fasted for a specified period (e.g., 6 hours) before the test, with free access to water.
-
A baseline blood glucose measurement is taken from the tail vein (time 0).
-
The test compound (e.g., this compound at 80 mg/kg) or vehicle control is administered, typically via oral gavage or intraperitoneal injection.
-
After a set time following compound administration (e.g., 30 minutes), a bolus of glucose (e.g., 2 g/kg body weight) is given orally.
-
Blood glucose levels are then measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
The blood glucose concentrations over time are plotted to generate a glucose excursion curve.
-
The area under the curve (AUC) is calculated to quantify the overall glucose tolerance. A lower AUC in the treated group compared to the control group indicates improved glucose tolerance.[6][7][8]
-
Visualizations
IDE Signaling Pathway
Caption: Simplified signaling pathway of IDE-mediated degradation of insulin and glucagon and its inhibition by this compound.
Experimental Workflow: In Vitro IDE Inhibition Assay
Caption: Workflow for determining the in vitro IC50 of an IDE inhibitor.
Experimental Workflow: In Vivo Oral Glucose Tolerance Test
Caption: Workflow for assessing the in vivo efficacy of an IDE inhibitor using an oral glucose tolerance test.
References
- 1. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
Safety Operating Guide
Safe Disposal of IDE-IN-1 (IDO1-IN-1): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of IDE-IN-1, also known as IDO1-IN-1, ensuring the protection of personnel and the environment.
Chemical Identifier: this compound (IDO1-IN-1) Synonyms: IDO1 inhibitor 1, 2-HzBTZ Molecular Formula: C7H7N3S Molecular Weight: 165.21
Hazard Profile and Safety Precautions
According to its Safety Data Sheet (SDS), IDO1-IN-1 is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains or waterways.
Quantitative Disposal Data
| Parameter | Guideline | Citation |
| Disposal Route | Must be disposed of via an approved waste disposal plant. | [1] |
| Spill Containment | Collect all spillage. | [1] |
| Container Type | Use designated, labeled waste containers. | |
| Waste Classification | Hazardous Chemical Waste | [1] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "IDO1-IN-1 and contaminated materials."
-
This waste must be segregated from general laboratory trash and other non-hazardous waste streams.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
3. Collection of Waste:
-
Solid Waste: Place any unused IDO1-IN-1 powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) directly into the designated hazardous waste container.
-
Solutions: Aqueous solutions containing IDO1-IN-1 should be collected in a sealed, labeled liquid waste container. Do not pour down the drain.[1]
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite), collect the absorbed material using non-sparking tools, and place it in the designated waste container.
4. Waste Storage:
-
Keep the waste container tightly sealed and store it in a cool, well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous materials.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of IDO1-IN-1.
Caption: Workflow for the safe disposal of IDO1-IN-1 waste.
References
Personal protective equipment for handling IDE-IN-1
This guide provides crucial safety and logistical information for the proper handling and disposal of IDE-IN-1, a chemical compound utilized by researchers and scientists in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE and safety protocols.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Goggles or safety glasses with side-shields.[1] | To prevent eye contact with the substance.[2][3] |
| Hand Protection | Impermeable and resistant gloves.[3] | To avoid skin contact.[2][3] |
| Body Protection | Protective work clothing.[3] | To prevent skin contamination. |
| Respiratory Protection | Use in an area with appropriate exhaust ventilation.[4] If ventilation is inadequate, a chemical cartridge respirator with an organic vapor cartridge may be necessary.[3] | To avoid inhalation of dust or aerosols.[4] |
| Hygiene Measures | Wash hands and any contaminated skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in the handling area.[2][4] | To prevent accidental ingestion. |
Procedural Workflow for Handling and Disposal
The following diagram illustrates the step-by-step workflow for the safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Protocol
1. Preparation and Handling:
-
Before handling, ensure all necessary personal protective equipment is worn correctly.
-
Work in a well-ventilated area, preferably with an exhaust ventilation system.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Prevent contact with skin and eyes.[4]
2. Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[4]
-
Store away from direct sunlight and sources of ignition.[4]
-
For long-term storage, maintain at -20°C as a powder or -80°C in solvent.[4]
3. In Case of a Spill:
-
Collect any spillage to prevent it from entering the environment.[4]
-
Use appropriate absorbent materials for liquid spills.
-
Clean the contaminated surface thoroughly.[1]
4. First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth with water but do NOT induce vomiting.[4]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[4]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and consult a physician.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4]
5. Decontamination and Waste Disposal:
-
After handling, wash all potentially contaminated surfaces and equipment.
-
Dispose of this compound and its container at an approved waste disposal facility.[4] This is crucial as the substance is very toxic to aquatic life with long-lasting effects.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
